3-(4-Chlorophenyl)-2,5-furandione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342932 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3152-15-6 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione (CAS: 3152-15-6)
Welcome to a comprehensive exploration of this compound. As a seasoned scientist in the field, I've seen countless molecules rise and fall in the landscape of chemical research. This particular compound, a substituted maleic anhydride, stands out not for being a final product, but for its potential as a highly versatile and reactive building block. Its unique combination of a planar, electron-deficient furan-2,5-dione ring and a lipophilic 4-chlorophenyl substituent makes it a compelling starting point for investigations in medicinal chemistry and materials science. This guide is structured to move beyond a simple recitation of facts. We will delve into the why—the causality behind its reactivity, the rationale for specific experimental choices, and the strategic thinking required to unlock its potential. Our goal is to equip you, the researcher, with not just data, but with actionable insights and a framework for innovation.
Section 1: Core Molecular Profile and Physicochemical Properties
At its heart, this compound is a derivative of maleic anhydride, a classic electrophile. The introduction of the 4-chlorophenyl group at the C3 position significantly modulates its electronic properties and steric profile, influencing its reactivity and potential biological interactions.
Chemical Structure and Identification
The fundamental structure consists of a five-membered furan-2,5-dione ring, which is an unsaturated cyclic anhydride, substituted with a 4-chlorophenyl group.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and identifiers for this compound, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 3152-15-6[1][2][3][4] |
| Molecular Formula | C₁₀H₅ClO₃[1][2][3] |
| Molecular Weight | 208.60 g/mol [1][3] |
| Melting Point | 152-154 °C[4] |
| Boiling Point | 367.3 °C at 760 mmHg[4] |
| Density | 1.488 g/cm³[4] |
| Flash Point | 169.9 °C[4] |
| XLogP3 | 1.80680[4] |
| SMILES | O=C(C(C1=CC=C(Cl)C=C1)=C2)OC2=O[1] |
| InChIKey | BSZGHMTWYIUDFZ-UHFFFAOYSA-N[2][4] |
Section 2: Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and the high reactivity of the anhydride moiety. Understanding these aspects is crucial for its effective application as a chemical intermediate.
Synthetic Pathways
The synthesis of 3-aryl-2,5-furandiones can be approached through several routes. A common and effective strategy involves the use of mucohalic acids (like mucobromic or mucochloric acid) as starting materials.[5][6] These compounds provide the core furanone skeleton, which can then be arylated. For instance, a Suzuki cross-coupling reaction can be employed to introduce the 4-chlorophenyl group.
Another plausible route is a variation of the Wittig reaction, starting from (triphenylphosphoranylidene)succinic anhydride.[7] While the anhydride ylide itself is not highly reactive, it can be ring-opened to form a more reactive phosphorane that subsequently reacts with 4-chlorobenzaldehyde.[7]
Caption: Conceptual synthetic workflow via Suzuki coupling.
Core Reactivity: The Electrophilic Anhydride
The furan-2,5-dione ring is highly strained and electron-deficient, making it an excellent electrophile. This reactivity is the cornerstone of its utility in synthesis.
-
Nucleophilic Acyl Substitution: The anhydride is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction opens the ring to form 2-(4-chlorophenyl)maleic acid derivatives. This is a fundamentally important transformation for creating linear molecules with defined stereochemistry.
-
Michael Addition: The double bond, conjugated to two carbonyl groups, is activated for Michael (1,4-conjugate) addition by soft nucleophiles.
-
Cycloaddition Reactions: As a substituted maleic anhydride, it is a potent dienophile in Diels-Alder reactions, allowing for the rapid construction of complex polycyclic systems.
Caption: Key reactive sites on the this compound molecule.
Section 3: Applications in Drug Discovery and Development
The furanone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs.[8][9][10] Derivatives of furan are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][11][12]
Anticancer Potential
Several studies have highlighted the cytotoxicity of furanone derivatives.[6][13] The mechanism often involves acting as a Michael acceptor, covalently modifying key proteins within cancer cells. For instance, related 3,4-diaryl-2(5H)-furanones have shown potent cytotoxic activities with ED50 values in the nanomolar range in various cancer cell lines.[13] While specific data for this compound is limited in the provided search results, its structural similarity to other cytotoxic furanones makes it a prime candidate for investigation as an anticancer agent.[6][13] Furthermore, derivatives containing the 5-(4-chlorophenyl)furan moiety have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[14]
Antimicrobial Applications
The furan nucleus is a core component of many antimicrobial agents.[8][11][15] The biological activity of furan derivatives is often attributed to their ability to interfere with microbial growth and enzyme function.[8] The presence of the electron-withdrawing 4-chlorophenyl group can enhance the electrophilicity of the furanone system, potentially increasing its reactivity towards biological nucleophiles in microbial cells and thus contributing to its antimicrobial effect.
Section 4: Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods.
Protocol: Synthesis of N-Benzyl-2-(4-chlorophenyl)maleamic acid
This protocol demonstrates the fundamental ring-opening reactivity of the anhydride with a primary amine, a key step in creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Objective: To synthesize and validate the structure of the amic acid derivative resulting from the reaction of this compound with benzylamine.
-
Causality: Benzylamine is chosen as a simple, representative primary amine nucleophile. The reaction is conducted at room temperature because the anhydride is highly reactive, and elevated temperatures could lead to side reactions or dehydration back to the imide. Dichloromethane is an excellent solvent as it is relatively inert and readily dissolves both reactants.
-
Materials:
-
This compound (1.0 eq, e.g., 209 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Syringe
-
-
Step-by-Step Methodology:
-
Preparation: Add this compound to a clean, dry round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous DCM (10 mL) to the flask and stir until the solid is completely dissolved.
-
Nucleophile Addition: Using a syringe, add benzylamine dropwise to the stirring solution at room temperature over 2 minutes. The dropwise addition helps to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride spot has disappeared.
-
Work-up: Upon completion, the product often precipitates from the DCM. If not, reduce the solvent volume in vacuo until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the white solid product under high vacuum to a constant weight.
-
-
Self-Validation System:
-
Melting Point: The purified product should have a sharp, defined melting point, distinct from the starting material.
-
¹H NMR: Expect to see characteristic peaks for both the 4-chlorophenyl and benzyl groups, as well as a new broad singlet for the amide N-H and a singlet for the carboxylic acid O-H. The alkene proton should appear as a singlet.
-
FT-IR: Look for the disappearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride (~1850 and 1780 cm⁻¹) and the appearance of amide C=O (~1650 cm⁻¹) and carboxylic acid C=O (~1710 cm⁻¹) stretches.
-
Protocol: Preliminary Cytotoxicity Screening via MTT Assay
This protocol outlines a standard method to obtain an initial assessment of the compound's potential as an anticancer agent.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a human cancer cell line (e.g., HeLa).
-
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Include a "vehicle control" with DMSO only.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Section 5: Safety and Handling
As with any reactive chemical, proper handling is paramount to ensure laboratory safety.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][4]
-
Contamination Avoidance: Avoid contact with skin and eyes.[2][4] Avoid the formation of dust and aerosols, as fine particles can be easily inhaled.[2][4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and moisture.[2]
Section 6: Conclusion and Future Directions
This compound is more than just a catalog chemical; it is a platform for innovation. Its robust synthesis and predictable, high-yield reactivity make it an ideal scaffold for generating chemical diversity. The presence of the furanone core and the 4-chlorophenyl group suggests significant, yet largely untapped, potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
SAR Library Synthesis: Systematically reacting the anhydride with a diverse set of nucleophiles to build a library of derivatives for comprehensive biological screening.
-
Mechanistic Studies: Investigating the specific cellular targets and mechanisms of action for any identified bioactive derivatives.
-
Polymer Chemistry: Exploring its use as a specialty monomer to create functional polymers with tailored thermal, optical, or biodegradable properties.
By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to unlock the full potential of this versatile chemical entity.
References
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal for Research Trends and Innovation. Retrieved January 17, 2026, from [Link]
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Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). IRIS. Retrieved January 17, 2026, from [Link]
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2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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A three-component synthesis of aryl(heteroaryl)acylamides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Effect of selected silyl groups on the anticancer activity of 3,4-dibromo-5-hydroxy-furan-2(5H). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazoI. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]
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Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2,5-Furandione, 3,4-dimethyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2,5-Furandione, dihydro-3-(tetrapropenyl)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Pharmacological activity of furan derivatives. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
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Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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3,4-diphenyl-2,5-furandione. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
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Spectroscopic Profile of 3-(4-Chlorophenyl)-2,5-furandione: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(4-Chlorophenyl)-2,5-furandione, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public domains, this guide leverages predictive methodologies and comparative data from analogous structures to present a detailed spectroscopic profile. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar small molecules.
Introduction
This compound, a derivative of maleic anhydride, possesses a unique molecular architecture that makes it a valuable synthon in organic chemistry. The presence of the electron-withdrawing chlorophenyl group conjugated with the furan-2,5-dione core suggests interesting electronic and reactivity properties, making it a candidate for various applications, including the synthesis of novel heterocyclic compounds with potential biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in research and development. This guide provides a detailed examination of its expected spectroscopic signatures.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a planar five-membered furan-2,5-dione ring attached to a 4-chlorophenyl group at the 3-position. This substitution pattern dictates the electronic distribution and, consequently, the spectroscopic behavior of the molecule.
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy
3.1. Theoretical Principles and Experimental Considerations
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (stretching, bending, etc.). For this compound, the key functional groups to be identified are the anhydride carbonyl groups (C=O), the carbon-carbon double bond (C=C) in the furanone ring and the aromatic ring, and the carbon-chlorine bond (C-Cl).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
3.2. Predicted IR Spectrum and Interpretation
The predicted IR spectrum of this compound is summarized in Table 1. The characteristic absorption peaks of maleic anhydride derivatives are expected to be present.[1]
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1850-1800 | Strong | Asymmetric C=O stretching (anhydride) |
| ~1780-1740 | Strong | Symmetric C=O stretching (anhydride) |
| ~1640-1600 | Medium | C=C stretching (furanone ring) |
| ~1590-1450 | Medium | C=C stretching (aromatic ring) |
| ~1300-1200 | Strong | C-O-C stretching (anhydride) |
| ~1100-1000 | Medium | In-plane C-H bending (aromatic) |
| ~850-800 | Strong | Out-of-plane C-H bending (para-substituted) |
| ~750-700 | Medium | C-Cl stretching |
The two distinct carbonyl stretching bands are a hallmark of the anhydride functional group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The position of these bands can be influenced by ring strain and electronic effects of the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Theoretical Principles and Experimental Considerations
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, and the coupling between neighboring nuclei (J-coupling) provides information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the TMS signal.
4.2. Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show signals for the vinylic proton on the furanone ring and the aromatic protons of the chlorophenyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Doublet (d) | 2H | Aromatic (ortho to Cl) |
| ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic (meta to Cl) |
| ~6.5 - 6.7 | Singlet (s) | 1H | Vinylic (furanone) |
The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, forming an AA'BB' spin system. The vinylic proton on the furanone ring will appear as a singlet as it has no adjacent protons to couple with.
4.3. Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carbonyl (C=O) |
| ~145 - 150 | Vinylic (C-Cl substituted) |
| ~135 - 140 | Aromatic (C-Cl) |
| ~130 - 135 | Aromatic (CH, ortho to Cl) |
| ~128 - 130 | Aromatic (CH, meta to Cl) |
| ~125 - 130 | Aromatic (quaternary) |
| ~115 - 120 | Vinylic (CH) |
The two carbonyl carbons are expected to have similar chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom.
Figure 2: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
5.1. Theoretical Principles and Experimental Considerations
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is ionized using a 70 eV electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
5.2. Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Ion Structure | Interpretation |
| 208/210 | [C₁₀H₅ClO₃]⁺ | Molecular ion (M⁺) with ³⁵Cl and ³⁷Cl isotopes (3:1 ratio) |
| 180/182 | [C₉H₅ClO₂]⁺ | Loss of CO from the molecular ion |
| 152/154 | [C₈H₅ClO]⁺ | Loss of another CO molecule |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 75 | [C₆H₃]⁺ | Loss of Cl from the chlorophenyl cation |
The presence of a chlorine atom is readily identified by the M⁺ and M+2 ion peaks with an intensity ratio of approximately 3:1.[2] The fragmentation pattern will likely involve the sequential loss of carbon monoxide (CO) molecules from the furanone ring.
Figure 3: Predicted fragmentation pathway of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented IR, ¹H NMR, ¹³C NMR, and mass spectral data, along with their interpretations, offer a comprehensive understanding of the structural features of this molecule. The outlined experimental protocols serve as a practical guide for researchers aiming to acquire and analyze data for this and similar compounds. While the data presented is based on well-established spectroscopic principles and data from analogous structures, experimental verification is recommended for definitive structural confirmation.
References
-
SpectraBase. 3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Anquan Chemical. What is the infrared spectroscopy analysis of maleic anhydride? [Link]
- Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
- El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2,5-furandione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(4-Chlorophenyl)-2,5-furandione, a valuable building block in medicinal chemistry and materials science. This document explores the core synthetic strategies, delving into the mechanistic underpinnings of each approach to provide a deeper understanding of the reaction pathways. Detailed experimental protocols, data summaries, and visual representations of the key transformations are included to equip researchers with the practical knowledge required for the successful synthesis of this target molecule.
Introduction
This compound, also known as (4-chlorophenyl)maleic anhydride, is a substituted furan derivative of significant interest in organic synthesis. The presence of the reactive anhydride moiety and the electronically distinct chlorophenyl group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and polymers. Its derivatives have shown potential in various applications, including as intermediates for pharmaceuticals and functional materials. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing a robust framework for its preparation in a laboratory setting.
Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. This guide will detail two of the most effective and well-documented methods: the Meerwein arylation of maleic anhydride and a two-step sequence involving the formation and subsequent cyclodehydration of N-(4-chlorophenyl)maleanilic acid. A third, promising route involving the oxidation of a substituted succinic acid will also be discussed.
Method 1: Meerwein Arylation of Maleic Anhydride
The Meerwein arylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt.[1] This approach offers a direct route to this compound from readily available starting materials.
2.1.1. Causality and Mechanistic Insights
The reaction is initiated by the diazotization of 4-chloroaniline to form the 4-chlorobenzenediazonium chloride. This is followed by a copper-catalyzed radical addition to maleic anhydride. The mechanism is believed to proceed through the reduction of the diazonium salt by a copper(I) species to generate an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the double bond of maleic anhydride. The resulting radical intermediate is subsequently oxidized, often by a copper(II) species, to afford the final product with the regeneration of the copper(I) catalyst. The electron-withdrawing nature of the anhydride group in maleic anhydride makes it an excellent substrate for this radical addition.[1]
2.1.2. Experimental Protocol
Step 1: Diazotization of 4-Chloroaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise with vigorous stirring.
-
Continue stirring the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride solution. Keep this solution cold for the subsequent step.
Step 2: Meerwein Arylation
-
In a separate larger flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in acetone (150 mL).
-
Add copper(I) chloride (1.0 g, 0.01 mol) to the maleic anhydride solution.
-
To this stirred suspension, add the cold 4-chlorobenzenediazonium chloride solution dropwise over a period of 30-45 minutes, maintaining the reaction temperature between 25-30 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours until the gas evolution ceases.
-
Pour the reaction mixture into a large volume of cold water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield this compound as a crystalline solid.
2.1.3. Data Summary
| Parameter | Value | Reference |
| Starting Materials | 4-Chloroaniline, Maleic Anhydride | [1] |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [1] |
| Solvent | Acetone, Water | [1] |
| Reaction Temperature | 0-5 °C (Diazotization), 25-30 °C (Arylation) | |
| Typical Yield | 40-60% | |
| Melting Point | 152-154 °C |
2.1.4. Workflow Diagram
Caption: Workflow for the Meerwein arylation synthesis.
Method 2: From N-(4-Chlorophenyl)maleanilic Acid
This two-step approach involves the initial formation of an amic acid intermediate, N-(4-chlorophenyl)maleanilic acid, followed by a cyclodehydration to yield the desired furandione. This method offers a potentially milder alternative to the Meerwein arylation.
2.2.1. Causality and Mechanistic Insights
The first step is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding maleanilic acid.[2] The second step is a dehydration reaction to close the ring. The choice of dehydrating agent is crucial here. While acetic anhydride is commonly used to form the corresponding N-arylmaleimide via an intramolecular nucleophilic attack of the amide nitrogen, the use of a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) can favor the formation of the acid anhydride (the desired furandione) by promoting the intramolecular reaction between the two carboxylic acid groups of the maleanilic acid.[3]
2.2.2. Experimental Protocol
Step 1: Synthesis of N-(4-Chlorophenyl)maleanilic Acid
-
Dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of diethyl ether in a flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in 50 mL of diethyl ether.
-
Slowly add the 4-chloroaniline solution to the stirred maleic anhydride solution at room temperature. A white precipitate will form.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The N-(4-chlorophenyl)maleanilic acid is typically obtained in high purity and can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
In a dry flask, suspend the N-(4-chlorophenyl)maleanilic acid (22.5 g, 0.1 mol) in 100 mL of a dry, inert solvent such as dichloromethane or chloroform.
-
With vigorous stirring, carefully add phosphorus pentoxide (21.3 g, 0.15 mol) portion-wise to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford pure this compound.
2.2.3. Data Summary
| Parameter | Value | Reference |
| Starting Materials | Maleic Anhydride, 4-Chloroaniline | [2] |
| Key Reagents | Diethyl Ether (Step 1), Phosphorus Pentoxide (Step 2) | [3] |
| Solvent | Diethyl Ether, Dichloromethane | |
| Reaction Temperature | Room Temperature | |
| Typical Yield | Step 1: >90%, Step 2: 60-70% | |
| Melting Point | 152-154 °C |
2.2.4. Workflow Diagram
Caption: Workflow for the N-(4-Chlorophenyl)maleanilic acid route.
Method 3: Oxidation of (4-Chlorophenyl)succinic Acid
A less common but potentially effective route involves the oxidation of a substituted succinic acid to the corresponding maleic anhydride derivative.
2.3.1. Causality and Mechanistic Insights
This method relies on the synthesis of (4-chlorophenyl)succinic acid, which can then be oxidized to introduce a double bond and form the anhydride ring simultaneously. Selenium dioxide in the presence of acetic anhydride is a known reagent system for this type of transformation.[4] The reaction likely proceeds through an initial enolization of the succinic anhydride (formed in situ from the succinic acid and acetic anhydride), followed by an ene reaction with selenium dioxide or a related selenium species. Subsequent elimination steps lead to the formation of the α,β-unsaturated anhydride.
2.3.2. Experimental Protocol (Proposed)
Step 1: Synthesis of (4-Chlorophenyl)succinic Acid (Illustrative)
The synthesis of (4-chlorophenyl)succinic acid can be achieved through various methods, such as the Stobbe condensation of diethyl succinate with 4-chlorobenzaldehyde, followed by reduction and hydrolysis.
Step 2: Oxidation to this compound
-
In a round-bottom flask, combine (4-chlorophenyl)succinic acid (22.8 g, 0.1 mol), selenium dioxide (12.2 g, 0.11 mol), and acetic anhydride (100 mL).
-
Heat the mixture to reflux with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any solid selenium byproducts.
-
Concentrate the filtrate under reduced pressure to remove the acetic anhydride.
-
The residue can be purified by recrystallization or column chromatography to yield this compound.
2.3.3. Data Summary
| Parameter | Value | Reference |
| Starting Materials | (4-Chlorophenyl)succinic Acid | [4] |
| Key Reagents | Selenium Dioxide, Acetic Anhydride | [4] |
| Solvent | Acetic Anhydride | [4] |
| Reaction Temperature | Reflux | [4] |
| Typical Yield | Moderate to Good (reported for analogous systems) | [4] |
| Melting Point | 152-154 °C |
2.3.4. Workflow Diagram
Caption: Workflow for the succinic acid oxidation route.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: The melting point should be sharp and consistent with the literature value (152-154 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show signals corresponding to the aromatic protons and the vinylic proton of the furanone ring.
-
¹³C NMR will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the furanone ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the anhydride carbonyl groups (typically around 1850 cm⁻¹ and 1780 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Safety Considerations
-
4-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Maleic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Nitrite: Oxidizer and toxic. Handle with care and avoid contact with combustible materials.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
-
Phosphorus Pentoxide: A strong dehydrating agent and corrosive. Reacts violently with water. Handle in a dry environment and add to other reagents cautiously.
-
Selenium Dioxide: Highly toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
Conclusion
This technical guide has outlined three robust synthetic strategies for the preparation of this compound. The Meerwein arylation offers a direct, albeit sometimes lower-yielding, route. The two-step process via N-(4-chlorophenyl)maleanilic acid provides a high-yielding pathway with the critical step being the choice of a suitable dehydrating agent to favor anhydride formation. The oxidation of (4-chlorophenyl)succinic acid presents another viable, though less common, alternative. The selection of the most appropriate method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.
References
- Washburne, S. S., & MacMillan, J. H. (n.d.). A Facile General Synthesis of Arylmaleic Anhydrides. Unpublished manuscript, Department of Chemistry, Temple University.
- Meerwein, H., et al. (1939). Über die Reaktion von Diazoniumsalzen auf α,β-ungesättigte Carbonylverbindungen. Journal für praktische Chemie, 152(1-5), 237-266.
-
Ronk, M. (2015). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. Retrieved from [Link]
- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 93.
- Bastin, L. D., & Williams, M. A. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
-
PrepChem. (n.d.). Synthesis of maleanilic acid. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and reactions of N-(substituted phenyl)maleanilic acids. Molecules, 14(11), 4481-4491.
Sources
3-(4-Chlorophenyl)-2,5-furandione reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 3-(4-Chlorophenyl)-2,5-furandione
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a substituted maleic anhydride derivative of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical properties, predictable reaction pathways, and stability profile of this molecule. The inherent reactivity is driven by the strained anhydride ring and the electron-deficient double bond, making it a versatile substrate for a range of chemical transformations. Key reaction classes, including nucleophilic acyl substitution, Diels-Alder cycloadditions, and Michael additions, are discussed with mechanistic insights. Furthermore, the guide addresses critical stability considerations, with a particular focus on hydrolytic degradation. Detailed experimental protocols and graphical representations of reaction mechanisms are provided to equip researchers and drug development professionals with actionable, field-proven insights for handling and utilizing this compound effectively.
Introduction and Molecular Profile
This compound is a bifunctional organic compound featuring a maleic anhydride core substituted with a 4-chlorophenyl group.[1][2] This substitution significantly influences the electronic properties and steric environment of the molecule, thereby modulating its reactivity compared to unsubstituted maleic anhydride. The furanone skeleton is a recognized pharmacophore found in various bioactive natural products and synthetic drugs.[3][4][5] As a result, this compound serves as a valuable and versatile building block for the synthesis of complex heterocyclic systems and novel chemical entities, particularly in the development of anticancer agents and other therapeutics.[6][7] This guide aims to provide a detailed understanding of its chemical behavior to facilitate its application in research and development.
Physicochemical and Identity Data
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-(4-chlorophenyl)furan-2,5-dione | [1] |
| Synonyms | 2-(4-chlorophenyl)maleic anhydride | [1] |
| CAS Number | 3152-15-6 | [1][2] |
| Molecular Formula | C₁₀H₅ClO₃ | [1][2] |
| Molecular Weight | 208.60 g/mol | [2] |
| Appearance | Solid (form may vary) | - |
| SMILES | O=C(C(C1=CC=C(Cl)C=C1)=C2)OC2=O | [2] |
Core Reactivity Profile
The reactivity of this compound is dominated by two key features: the electrophilic anhydride moiety and the electron-deficient carbon-carbon double bond. The anhydride's carbonyl groups are highly susceptible to nucleophilic attack, while the double bond readily participates in cycloaddition and conjugate addition reactions.
Reactions at the Anhydride Center: Nucleophilic Acyl Substitution
The primary mode of reactivity for the anhydride ring is its opening via nucleophilic attack at one of the carbonyl carbons. This process is entropically favored due to the relief of ring strain.
-
Hydrolysis: In the presence of water, the anhydride undergoes hydrolysis to yield the corresponding dicarboxylic acid, 2-(4-chlorophenyl)maleic acid.[8][9] This reaction is typically irreversible and can proceed rapidly, especially at elevated temperatures or under basic/acidic conditions.[10][11] The mechanism involves nucleophilic addition of a water molecule to a carbonyl carbon, followed by proton transfer to open the ring.[10]
-
Alcoholysis: Reaction with alcohols results in the formation of a mono-ester, also known as a half-ester. This is a common strategy for introducing ester functionality while retaining a carboxylic acid group for further modification.[8]
-
Aminolysis: Amines react readily with the anhydride to form the corresponding maleamic acid (a mono-amide).[8] This reaction is often the first step in the synthesis of maleimides, which are subsequently formed by a dehydration/cyclization step.[12]
Reactions at the Alkene Moiety
The double bond in this compound is electron-poor due to the withdrawing effect of the adjacent carbonyl groups. This makes it an excellent electrophile in several key reactions.
-
Diels-Alder Reaction: As a substituted maleic anhydride, the compound is a classic and highly reactive dienophile in [4+2] cycloaddition reactions.[8] It reacts with conjugated dienes to form cyclohexene dicarboxylic anhydride derivatives, which are valuable intermediates for creating complex polycyclic structures.[8][13]
-
Michael Addition (Conjugate Addition): Soft nucleophiles, such as thiols or stabilized carbanions, can add to the β-carbon of the double bond in a 1,4-conjugate addition fashion. This reaction is a powerful tool for C-C and C-S bond formation.
-
Radical Reactions: The double bond can participate in radical polymerization and addition reactions, a characteristic feature of maleic anhydride and its derivatives.[10]
Figure 1: Key reactivity pathways of this compound.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary pathway for degradation is hydrolysis.
-
Hydrolytic Stability: The compound is highly sensitive to moisture. The presence of even trace amounts of water can lead to ring-opening to form the dicarboxylic acid.[14] Storage under anhydrous conditions (e.g., in a desiccator over a drying agent) is mandatory. The rate of hydrolysis is significantly accelerated by increased temperature and pH extremes.[11] In aqueous solutions, its half-life is expected to be short.
-
Photostability: Many organic molecules with aromatic and conjugated systems can be sensitive to UV light. While specific photostability studies on this compound are limited, related furanone structures are known to be photochemically reactive. For long-term storage and in light-sensitive applications, protection from light (e.g., using amber vials) is recommended.
Experimental Protocols
The following protocols are provided as self-validating systems for key transformations, based on established chemical principles for maleic anhydride derivatives.
Protocol 1: Controlled Hydrolysis to 2-(4-chlorophenyl)maleic Acid
This protocol describes the quantitative conversion of the anhydride to its corresponding dicarboxylic acid for analytical or synthetic purposes.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Deionized Water (10-20 volumes)
-
Tetrahydrofuran (THF) or Acetone (as co-solvent, 5-10 volumes)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve this compound in the minimum required amount of THF or acetone in the round-bottom flask.
-
Add the deionized water to the solution. A biphasic mixture may initially form.
-
Heat the mixture to a gentle reflux (60-70 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Allow the solution to cool to room temperature.
-
Remove the organic co-solvent under reduced pressure.
-
The aqueous solution can be used directly, or the solid 2-(4-chlorophenyl)maleic acid can be isolated by cooling and filtration, or by extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation.
-
Figure 2: Workflow diagram of the hydrolysis mechanism.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
This protocol demonstrates the utility of this compound as a dienophile in a classic cycloaddition reaction.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.1 eq)
-
Ethyl Acetate or Toluene (as solvent)
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.
-
Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Development and Synthesis
The unique reactivity of this compound makes it a strategic starting material. The ability to readily form furan, pyrrole, and other heterocyclic derivatives is particularly valuable.[16][17] For instance, related 5-(4-chlorophenyl)furan structures have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[6][7] The anhydride can be converted into a maleimide, a functional group widely used in bioconjugation chemistry to link molecules to proteins via reaction with cysteine residues. The diverse reaction pathways allow for the systematic generation of compound libraries for screening and lead optimization in drug discovery programs.[18]
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its behavior is characterized by the electrophilicity of its anhydride ring and electron-deficient alkene moiety. While this high reactivity is advantageous for chemical synthesis, it also necessitates careful handling and storage, primarily due to its pronounced sensitivity to hydrolysis. A thorough understanding of its reactivity and stability profiles, as outlined in this guide, is essential for its successful application in the synthesis of novel pharmaceuticals and advanced materials.
References
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- Talebian, A., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.
- Zielińska-Błajet, M., & Skarżewski, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.
- Burkholder, J. B., et al. (n.d.). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Royal Society of Chemistry.
- PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. PubChem.
- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.
- Belyakova, S. V., et al. (2020). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
- O'Brien, A. G., et al. (2024). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials.
- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)
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- Al-Azawi, F. I., et al. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers.
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- Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions.
- BLD Pharm. (n.d.). 3-(4-Chlorophenyl)furan-2,5-dione. BLD Pharm.
- O'Brien, A. G., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Semantic Scholar.
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An In-depth Technical Guide to the Biological Activity of Furanone Derivatives
Introduction
Furanones, and their derivatives, represent a pivotal class of heterocyclic organic compounds that have garnered substantial interest within the scientific and medical communities.[1][2] These five-membered heterocyclic ring structures are not only prevalent in a myriad of natural products but also serve as versatile scaffolds in synthetic medicinal chemistry.[3][4] The inherent chemical reactivity and structural diversity of the furanone core have led to the discovery of a broad spectrum of biological activities, positioning these compounds as promising candidates for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of furanone derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties, as well as their significant role as quorum sensing inhibitors. We will delve into the underlying mechanisms of action, present key quantitative data, and detail robust experimental protocols to empower researchers, scientists, and drug development professionals in this dynamic field.
Antimicrobial and Antifungal Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and unique mechanisms of action. Furanone derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a wide range of pathogenic bacteria and fungi.[7]
Mechanism of Action: Beyond Conventional Bacteriostatics
The antimicrobial and antifungal effects of furanone derivatives are multifaceted. A primary and extensively studied mechanism is the inhibition of quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[8][9] Halogenated furanones, originally isolated from the red algae Delisea pulchra, have been shown to interfere with N-Acylhomoserine lactone (AHL) signaling molecules, thereby disrupting QS in various Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[10][11] This disruption prevents the formation of resilient biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[12][13]
Beyond QS inhibition, certain furanone derivatives exert direct antimicrobial effects. For instance, some derivatives can induce oxidative stress within microbial cells, leading to cellular damage and death.[7] Others have been shown to arrest the cell cycle at the S and G2/M phases in bacteria.[10]
Quantitative Antimicrobial Data
The efficacy of furanone derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Prevention Concentration (MBPC) are key metrics for evaluating their potency.
| Furanone Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBPC (µg/mL) | Reference |
| F105 | Staphylococcus aureus | 10 | 40 | - | [14] |
| Compound 26 | Staphylococcus aureus | 8 | - | - | [12] |
| Compound 26 | Bacillus subtilis | 8 | - | - | [12] |
| F131 | Staphylococcus aureus (clinical isolates) | 8–16 | - | 8-16 | [7][13] |
| Chlorine-containing furanones | - | 150-600 (rich broth), 0.75 (minimal glucose) | - | - | [15] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A standard protocol for determining the MIC of a furanone derivative against a bacterial strain is the broth microdilution method.
Materials:
-
Furanone derivative stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the furanone derivative in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as assessed by visual inspection or by measuring the optical density at 600 nm.
Visualization of Quorum Sensing Inhibition
Caption: Furanone derivatives can exert anti-inflammatory effects by inhibiting both the COX-2 and LOX pathways.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in natural products with diverse biological activities, including potent anticancer effects. [3][16]Synthetic and natural furanone derivatives have demonstrated significant cytotoxicity against a broad range of cancer cell lines. [3][17]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Furanone derivatives employ several mechanisms to combat cancer cells. A prominent mode of action is the induction of apoptosis , or programmed cell death. [3]This can be triggered through the generation of reactive oxygen species (ROS), which leads to cellular damage and initiates the apoptotic cascade. [3] Another key mechanism is the induction of cell cycle arrest , which halts the proliferation of cancer cells. [3]Different furanone derivatives can arrest the cell cycle at various checkpoints. For instance, some derivatives cause arrest at the G2/M phase, often as a result of DNA damage, while others induce arrest in the S-phase, the period of DNA replication. [3][17]Some furanone derivatives have also been shown to interact directly with DNA, further contributing to their cytotoxic effects. [17]Furthermore, theoretical studies suggest that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation. [18][19]
Quantitative Anticancer Efficacy
The cytotoxic activity of furanone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Furanone Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. [3][17] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. [3] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. [3] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. [3] |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity. [3] |
| Compound 3a | Various (Leukemia, Lung, Colon, Ovarian, Renal, Breast) | - | Showed higher activity against several cell lines. [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Furanone derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualization of Anticancer Mechanisms
Caption: Furanone derivatives exhibit anticancer activity through multiple mechanisms including apoptosis induction and cell cycle arrest.
Conclusion and Future Directions
Furanone derivatives represent a remarkably versatile and promising class of compounds with a wide array of biological activities. Their ability to modulate diverse biological pathways, from bacterial communication to inflammatory cascades and cancer cell proliferation, underscores their significant potential in drug discovery and development. The continued exploration of the furanone scaffold, through both synthetic derivatization and the investigation of novel mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics to address some of the most pressing challenges in human health. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as conducting in-depth preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible clinical benefits.
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An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione: A Scaffold for Therapeutic Innovation
This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)-2,5-furandione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical characteristics, synthesis, and its emerging role as a foundational scaffold for the development of novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Introduction and Significance
This compound (CAS No: 3152-15-6) belongs to the furanone family, a class of heterocyclic compounds widely represented in natural products and synthetic molecules with diverse biological activities.[1][2] The core structure features a five-membered furan ring containing two carbonyl groups, formally a derivative of maleic anhydride. The substituent at the 3-position is a 4-chlorophenyl group, which imparts specific steric and electronic properties that are crucial for its biological interactions.
The furanone skeleton is a "privileged scaffold" in medicinal chemistry, known to be a constituent in compounds with anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3][4] The high reactivity of the anhydride moiety and the potential for modification at the phenyl ring make this compound an attractive starting material for generating libraries of derivatives with potential therapeutic value. Specifically, derivatives of the closely related 5-(4-chlorophenyl)furan scaffold have demonstrated potent activity as inhibitors of tubulin polymerization, a validated target in cancer therapy.[5][6]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 3152-15-6 | [1][7][8] |
| Molecular Formula | C₁₀H₅ClO₃ | [1][8] |
| Molecular Weight | 208.6 g/mol | [7][8] |
| Melting Point | 152-154 °C | [1][7][9][10] |
| Boiling Point | 367.3 °C at 760 mmHg (Predicted) | [1][7] |
| Density | 1.488 g/cm³ (Predicted) | [1][7] |
| Appearance | Data not available, likely a solid at room temperature. | |
| Synonyms | 3-(4-chlorophenyl)furan-2,5-dione, 2-(4-chlorophenyl)maleic anhydride | [1][7][10] |
Synthesis and Characterization
The synthesis of 3-aryl-2,5-furandiones can be achieved through various organic reactions. A notable method for preparing this compound involves the reaction of maleic anhydride with a diazonium salt derived from 4-chloroaniline.[10]
Conceptual Synthesis Workflow
The synthesis pathway involves two primary stages: the diazotization of 4-chloroaniline and the subsequent Meerwein arylation of maleic anhydride.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Illustrative)
The following protocol is an illustrative procedure based on established chemical principles for this reaction type. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Diazotization:
-
Dissolve 4-chloroaniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 30 minutes to ensure complete formation of the p-chlorobenzenediazonium chloride solution.
-
-
Meerwein Arylation:
-
In a separate reaction vessel, dissolve maleic anhydride in a suitable solvent such as acetone or water.
-
Add a catalytic amount of a copper(II) salt (e.g., CuCl₂).
-
Slowly add the previously prepared diazonium salt solution to the maleic anhydride mixture. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at room temperature until gas evolution ceases, then heat gently to ensure completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing characteristic peaks for the aromatic protons and carbons of the chlorophenyl group and the olefinic and carbonyl carbons of the furandione ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₁₀H₅ClO₃).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl (C=O) groups of the anhydride and the C-Cl bond of the chlorophenyl ring.
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited in publicly available literature, extensive research on its close analogues provides compelling evidence of its potential as a scaffold for drug discovery. The primary area of interest is oncology.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated that the furanone core, particularly when substituted with aryl groups, is a potent cytotoxic pharmacophore.
-
Diaryl Furanones: Series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities against various cancer cell lines, with some compounds exhibiting ED₅₀ values in the nanomolar range.[11][12]
-
Halogenated Furanones: The presence of halogens on the furanone ring can enhance cytotoxic effects. 3,4-dihalogenated 2(5H)-furanones have been evaluated and show cytotoxicity in cancer cell lines.[13]
-
Chlorophenyl-Furan Derivatives: Specifically, derivatives containing the 5-(4-chlorophenyl)furan moiety linked to a thiazolidinone core exhibit moderate to strong antiproliferative activity against human leukemia cell lines.[14] These studies highlight that the 4-chlorophenyl substituent is a key feature in biologically active furanones, suggesting that this compound is an excellent starting point for creating novel anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence points towards the inhibition of microtubule dynamics as a key mechanism of action for cytotoxic furanone derivatives. Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.
Novel derivatives based on the 5-(4-chlorophenyl)furan scaffold have been designed and synthesized as inhibitors of tubulin polymerization.[5][6] These compounds were shown to bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Caption: Mechanism of tubulin polymerization inhibition by 4-chlorophenyl-furan derivatives.
Key Experimental Protocol: MTT Cytotoxicity Assay
To evaluate the anticancer potential of new derivatives synthesized from this compound, a cytotoxicity assay is the first essential step. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.
Principle
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture a chosen cancer cell line (e.g., HL-60 leukemia cells) in appropriate media and conditions.[15]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Future Perspectives
This compound represents a promising and versatile starting block for the synthesis of new chemical entities. Its inherent reactivity and the established biological significance of the chlorophenyl-furan motif provide a strong foundation for future research. Key opportunities include:
-
Library Synthesis: The anhydride ring is susceptible to ring-opening with various nucleophiles (alcohols, amines), enabling the rapid generation of diverse libraries of acid and amide derivatives for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl ring (e.g., altering the position or nature of the halogen) can be explored to optimize potency and selectivity.
-
Exploration of Other Therapeutic Areas: While oncology is a primary focus, the furanone scaffold is active in other domains.[3][16] New derivatives should be screened against other targets, such as inflammatory enzymes or microbial pathogens.
By leveraging the chemical tractability and proven biological relevance of this scaffold, researchers can continue to develop innovative drug candidates to address unmet medical needs.
References
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Echemi. (n.d.). This compound. Retrieved from Echemi website.[1]
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Santa Cruz Biotechnology. (n.d.). This compound | CAS 3152-15-6. Retrieved from SCBT website.[8]
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ChemicalBook. (n.d.). This compound | 3152-15-6. (Details on synthesis from Maleic anhydride). Retrieved from ChemicalBook website.[10]
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ResearchGate. (2002). Synthesis and Cytotoxicity of 3,4-Diaryl-2(5H)-furanones. Retrieved from ResearchGate.[11]
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Teixeira, R., et al. (2014). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. Semantic Scholar.[15]
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PubMed. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Retrieved from PubMed.[12]
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PubMed. (n.d.). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Retrieved from PubMed.[13]
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National Center for Biotechnology Information. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from NCBI website.[5]
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Semantic Scholar. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved from Semantic Scholar.[17]
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Smolecule. (n.d.). Buy 3-(3-Chlorophenyl)furan-2,5-dione. Retrieved from Smolecule website.[16]
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ResearchGate. (n.d.). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Retrieved from ResearchGate.[2]
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Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate.[18]
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PubMed. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from PubMed.[14]
-
ResearchGate. (2020). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from ResearchGate.[3]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.[4]
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PubMed. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from PubMed.[6]
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An In-depth Technical Guide to the Safe Handling and Application of 3-(4-Chlorophenyl)-2,5-furandione
This guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2,5-furandione, a reactive chemical intermediate of significant interest to professionals in research and drug development. As a substituted furanone, this compound serves as a versatile building block in organic synthesis. Its inherent reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes critical safety data with practical, field-proven insights to guide researchers in its safe and effective use.
Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as 2-(4-chlorophenyl)maleic anhydride, is a solid organic compound.[1] A foundational understanding of its physical and chemical properties is the first step in safe handling, as these characteristics dictate its behavior under various laboratory conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3152-15-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₅ClO₃ | [1][4][5] |
| Molecular Weight | 208.6 g/mol | [4][5] |
| Appearance | Data not available, typically a solid | [2] |
| Melting Point | 152-154°C | [1][2][3] |
| Boiling Point | 367.3°C at 760 mmHg | [1][2] |
| Density | ~1.488 g/cm³ (Predicted) | [1][3] |
| Flash Point | 169.9°C | [1][6] |
Note: Some physical properties, such as density and boiling point, are predicted values and should be treated as estimates.
Hazard Identification and Toxicological Profile
This compound is classified as an irritant.[3][4] While specific toxicological studies on this exact compound are not extensively published, the hazards associated with related maleic anhydride and furanone structures provide a basis for cautious handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
A Safety Data Sheet for a related compound, N-(4-Chlorophenyl)-maleimide, highlights several hazards that should be considered analogous until specific data for this compound becomes available. These include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The furanone core itself is found in many biologically active molecules, but it is also a structural alert for reactivity.[7][8][9] The electrophilic nature of the anhydride ring makes it susceptible to nucleophilic attack, which is the basis for its synthetic utility but also its potential to react with biological macromolecules, leading to irritation and potential sensitization. Studies on other chlorinated furanones, such as the drinking water disinfection by-product MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), have shown toxicity at higher doses in animal studies, affecting the gastro-intestinal tract and fluid-electrolyte balance.[10] Although MX is structurally different, this data underscores the need to minimize exposure to all chlorinated furanone derivatives.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is not a static checklist but a dynamic risk assessment based on the scale and nature of the procedure.[11][12]
Core PPE Requirements:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Given the risk of skin irritation, ensure gloves are free of defects before use and change them immediately if contamination is suspected.[11]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[12] However, due to the risk of serious eye damage from dust particles, it is strongly recommended to use chemical splash goggles. When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to goggles.[11][13]
-
Skin and Body Protection: A standard laboratory coat is required. For procedures involving larger quantities, a chemically resistant apron or coveralls should be considered.[11]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to avoid respiratory irritation. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) must be used.[13]
The following diagram outlines the decision-making process for selecting adequate PPE.
Caption: PPE selection workflow based on experimental scale.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's purity.
Handling Protocol
Handling should always occur in a well-ventilated area, with a chemical fume hood being the preferred location.[1][2][6]
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling the compound. Ensure the fume hood sash is at the appropriate height.
-
Don PPE: Wear all required PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain any dust. Use non-sparking tools, as fine organic dusts can pose an explosion hazard under certain conditions.[1][2]
-
Transfer: When transferring the solid to a reaction vessel, do so carefully to minimize the creation of airborne dust.
-
Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves. Contaminated clothing should be removed and laundered before reuse.[14]
Storage Requirements
The stability of this compound relies on proper storage conditions.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can induce vigorous or explosive reactions.[15] Store apart from foodstuff containers.[1][6]
-
Container: Ensure the container is properly labeled with the chemical name and appropriate hazard warnings.
The following diagram illustrates a standard laboratory workflow for handling a solid chemical reagent.
Caption: Standard laboratory workflow for handling solid reagents.
Emergency Procedures: Spills and First Aid
Accidents can happen despite the best precautions. Being prepared is essential.
Accidental Release Measures
In case of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the dust from spreading. Avoid sweeping dry material. Instead, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) and carefully scoop the mixture into a suitable, closed container for disposal. Do not let the product enter drains.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
Immediate first aid is critical.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[17] All waste disposal should be conducted in accordance with federal, state, and local environmental regulations.[17] Entrust disposal to a licensed waste disposal company.[17] Do not dispose of it via the sanitary sewer.
Applications in Drug Development and Research
The 2,5-furandione (maleic anhydride) moiety is a reactive pharmacophore that allows for covalent modification of biological targets or serves as a scaffold for building more complex molecules. Furan derivatives, in general, are of high interest in medicinal chemistry. For instance, various 5-(4-chlorophenyl)furan derivatives have been synthesized and evaluated for their potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[18][19] The title compound, this compound, is a valuable intermediate for synthesizing such derivatives and other novel chemical entities.[20][21] Its reactivity allows for various chemical transformations, making it a versatile tool for medicinal chemists and researchers exploring new therapeutic agents.[9]
References
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Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]
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Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents - ResearchGate. (2025, July 4). Retrieved from [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (n.d.). Retrieved from [Link]
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Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans - Semantic Scholar. (2023, December 25). Retrieved from [Link]
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Subchronic Toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar Rats - PubMed. (n.d.). Retrieved from [Link]
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-
Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed. (n.d.). Retrieved from [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2024, October 31). Retrieved from [Link]
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SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- - Synerzine. (2018, November 30). Retrieved from [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed. (n.d.). Retrieved from [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31). Retrieved from [Link]
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Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions - ResearchGate. (2017, May 10). Retrieved from [Link]
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Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC. (n.d.). Retrieved from [Link]
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A Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione: Nomenclature, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-2,5-furandione, a key chemical intermediate with significant applications in medicinal chemistry and materials science. The document details the compound's nomenclature, physicochemical properties, and characteristic reactivity. A core focus is placed on its synthetic utility, including a detailed, illustrative protocol for its preparation via Friedel-Crafts acylation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this versatile molecule.
Introduction
This compound, a derivative of maleic anhydride, is a bifunctional molecule of considerable interest in organic synthesis. Its structure incorporates an electrophilic anhydride moiety and an electron-deficient alkene, both of which are influenced by the electronic properties of the 4-chlorophenyl substituent. This unique combination of features makes it a valuable building block for the construction of complex heterocyclic systems.
In the field of drug discovery, the furanone core is a recognized scaffold in a variety of physiologically active compounds.[1] Specifically, this compound serves as a crucial precursor for the synthesis of novel compounds targeting critical cellular processes. For instance, it is a starting material in the development of colchicine binding site inhibitors, which are investigated for their potential as anticancer agents due to their ability to disrupt microtubule polymerization.[2] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for scientists leveraging its properties in their research.
Nomenclature and Chemical Identification
The systematic and unambiguous naming of a chemical entity is paramount for clear scientific communication. This section provides the standardized nomenclature and various synonyms for this compound, along with its key chemical identifiers.
The IUPAC name for this compound is 3-(4-chlorophenyl)furan-2,5-dione . This name precisely describes the furan-2,5-dione heterocyclic core with a 4-chlorophenyl group attached at the 3-position.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value | Reference |
| IUPAC Name | 3-(4-chlorophenyl)furan-2,5-dione | [3] |
| CAS Registry Number | 3152-15-6 | [3][4][5] |
| Common Synonyms | 2-(4-chlorophenyl)maleic anhydride | [4] |
| 3-(p-Chlorophenyl)maleic anhydride | [4] | |
| p-[Chlorophenyl]maleic anhydride | [4] | |
| 2,5-Furandione, 3-(4-chlorophenyl)- | [4] | |
| Molecular Formula | C₁₀H₅ClO₃ | [3][4][5] |
| Molecular Weight | 208.60 g/mol | [3] |
| InChIKey | BSZGHMTWYIUDFZ-UHFFFAOYSA-N | [4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid (form may vary) | |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 367.3 °C at 760 mmHg | [4] |
| Density | 1.488 g/cm³ | [4] |
| Refractive Index | 1.62 | [4] |
| Flash Point | 169.9 °C | [4] |
| XLogP3 | 1.80680 | [4] |
Spectroscopic Profile (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be simple. The vinylic proton on the furanone ring would likely appear as a singlet in the range of δ 6.5-7.5 ppm. The aromatic protons of the 4-chlorophenyl group would present as two doublets (an AA'BB' system) between δ 7.4-7.8 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would include two carbonyl carbons of the anhydride group in the δ 160-170 ppm region. The olefinic carbons of the furanone ring would appear between δ 125-145 ppm. The aromatic carbons would be observed in the δ 128-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy (KBr Pellet): The most prominent features would be the symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride, appearing as two strong bands around 1850 cm⁻¹ and 1780 cm⁻¹. C=C stretching from the aromatic ring and the furanone core would be visible in the 1600-1450 cm⁻¹ region. The C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Mechanism
The most direct and industrially relevant method for the preparation of this compound is the Friedel-Crafts acylation of chlorobenzene with maleic anhydride. This reaction is a classic example of electrophilic aromatic substitution.
Reaction Principle
The reaction proceeds via the generation of a highly electrophilic acylium ion intermediate from maleic anhydride, facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). Chlorobenzene, while deactivated by the electron-withdrawing chlorine atom, is an ortho, para-director. The steric hindrance at the ortho position favors the substitution at the para position, leading to the desired product.
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Methodological & Application
Synthesis of Bioactive Heterocycles from 3-(4-Chlorophenyl)-2,5-furandione: A Detailed Guide for Researchers
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount to the efficient development of novel therapeutic agents. 3-(4-Chlorophenyl)-2,5-furandione, a substituted furanone, represents one such privileged scaffold. Its inherent reactivity, characterized by a strained lactone ring and an electron-deficient double bond, makes it a highly valuable precursor for the synthesis of a diverse array of bioactive heterocyclic compounds.[1][2] Heterocyclic compounds, cyclic organic molecules containing atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these core structures.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of various bioactive heterocycles from this compound. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and explore the biological significance of the resulting compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile building block in their synthetic endeavors.
Core Synthetic Strategies: Harnessing the Reactivity of the Furanone Ring
The synthetic utility of this compound stems from two primary modes of reactivity: nucleophilic attack at the carbonyl groups and cycloaddition reactions across the double bond. These pathways allow for the construction of a wide range of heterocyclic systems, including pyridazinones, pyrrolidones, and oxadiazoles, many of which exhibit promising biological activities.[1]
Visualizing the Synthetic Pathways
Caption: Key synthetic routes from this compound.
I. Synthesis of Pyridazinone Derivatives: Potent Biological Scaffolds
Pyridazinones are a class of six-membered nitrogen-containing heterocycles that are well-represented in a multitude of biologically active compounds, exhibiting activities such as analgesic, anti-inflammatory, and cardiotonic effects.[5] The synthesis of pyridazinones from this compound is a straightforward and efficient process involving reaction with hydrazine derivatives.
Mechanism of Pyridazinone Formation
The reaction proceeds via an initial nucleophilic attack of the hydrazine at one of the carbonyl carbons of the furanone ring, leading to ring opening and the formation of a hydrazide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule affords the final pyridazinone ring system.
Caption: Reaction mechanism for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyridazinone derivative.
Characterization Data (Representative):
-
Appearance: White to off-white solid.
-
IR (cm⁻¹): 3200-3300 (N-H), 1670 (C=O, amide).
-
¹H NMR (DMSO-d₆): Signals corresponding to aromatic protons and the CH₂-CH₂ protons of the pyridazinone ring.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | C₁₀H₉ClN₂O | 208.64 | 85-95 | 180-182 |
II. Synthesis of Pyrrolidone and Pyrrolone Derivatives: Accessing CNS-Active Scaffolds
Pyrrolidone and its unsaturated analog, pyrrolone, are five-membered lactams that form the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticonvulsant and nootropic effects.[6][7] The synthesis of these heterocycles from this compound can be achieved through reactions with primary amines or ammonia sources.
Mechanism of Pyrrolidone/Pyrrolone Formation
Similar to pyridazinone synthesis, the reaction initiates with the nucleophilic attack of an amine on a carbonyl group of the furanone, leading to ring opening and the formation of an amide intermediate. Intramolecular cyclization then furnishes the pyrrolidone or pyrrolone ring. The use of ammonium acetate can directly lead to the formation of the pyrrolone derivative.[1]
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrrole-2,5-dione
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid (solvent)
Procedure:
-
Suspend this compound and a large excess of ammonium acetate in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Characterization Data (Representative):
-
Appearance: Crystalline solid.
-
IR (cm⁻¹): 3100-3200 (N-H), 1710, 1680 (C=O, imide).
-
¹H NMR (CDCl₃): Signals for the aromatic protons and the N-H proton.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 3-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₆ClNO₂ | 207.61 | 70-80 | 210-212 |
III. Synthesis of 1,3,4-Oxadiazole Derivatives: A Gateway to Diverse Bioactivities
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. This scaffold is present in numerous compounds with a broad spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[8][9] The synthesis from this compound typically involves a multi-step sequence starting with the formation of a hydrazide, followed by cyclization.
Synthetic Workflow for 1,3,4-Oxadiazoles
Caption: Multi-step synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
Step 1: Synthesis of the Hydrazide Intermediate
-
Follow the initial steps of the pyridazinone synthesis by reacting this compound with hydrazine hydrate in a suitable solvent to form the open-chain hydrazide. Isolate this intermediate.
Step 2: Acylation of the Hydrazide
-
Dissolve the hydrazide intermediate in a suitable solvent like pyridine or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add an acylating agent (e.g., benzoyl chloride) to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Isolate the N-acylhydrazide product by precipitation and filtration.
Step 3: Cyclodehydration to the 1,3,4-Oxadiazole
-
Treat the N-acylhydrazide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Heat the reaction mixture carefully.
-
After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.
-
The solid 1,3,4-oxadiazole derivative is collected by filtration, washed with water, and purified by recrystallization.
Biological Significance and Future Directions
The heterocycles synthesized from this compound have shown a wide range of biological activities. For instance, certain pyridazinone derivatives have demonstrated significant antimicrobial and anticancer properties.[1] Pyrrolidone-based compounds are being investigated for their potential as central nervous system agents.[6] Furthermore, the 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry.[8]
The versatility of this compound as a starting material opens up avenues for the creation of extensive compound libraries for high-throughput screening. Future research could focus on the development of novel one-pot, multi-component reactions to further streamline the synthesis of complex heterocyclic systems. Additionally, the exploration of diverse nucleophiles and reaction conditions can lead to the discovery of new scaffolds with unique biological profiles.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a rich variety of bioactive heterocycles. The straightforward and efficient synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the underlying reactivity and employing the detailed experimental procedures, scientists can effectively generate novel molecular entities with the potential to address a wide range of therapeutic needs.
References
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- Pitt, W. R., Parry, D. M., Perry, B. G., & Groom, C. R. (2009). Heteroaromatic rings of the future. Journal of medicinal chemistry, 52(9), 2952-2963.
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
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Al-Nahrain Journal of Science. (2025). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
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Natural Volatiles & Essential Oils. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Retrieved from [Link]
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D-Scholarship@Pitt. (2021). Synthetic Studies of Heterocyclic and Bioactive Agents. Retrieved from [Link]
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Der Pharma Chemica. (2016). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
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Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]
-
NeuroQuantology. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
MDPI. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Retrieved from [Link]
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MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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-
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MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
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Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
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PubMed. (2016). 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott. Retrieved from [Link]
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MDPI. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Retrieved from [Link]
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PubMed. (2021). 5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors. Retrieved from [Link]
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Application Notes and Protocols for 3-(4-Chlorophenyl)-2,5-furandione in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the furanone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities. The strategic modification of this core can unlock potent therapeutic agents. This guide focuses on a particularly promising derivative: 3-(4-Chlorophenyl)-2,5-furandione . The introduction of a 4-chlorophenyl group to the furanone ring creates a molecule with significant potential for development in oncology, immunology, and infectious disease research. The electron-withdrawing nature of the chlorine atom and the overall planar structure of the molecule are key features that can influence its interactions with biological targets.
This document serves as a comprehensive resource for researchers, providing not only detailed protocols for the synthesis and biological evaluation of this compound but also the scientific rationale behind these methodologies. Our aim is to empower researchers to explore the full therapeutic potential of this intriguing compound.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in medicinal chemistry, influencing everything from its synthesis and formulation to its pharmacokinetic profile. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 3152-15-6 | [1] |
| Molecular Formula | C₁₀H₅ClO₃ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Melting Point | 152-154 °C | [1] |
| Boiling Point | 367.3±42.0 °C (Predicted) | [1] |
| Density | 1.488±0.06 g/cm³ (Predicted) | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via the Meerwein arylation of maleic anhydride. This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a classic and reliable method for forming carbon-carbon bonds.[2]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Maleic Anhydride
-
Acetone
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Diazotization of 4-Chloroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloroaniline (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the p-chlorobenzenediazonium chloride salt. The solution should be kept cold for the next step.
-
-
Meerwein Arylation:
-
In a separate larger flask, dissolve maleic anhydride (1.5 eq.) in acetone.
-
Add a catalytic amount of copper(II) chloride to the maleic anhydride solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred maleic anhydride solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted maleic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound as a crystalline solid.
-
Rationale for Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for their successful formation and to prevent unwanted side reactions.
-
Copper(II) Chloride Catalyst: The copper salt facilitates the decomposition of the diazonium salt and the subsequent radical addition to the alkene (maleic anhydride).
-
Acetone as Solvent: Acetone is a suitable solvent as it dissolves both the diazonium salt and maleic anhydride, allowing for a homogeneous reaction mixture.
-
Recrystallization for Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and by-products.
Application in Anticancer Research
The this compound scaffold and its derivatives have shown considerable promise as anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell proliferation and survival.
Potential Mechanisms of Anticancer Activity
Caption: Potential anticancer mechanisms of action.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General tubulin buffer
-
Known tubulin inhibitor (e.g., colchicine or nocodazole) as a positive control
-
Fluorescence microplate reader with temperature control
Procedure:
-
Compound Preparation: Prepare various concentrations of this compound in general tubulin buffer.
-
Reaction Setup: In a 96-well plate, add the compound dilutions, a positive control, and a vehicle control.
-
Initiation of Polymerization: Add the tubulin solution containing GTP and the fluorescent reporter to each well.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37 °C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Exploring Broader Therapeutic Applications
Beyond its anticancer potential, the furanone scaffold is known for a range of other biological activities. Preliminary studies on related furanone derivatives suggest that this compound may also possess anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6]
Application in Anti-inflammatory Research
Furanone derivatives have been shown to inhibit key inflammatory mediators.[3][4] A potential mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorescent probe for prostaglandin detection
-
Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control
Procedure:
-
Enzyme Incubation: Incubate the COX enzyme with the test compound or control at various concentrations.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation time, measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value.
Application in Antimicrobial Research
The furanone core is present in several natural and synthetic antimicrobial agents.[5] The mechanism can involve the disruption of bacterial communication (quorum sensing) or the integrity of the microbial cell membrane.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Application in Neuroprotective Research
Some furanone derivatives have demonstrated neuroprotective effects, potentially by mitigating oxidative stress and inflammation in the central nervous system.[6]
Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Cell Death)
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay (e.g., MTT or LDH release assay)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the compound for a few hours.
-
Oxidative Stress Induction: Expose the cells to a toxic concentration of hydrogen peroxide.
-
Cell Viability Assessment: After a 24-hour incubation, assess cell viability using a standard assay.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone to determine the neuroprotective effect.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for medicinal chemistry research. The protocols outlined in this guide provide a solid foundation for its synthesis and comprehensive biological evaluation. The demonstrated potential in anticancer research, coupled with the plausible applications in anti-inflammatory, antimicrobial, and neuroprotective studies, makes this compound a compelling candidate for further investigation. Future research should focus on structure-activity relationship (SAR) studies by modifying the chlorophenyl ring and the furanone core to optimize potency and selectivity for specific biological targets. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this exciting class of molecules.
References
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Li, G., Wang, Y., Zhou, S., Wu, X., Li, J., Wang, W., & Long, H. (2023). Neuroprotective furanones from a soil-derived fungus Penicillium paxilli ga254. Journal of Asian Natural Products Research, 1-7. [Link]
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El-Sayed, M. A. A., El-Gamal, K. M., Al-Sha'er, M. A., & El-Sabbagh, O. I. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Scientific Reports, 10(1), 1-16. [Link]
- BenchChem. (2025).
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Ghandadi, M., & Fakhri, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 465. [Link]
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Tikhonova, M. A., Es'kova, L. A., Khvostov, M. V., & Shul'ts, E. E. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and-Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2337. [Link]
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Choi, R. J., Ali, M. Y., Kim, A. D., Chae, J. S., Lee, J., Kim, Y. S., ... & Choi, J. S. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 20(3), 4803-4817. [Link]
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Choi, R. J., Ali, M. Y., Kim, A. D., Chae, J. S., Lee, J., Kim, Y. S., ... & Choi, J. S. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 20(3), 4803-4817. [Link]
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Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237-266. [Link]
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Olenev, A. V., Trestsova, M. A., Savateev, K. V., & Nenajdenko, V. G. (2019). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 8(4), 205. [Link]
-
El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl) methylene)-5-(4-methoxyphenyl) furan-2 (3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20. [Link]
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El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl) methylene)-5-(4-methoxyphenyl) furan-2 (3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20. [Link]
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., & Bharathi, E. V. (2010). Design and synthesis of novel 5-(4-chlorophenyl) furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & medicinal chemistry letters, 20(14), 4243-4246. [Link]
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Application Note & Protocol: Friedel-Crafts Acylation of Aromatic Compounds with 3-(4-Chlorophenyl)-2,5-furandione
Abstract: This document provides a comprehensive protocol for the Friedel-Crafts acylation of aromatic substrates using 3-(4-Chlorophenyl)-2,5-furandione. This reaction serves as a powerful method for synthesizing γ-keto-α,β-unsaturated carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer insights into the expected outcomes and characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking to employ this versatile carbon-carbon bond-forming reaction.
Introduction and Scientific Principles
The Friedel-Crafts acylation is a foundational electrophilic aromatic substitution reaction in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1][2] When a cyclic anhydride is used as the acylating agent, the reaction provides an efficient route to synthesize molecules containing both a ketone and a carboxylic acid moiety.[3][4] This protocol focuses on the use of this compound, a substituted maleic anhydride derivative, as the acylating agent.
The reaction product, a substituted 4-aryl-4-oxobut-2-enoic acid, is a highly functionalized molecule. The presence of the chlorophenyl group, a common motif in pharmaceuticals, combined with the reactive α,β-unsaturated keto-acid system, makes the product a versatile precursor for synthesizing complex heterocyclic structures and other advanced intermediates.
A key advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the product ketone.[5][6] The electron-withdrawing acyl group passivates the aromatic ring, effectively preventing undesirable polysubstitution reactions that often complicate Friedel-Crafts alkylations.[2]
Reaction Mechanism and Regioselectivity
The reaction proceeds through the generation of a highly electrophilic acylium ion intermediate.[7] The mechanism involves several key steps:
-
Complex Formation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the this compound.
-
Acylium Ion Generation: This coordination polarizes the anhydride, leading to the cleavage of a carbon-oxygen bond within the anhydride ring to form a resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Rearomatization: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[10]
-
Catalyst Complexation: The resulting ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst.[10][11] This is a critical point, as it necessitates the use of stoichiometric or greater amounts of the Lewis acid. The reaction is only completed upon aqueous workup, which hydrolyzes this complex to liberate the final product.[7]
A Note on Regioselectivity: With an unsymmetrical anhydride like this compound, the Lewis acid can coordinate to either of the two distinct carbonyl oxygens. This leads to the possibility of two different acylium ions and, consequently, two isomeric products. The regiochemical outcome is governed by a combination of steric and electronic factors. It is hypothesized that for steric reasons, the nucleophilic aromatic ring will preferentially attack the less hindered carbonyl carbon (C5), leading to the formation of 4-Aryl-2-(4-chlorophenyl)-4-oxobut-2-enoic acid as the major product.
Visualizing the Mechanism
Caption: Generalized mechanism for the Friedel-Crafts acylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| This compound | C₁₀H₅ClO₃ | 208.60 | 56023-13-1 | Irritant |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, Water-Reactive[12] |
| Benzene (Solvent/Reagent) | C₆H₆ | 78.11 | 71-43-2 | Flammable, Carcinogen, Toxic |
| Dichloromethane (DCM, optional solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic by Inhalation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| Diethyl Ether (Extraction) | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |
Detailed Experimental Protocol
This protocol details the acylation of benzene. Quantities can be adjusted for other aromatic substrates based on their molar mass.
Part A: Reaction Setup and Preparation
-
Glassware: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[9]
-
Inert Atmosphere: Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or a nitrogen/argon inlet to protect the reaction from atmospheric moisture.[13]
-
Initial Reagents: In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (6.7 g, 0.05 mol, 2.1 equiv.). Add 50 mL of dry benzene (reagent and solvent) to the flask.
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the mixture to 0-5 °C. The complexation of AlCl₃ with benzene is exothermic.[11]
Part B: Reaction Execution
-
Reactant Solution: In a separate dry flask, dissolve this compound (5.0 g, 0.024 mol, 1.0 equiv.) in 30 mL of dry benzene.
-
Slow Addition: Transfer the anhydride solution to the dropping funnel. Add the solution dropwise to the stirred, cooled AlCl₃/benzene slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is often exothermic.[11]
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Monitoring (TLC): To check by TLC, carefully take a small aliquot from the reaction, quench it in a vial with dilute HCl and diethyl ether, and spot the ether layer on a silica plate.
Part C: Workup and Product Isolation
-
Quenching: Prepare a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl mixture.[9][13] This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood. The purpose is to decompose the aluminum chloride-ketone complex and hydrolyze any excess AlCl₃.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Extract the aqueous layer again with two additional 30 mL portions of diethyl ether.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with 50 mL of saturated sodium chloride solution (brine) to aid in breaking any emulsions and removing dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottomed flask. Remove the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a fire-retardant laboratory coat, and impervious gloves (e.g., nitrile).[12][14]
-
Fume Hood: All operations, especially handling of anhydrous AlCl₃, benzene, and the quenching step, must be performed in a well-ventilated chemical fume hood.[12]
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently and exothermically with water and moisture, releasing toxic hydrogen chloride (HCl) gas.[14][15] Keep away from water at all times. In case of a spill, do NOT use water; cover with dry sand and scoop into a container for disposal.[14]
-
Benzene: Benzene is a known human carcinogen and is highly flammable. Use appropriate engineering controls and PPE to minimize exposure. Consider substituting with a less toxic aromatic solvent like chlorobenzene if the reaction parameters allow, although this may require higher temperatures.[16]
-
Workup: The quenching of the reaction mixture is extremely exothermic and releases HCl gas. Perform this step slowly and behind a blast shield if possible.
Expected Results and Characterization
Assuming the reaction with benzene proceeds as hypothesized (attack at the C5 carbonyl), the expected major product is 2-(4-chlorophenyl)-4-oxo-4-phenylbut-2-enoic acid .
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Theoretical Yield | 6.89 g (for 5.0 g starting material) |
| Expected % Yield | 70-85% |
| Characterization Data | |
| ¹H NMR | Signals for aromatic protons, a single vinylic proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for aromatic carbons, two carbonyl carbons (ketone and carboxylic acid), and two vinylic carbons. |
| IR Spectroscopy | Strong C=O stretching bands for the ketone (~1685 cm⁻¹) and carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the product's mass (m/z = 286.7 for C₁₆H₁₁ClO₃). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Deactivated aromatic substrate. 3. Insufficient Lewis acid. | 1. Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous reagents.[9] 2. Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene).[17] 3. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the anhydride. |
| Thick, Unstirrable Slurry | High concentration of reagents or formation of polymeric side products. | Add more anhydrous solvent (e.g., benzene or DCM) to improve stirring. |
| Persistent Emulsion During Workup | Formation of aluminum salts at the interface. | Add more brine or a small amount of dilute HCl and allow the mixture to stand. Gentle swirling can help break the emulsion. Heating the mixture gently has also been reported to be effective.[9] |
| Oily Product / Fails to Crystallize | Presence of impurities or isomeric mixtures. | Attempt purification via column chromatography on silica gel. |
References
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Study Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
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YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Unacademy. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Journal of the Chinese Chemical Society. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-aryl-furan-4-carboxylic Acid Chlorides. Retrieved from [Link]
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Application Note & Protocols: A Modular Approach to Synthesizing and Validating Tubulin Polymerization Inhibitors Using 3-(4-Chlorophenyl)-2,5-furandione
Introduction: Targeting the Microtubule Cytoskeleton in Oncology
The microtubule network, a dynamic polymer system composed of α- and β-tubulin heterodimers, is indispensable for numerous critical cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] This pivotal role in mitosis makes the tubulin-microtubule system a highly validated and attractive target for the development of anticancer therapeutics.[2] Small molecules that interfere with microtubule dynamics can halt the cell cycle, ultimately triggering programmed cell death (apoptosis). These agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine), which inhibit tubulin polymerization.[1][3]
This guide focuses on the latter class, specifically outlining a synthetic and validation workflow that leverages the versatile chemical scaffold, 3-(4-Chlorophenyl)-2,5-furandione, a derivative of maleic anhydride. Maleic anhydrides are highly valuable synthons in medicinal chemistry due to their reactivity, serving as precursors for a variety of bioactive molecules, including anticancer agents.[4][5][6][7] The inherent electrophilicity of the anhydride ring allows for straightforward nucleophilic attack, providing a robust platform for generating a diverse library of candidate compounds. Here, we present a comprehensive set of protocols for the synthesis, characterization, and biological evaluation of novel tubulin polymerization inhibitors derived from this promising starting material.
Section 1: The Scientific Rationale - Mechanism of Tubulin Polymerization Inhibition
Microtubules exist in a state of constant flux known as dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage).[8] This process is fueled by the binding and subsequent hydrolysis of GTP within the β-tubulin subunit. Inhibitors that bind to tubulin dimers, particularly at the well-characterized colchicine binding site located on the β-tubulin subunit, can prevent their incorporation into growing microtubule polymers.[3][9] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle, activation of the spindle assembly checkpoint, prolonged arrest in the G2/M phase of the cell cycle, and eventual induction of apoptosis.[10]
Figure 1: Mechanism of action for tubulin polymerization inhibitors.
Section 2: Synthetic Strategy & Workflow
The core of our synthetic approach is the ring-opening reaction of the this compound scaffold. The electron-withdrawing carbonyl groups render the anhydride carbons highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This reaction is typically facile and proceeds under mild conditions to yield the corresponding maleamic acids.
Causality of Experimental Design:
-
Why start with an anhydride? Maleic anhydrides are ideal starting points for library synthesis. The ring-opening reaction is generally high-yielding and clean, and the resulting carboxylic acid provides a handle for further chemical modification if desired.[5]
-
Why use amines as nucleophiles? Introducing a diverse range of commercially available amines allows for a systematic exploration of the structure-activity relationship (SAR). By varying the steric and electronic properties of the amine's R-group, researchers can probe the chemical space of the tubulin binding pocket to optimize potency and selectivity.
The resulting maleamic acids can be tested for biological activity directly or can be subsequently cyclized, typically through dehydration with reagents like acetic anhydride, to form the corresponding maleimides. This two-step process allows for the creation of two distinct, yet related, classes of compounds from a single set of starting materials.
Figure 2: General workflow for synthesis and evaluation.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: General Procedure for Synthesis of N-substituted Maleamic Acids
Rationale: This protocol describes the nucleophilic ring-opening of the anhydride. The reaction is performed at a low initial temperature to control the exothermicity of the reaction, followed by warming to room temperature to ensure completion. The choice of a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) facilitates the dissolution of the starting materials without participating in the reaction.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0°C.
-
In a separate vial, dissolve the desired amine (1.05 eq) in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the stirred furandione solution over 15 minutes. Causality Note: Slow, dropwise addition is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting furandione spot is consumed.
-
Work-up:
-
Reduce the solvent volume in vacuo.
-
If the product precipitates, collect it by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and air dry.
-
If the product remains in solution, it can be purified via column chromatography on silica gel.
-
Protocol 3.2: Characterization of Synthetic Products
Rationale: Unambiguous characterization is essential to confirm the structure and purity of the synthesized compounds before biological testing. Each technique provides a piece of the structural puzzle.
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure. Expect to see characteristic peaks for the aromatic protons of the 4-chlorophenyl ring, the protons of the amine R-group, and the vinyl protons of the maleamic acid backbone. The appearance of a broad singlet for the N-H proton and a downfield signal for the carboxylic acid proton are indicative of the successful ring-opening.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The observed molecular ion peak (M+H)⁺ should match the calculated molecular weight of the target maleamic acid.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the disappearance of the characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride (approx. 1850 and 1780 cm⁻¹) and the appearance of new bands corresponding to the amide C=O (approx. 1650 cm⁻¹) and carboxylic acid C=O (approx. 1710 cm⁻¹) and O-H stretches.
Section 4: Biological Evaluation Protocols
Protocol 4.1: In Vitro Tubulin Polymerization Assay
Rationale: This is a direct, cell-free biochemical assay to determine if a compound inhibits the polymerization of purified tubulin.[11] The assay measures the increase in light scattering (turbidity) at 340 nm as tubulin dimers polymerize into microtubules. An effective inhibitor will suppress this increase in absorbance.[12]
Materials:
-
Lyophilized, >99% pure bovine tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive Control: Nocodazole or Colchicine (inhibitor)
-
Negative Control: Paclitaxel (promoter) or DMSO (vehicle)
-
Temperature-controlled spectrophotometer or 96-well plate reader with a 340 nm filter
-
96-well, half-area UV-transparent plates
Procedure:
-
Preparation: Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of ~3 mg/mL. Keep on ice at all times to prevent premature polymerization.
-
Reaction Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the components in the following order:
-
Buffer and glycerol to make up the final volume.
-
Test compound (e.g., 1 µL from a stock solution to achieve final concentrations of 0.1, 1, 10, 50 µM). Add 1 µL of DMSO for controls.
-
Tubulin solution.
-
GTP solution (to a final concentration of 1 mM).
-
-
The final reaction volume is typically 50-100 µL.
-
-
Measurement:
-
Immediately place the plate into the spectrophotometer pre-heated to 37°C. Causality Note: The temperature shift from 4°C to 37°C is the trigger for GTP-dependent polymerization.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration.
-
The DMSO control should show a sigmoidal curve representing the nucleation, elongation, and plateau phases of polymerization.
-
Calculate the percentage of inhibition relative to the DMSO control at the plateau phase (e.g., at 45 minutes).
-
Protocol 4.2: Cell-Based Cytotoxicity Assay (MTT Assay)
Rationale: While the in vitro assay confirms the mechanism, a cell-based assay is required to determine if the compound can enter cells and exert a cytotoxic effect.[13] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, K562)[4]
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin or Colchicine)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot percent viability versus log[concentration] and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Section 5: Expected Results & Data Interpretation
A successful research campaign using this workflow will generate a dataset linking chemical structures to their biological activities. The data can be used to build a preliminary Structure-Activity Relationship (SAR).
Table 1: Representative Biological Data for a Hypothetical Compound Library
| Compound ID | R-Group on Amine | Tubulin Polymerization Inhibition (%) @ 10 µM | Cytotoxicity IC₅₀ (µM) on MCF-7 Cells |
| MA-01 | -CH₂-Ph (Benzyl) | 45% | 8.7 |
| MA-02 | -CH₂-(4-methoxyphenyl) | 68% | 2.1 |
| MA-03 | -CH₂-(3,4,5-trimethoxyphenyl) | 92% | 0.08 |
| MA-04 | -cyclohexyl | 25% | > 50 |
| Control | Nocodazole | 95% | 0.05 |
Note: Data are hypothetical and for illustrative purposes, but are modeled on potency trends seen in published literature for colchicine-site inhibitors where trimethoxyphenyl moieties often confer high activity.[1][14]
Interpretation: From the hypothetical data in Table 1, a clear trend emerges. The presence of a methoxy-substituted phenyl ring (MA-02) enhances activity compared to an unsubstituted phenyl ring (MA-01). The trimethoxyphenyl group (MA-03), a classic pharmacophore for colchicine-site inhibitors, confers the highest potency, with activity comparable to the control drug Nocodazole.[1] The non-aromatic cyclohexyl group (MA-04) results in a significant loss of activity. This suggests that an electron-rich aromatic ring that can form specific hydrogen bonds or hydrophobic interactions within the colchicine binding site is crucial for potent inhibition.[14]
Conclusion
The protocols detailed in this application note provide a robust and logical framework for the discovery and initial validation of novel tubulin polymerization inhibitors. By utilizing the chemically tractable this compound scaffold, researchers can rapidly generate libraries of maleamic acids and maleimides. The subsequent combination of direct biochemical assays and cell-based cytotoxicity screens allows for the efficient identification of potent anticancer lead compounds and the elucidation of preliminary structure-activity relationships, paving the way for further preclinical development.
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Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1907–1924. [Link]
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Spiridon, I., & Popa, M. (1996). Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers. Biomaterials, 17(12), 1219–1223. [Link]
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Medina-Franco, J. L., & Yoo, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. [Link]
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Singh, P., & Yu, B. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Future Medicinal Chemistry, 9(12), 1479–1497. [Link]
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Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. [Link]
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da Silva, R., & Esteves, P. M. (2022). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate. [Link]
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Medina-Franco, J. L., & Yoo, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed. [Link]
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Unlocking The Versatility Of Maleic Anhydride: Diverse Applications. (n.d.). Chemsino. [Link]
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Bosc, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]
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Sackett, D. L. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Kim, D. W., et al. (2016). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing. [Link]
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Romagnoli, R., et al. (2022). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health. [Link]
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Szychowski, K., et al. (2021). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. ResearchGate. [Link]
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Vemu, A., et al. (2017). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. National Institutes of Health. [Link]
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Vandecandelaere, A., et al. (1994). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry. [Link]
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Sanchez-Alonso, P., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
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Bodakuntla, S., et al. (2020). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. [Link]
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Schwaiger, M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. National Institutes of Health. [Link]
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Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond. (n.d.). Acme-Hardesty. [Link]
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Gnanaratnam, G., & Ma, R. (2023). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]
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Matson, J. P., et al. (2015). Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. National Institutes of Health. [Link]
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Vigorita, M. G., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]
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Bodakuntla, S., et al. (2019). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
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Representative small-molecule inhibitors of tubulin polymerization. (n.d.). ResearchGate. [Link]
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Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]
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El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Journal of American Science. [Link]
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Application of 3-(4-Chlorophenyl)-2,5-furandione in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of the Furanone Core in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the synthesis of novel, effective, and selective active ingredients is paramount. Among the myriad of heterocyclic scaffolds utilized, the furanone ring system, particularly functionalized maleic anhydride derivatives, has emerged as a versatile and highly valuable building block.[1][2] This technical guide focuses on the application of a specific furanone derivative, 3-(4-Chlorophenyl)-2,5-furandione (CAS No: 3152-15-6), in the synthesis of potent agrochemicals. The presence of the 4-chlorophenyl moiety often imparts desirable lipophilicity and metabolic stability, while the reactive anhydride functionality serves as a gateway to a diverse range of more complex heterocyclic systems with proven biological activity.[3][4]
This document will provide researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of this compound, with a primary focus on its application in the synthesis of pyridazinone-based herbicides. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present data that underscore the practical application of this key intermediate.
Core Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₅ClO₃ |
| Molecular Weight | 208.60 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 152-154 °C |
| CAS Number | 3152-15-6 |
Application in the Synthesis of Pyridazinone Herbicides
The most significant application of this compound in agrochemical synthesis lies in its role as a precursor to pyridazinone herbicides. The pyridazinone core is a well-established pharmacophore in a number of commercial herbicides that act by inhibiting photosynthesis or other vital plant processes.[5]
The Key Transformation: Reaction with Hydrazine Derivatives
The fundamental reaction involves the condensation of this compound with hydrazine or its derivatives. This reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring.
Reaction Workflow: From Furanone to Pyridazinone
Caption: General workflow for the synthesis of a pyridazinone from this compound.
Detailed Protocol: Synthesis of 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a foundational pyridazinone structure, which can be a target herbicide itself or a key intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (recrystallization solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 20.86 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (e.g., 5.5 g, 0.11 mol) to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into ice-water (300 mL) to facilitate complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield pure 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.[3][6]
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves not only as a solvent but also as a catalyst for the dehydration step, facilitating the formation of the stable pyridazinone ring.[7][8]
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting furanone.
-
Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization, providing good solubility for the product at elevated temperatures and poor solubility at lower temperatures, leading to high recovery of the purified compound.
Potential for Further Derivatization in Agrochemical Discovery
The synthesized 6-(4-chlorophenyl)pyridazinone core is a versatile platform for further chemical modifications to explore structure-activity relationships (SAR) and develop novel agrochemicals.
Logical Relationships in Derivatization
Caption: Potential derivatization pathways for novel herbicide discovery.
Application in the Synthesis of Fungicidal Heterocycles
While the primary application of this compound is in herbicide synthesis, its reactive nature also allows for its use as a precursor to other fungicidally active heterocyclic systems, such as oxadiazoles and thiadiazoles.
Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds
The synthesis of these five-membered heterocyclic rings also initiates with the ring-opening of the furanone, followed by cyclization with appropriate reagents.
Reaction Pathway to Oxadiazoles and Thiadiazoles:
-
Hydrazide Formation: Reaction of this compound with hydrazine hydrate yields an open-chain acid hydrazide intermediate.
-
Acylation: The resulting hydrazide can be acylated with an appropriate acyl chloride or carboxylic acid.
-
Cyclization: The diacylhydrazide intermediate can then be cyclized to a 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with a thionating agent such as Lawesson's reagent can yield a 1,3,4-thiadiazole.[9]
The presence of the 4-chlorophenyl furan moiety in the final structure is a known feature in some fungicidally active compounds.[4]
Self-Validating Systems in Protocol Design
The protocols described herein are designed to be self-validating through in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
-
Spectroscopic Analysis: Comprehensive spectroscopic analysis (NMR, IR, MS) of the final product provides unambiguous confirmation of its structure and purity, validating the success of the synthesis.
-
Melting Point Determination: A sharp and consistent melting point of the recrystallized product is a reliable indicator of its purity.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate with significant potential in agrochemical synthesis. Its primary application lies in the straightforward and efficient synthesis of pyridazinone herbicides. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of these and other biologically active molecules. The versatility of the furanone and the resulting pyridazinone core offers ample opportunities for further derivatization, paving the way for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
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- Shandong Pulisi Chemical Group. (n.d.). How is maleic anhydride applied in pesticides and coatings?.
-
LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One. Retrieved from [Link]
- El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.
- Design, synthesis, and biological activity of novel fungicides containing a 1,2,3,4-tetrahydroquinoline scaffold and acting as laccase inhibitors. (2022). Journal of Agricultural and Food Chemistry, 70(6), 1776–1787.
- Xu, H., Zou, X. M., Zhu, Y. Q., Liu, B., Tao, H. L., Hu, X. H., ... & Yang, H. Z. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest management science, 62(6), 522–530.
- Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. (2025). Journal of Agricultural and Food Chemistry.
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- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.).
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.).
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- Discovery of novel herbicidal cyclic keto‐enol derivatives containing a pyridazinone moiety and their structure–activity relationship studies on weeds. (2025). Pest Management Science.
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Application Note: A Practical Guide to the Synthesis of N-Substituted 3-(4-Chlorophenyl)pyrrolidine-2,5-diones
Abstract
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[2][3][4] This application note provides a detailed, field-proven guide for the synthesis of N-substituted 3-(4-chlorophenyl)pyrrolidine-2,5-dione derivatives, starting from the readily accessible precursor, 3-(4-chlorophenyl)-2,5-furandione. We will elucidate the underlying reaction mechanism, provide a robust step-by-step protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold
The five-membered pyrrolidine ring is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity into molecular designs, thereby enhancing exploration of pharmacophore space.[5] The pyrrolidine-2,5-dione (succinimide) substructure is particularly noteworthy. The presence of the imide functional group (-CO-N(R)-CO-) provides a unique combination of hydrogen bonding capabilities and lipophilicity, which can be fine-tuned by modifying the N-substituent.[4] This versatility has led to the development of numerous approved drugs and clinical candidates.[2]
The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies.[1] A highly efficient and modular route involves the reaction of a substituted 2,5-furandione (a cyclic anhydride) with a primary amine. This approach allows for the facile introduction of a wide variety of substituents at the nitrogen atom, enabling systematic exploration of the chemical space. This note focuses on this compound as a starting material, which installs a key aryl moiety frequently found in biologically active molecules.[6]
Scientific Rationale and Reaction Mechanism
The conversion of a 2,5-furandione to a pyrrolidine-2,5-dione is a classic two-step process involving the aminolysis of a cyclic anhydride followed by intramolecular cyclization via dehydration.
Step 1: Nucleophilic Acyl Substitution and Ring-Opening. The reaction is initiated by the nucleophilic attack of a primary amine (R-NH₂) on one of the electrophilic carbonyl carbons of the this compound ring. This results in the cleavage of a carbon-oxygen bond and the opening of the furanone ring to form a stable intermediate, a (Z)-4-amino-4-oxobut-2-enoic acid derivative (commonly known as a maleamic acid).
Step 2: Intramolecular Cyclization (Imidization). The maleamic acid intermediate contains both a carboxylic acid and an amide group. Upon heating, an intramolecular condensation reaction occurs. The nitrogen atom of the amide attacks the carboxylic acid carbon, leading to the elimination of a water molecule and the formation of the thermodynamically stable five-membered pyrrolidine-2,5-dione ring. This dehydration step is often the rate-limiting step and is facilitated by elevated temperatures or the use of a dehydrating agent.
The overall transformation is a reliable method for constructing the succinimide core. The choice of the primary amine directly dictates the nature of the N-substituent in the final product, making this a highly modular synthetic strategy.
Caption: General reaction mechanism for the synthesis of N-substituted pyrrolidine-2,5-diones.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-substituted 3-(4-chlorophenyl)pyrrolidine-2,5-diones. The specific primary amine can be varied to produce a library of derivatives.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Primary Amine (e.g., Benzylamine) | ≥98% | Acros Organics | Nucleophile, defines N-substituent. |
| Glacial Acetic Acid | ACS Grade | Fisher Chemical | Solvent and mild acid catalyst. |
| Sodium Acetate (Anhydrous) | ≥99% | J.T. Baker | Optional, catalyst for cyclization. |
| Ethanol | Reagent Grade | VWR Chemicals | For recrystallization. |
| Deionized Water | - | - | For work-up. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.09 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20-30 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. A gentle warming may be applied if necessary.
-
Amine Addition: Add the desired primary amine (1.05 eq., e.g., for benzylamine, 1.12 g, 10.5 mmol) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed. The formation of the intermediate maleamic acid often results in a thicker slurry or precipitate.
-
Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 118 °C for acetic acid) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and intermediate.
-
Expert Insight: The cyclization is the key step. Acetic acid serves as both a solvent and a catalyst. For less reactive amines, adding anhydrous sodium acetate (0.2 eq.) can facilitate the dehydration step.
-
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100-150 mL) while stirring vigorously. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water to remove residual acetic acid.
-
Purification: The crude product is typically purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Experimental Workflow and Data
The following diagram outlines the complete workflow from reagent preparation to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis of pyrrolidine-2,5-diones.
Representative Examples
The described protocol is applicable to a variety of primary amines. The table below shows hypothetical examples of products that can be synthesized.
| R-Group (from R-NH₂) | Product Name | Molecular Formula | Mol. Wt. ( g/mol ) |
| Benzyl | 1-Benzyl-3-(4-chlorophenyl)pyrrolidine-2,5-dione | C₁₇H₁₂ClNO₂ | 297.74 |
| Phenyl | 3-(4-Chlorophenyl)-1-phenylpyrrolidine-2,5-dione | C₁₆H₁₀ClNO₂ | 283.71 |
| 4-Methoxyphenyl | 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | C₁₇H₁₂ClNO₃ | 313.74 |
| Propyl | 3-(4-Chlorophenyl)-1-propylpyrrolidine-2,5-dione | C₁₃H₁₂ClNO₂ | 250.70 |
Troubleshooting and Expert Insights
-
Problem: Low Yield.
-
Cause: Incomplete cyclization of the maleamic acid intermediate.
-
Solution: Increase the reflux time to 6-8 hours. Alternatively, add a catalytic amount of anhydrous sodium acetate or use a higher boiling solvent like toluene with a Dean-Stark trap to remove water azeotropically.
-
-
Problem: Product is Oily or Fails to Crystallize.
-
Cause: Impurities are present, or the specific N-substituent leads to a low-melting solid or oil.
-
Solution: Attempt purification via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). If the product is an oil, ensure all solvent is removed under high vacuum.
-
-
Problem: Broad Melting Point Range.
-
Cause: The product is still impure after one recrystallization.
-
Solution: Perform a second recrystallization, potentially using a different solvent system (e.g., isopropanol, or a mixture like ethyl acetate/hexane).
-
Conclusion
The reaction of this compound with primary amines is a robust, reliable, and highly modular method for synthesizing a diverse range of N-substituted 3-(4-chlorophenyl)pyrrolidine-2,5-diones. This protocol provides a clear, step-by-step guide that can be readily adapted to generate libraries of these valuable compounds for screening in drug discovery programs. The insights into the reaction mechanism and potential troubleshooting steps ensure that researchers can efficiently and effectively produce these important heterocyclic scaffolds.
References
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Mancini, A., & Bruno-Blanch, L. E. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247920. [Link]
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Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 9), o2768. [Link]
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Al-Obaid, A. M., et al. (2022). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. Bohrium, 2(1), 1-15. [Link]
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Penning, T. D. (2024). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Penning Pharmatech. [Link]
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Wang, Z., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14(1), 1339. [Link]
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El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20. [Link]
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Chimenti, F., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]
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Request PDF. (n.d.). Succinimides: Synthesis, reaction and biological activity. ResearchGate. [Link]
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El-Sayed, M. A.-A. (2022). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
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Wang, X., et al. (2023). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 21(24), 5021-5025. [Link]
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Ceran, H., et al. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 896-900. [Link]
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Sztanke, M., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3379. [Link]
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Wang, W., et al. (2019). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 177, 305-316. [Link]
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Application Notes and Protocols for the Synthesis of Anticancer Compounds from 3-(4-Chlorophenyl)-2,5-furandione and its Precursors
Introduction: The Versatility of the Chlorophenyl-Furan Scaffold in Oncology
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. Aryl-substituted heterocyclic compounds are a cornerstone of this process, with the furan ring system serving as a particularly versatile and privileged structure. When coupled with a 4-chlorophenyl moiety, the resulting scaffold becomes a powerful building block for anticancer drug discovery. The chlorine atom enhances lipophilicity, facilitating membrane permeability, and can participate in crucial halogen bonding interactions within target protein active sites.
While 3-(4-chlorophenyl)-2,5-furandione, a substituted maleic anhydride, represents a potential starting point for such syntheses[1][2], established and high-yield manufacturing routes for many potent anticancer agents often leverage a more synthetically convergent intermediate: 5-(4-chlorophenyl)furan-2-carbaldehyde . This aldehyde is an exceptionally versatile precursor, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to generate a diverse library of bioactive molecules.
This technical guide provides detailed, field-proven protocols for the synthesis of this key furan intermediate and its subsequent elaboration into two distinct classes of potent anticancer compounds: Thiazolidinone-based apoptosis inducers and Chalcone-derived tubulin polymerization inhibitors . The methodologies are presented with an emphasis on the causal relationships between reagent choice, reaction conditions, and mechanistic pathways, providing researchers with a robust framework for practical application and further development.
Core Synthesis: A Reliable Pathway to the Key Intermediate
The most efficient and widely documented method for producing 5-aryl-furan-2-carbaldehydes on a laboratory scale is the Meerwein arylation. This approach offers significant advantages, including the use of inexpensive, readily available starting materials and mild reaction conditions, making it a preferred choice over multi-step sequences that might begin from a substituted maleic anhydride.
Protocol 1: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde
This protocol details the synthesis of the pivotal aldehyde intermediate via the copper-catalyzed reaction of an in situ-generated diazonium salt with furfural.
Causality and Experimental Rationale:
-
Diazotization: 4-chloroaniline is converted to a diazonium salt using sodium nitrite under acidic conditions (HCl). This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable. The resulting -N₂⁺ group is an excellent leaving group (as N₂ gas), facilitating the subsequent radical substitution onto the furan ring.
-
Meerwein Arylation: The furan ring is electron-rich, making it susceptible to electrophilic attack. However, the Meerwein reaction proceeds via a radical mechanism initiated by a Cu(I) catalyst, which is generated in situ from CuCl₂ and sodium nitrite. The copper catalyst facilitates the decomposition of the diazonium salt to form an aryl radical, which then adds to the furan ring.
-
Positional Selectivity: The arylation occurs preferentially at the C5 position of furfural. This is because the electron-withdrawing aldehyde group at C2 deactivates the adjacent C3 position towards radical attack, and the C5 position is sterically accessible and electronically favorable for the addition of the aryl radical.
Experimental Protocol:
-
Diazonium Salt Preparation:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in a mixture of 100 mL of acetone and 25 mL of concentrated HCl.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. Ensure the temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
-
Arylation Reaction:
-
In a separate 500 mL flask, prepare a solution of 9.6 g (0.1 mol) of freshly distilled furfural and 3.4 g (0.025 mol) of copper(II) chloride dihydrate in 100 mL of acetone.
-
Cool this solution to below 10 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the furfural-copper solution over 30-45 minutes, with vigorous stirring. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 500 mL of ice-cold 1 M HCl.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient, typically 9:1) to yield 5-(4-chlorophenyl)furan-2-carbaldehyde as a crystalline solid.[3]
-
Caption: Workflow for the synthesis of the key intermediate.
Application Protocol 1: Synthesis of Thiazolidinone-Based Apoptosis Inducers
This protocol utilizes the key intermediate in a Knoevenagel condensation to synthesize a class of compounds known to induce apoptosis in cancer cells. The thiazolidinone scaffold is a well-known pharmacophore found in numerous biologically active molecules.[4]
Causality and Experimental Rationale:
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (our key intermediate) with a compound containing an active methylene group (N-substituted rhodanine). The reaction is typically base-catalyzed (piperidine is commonly used), which deprotonates the active methylene group of the rhodanine to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond, yielding the final product.
-
Mechanism of Action: The resulting 5-ylidene-thiazolidinone derivatives have been shown to induce apoptosis in leukemia and other cancer cell lines.[5][6] While the exact mechanism can vary, they often modulate the levels of key regulatory proteins in the intrinsic (mitochondrial) apoptosis pathway, such as the Bcl-2 family of proteins.[4] Specifically, they can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Protocol:
-
Reaction Setup:
-
To a solution of 5-(4-chlorophenyl)furan-2-carbaldehyde (2.07 g, 10 mmol) in 50 mL of absolute ethanol, add 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) (1.91 g, 10 mmol).
-
Add piperidine (0.5 mL) as a catalyst.
-
-
Reaction Execution:
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the precipitated solid and wash it thoroughly with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or acetic acid) to obtain the pure 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[5]
-
Caption: Synthesis workflow and proposed mechanism of action.
Biological Activity Data:
| Compound ID | Modification | Cell Line (Leukemia) | IC₅₀ (µM) | Reference |
| 5e | Amide with 4-methoxy aniline | K562 | 1.5 | [5] |
| 5f | Amide with 4-methyl aniline | K562 | 2.5 | [5] |
| 5k | Amide with 2-methoxy aniline | K562 | 8.0 | [5] |
Application Protocol 2: Synthesis of Tubulin Polymerization Inhibitors
This protocol details a two-step synthesis of potent tubulin polymerization inhibitors, which act by disrupting microtubule dynamics, a clinically validated anticancer strategy. The synthesis proceeds through a chalcone intermediate.
Causality and Experimental Rationale:
-
Claisen-Schmidt Condensation: This reaction forms the α,β-unsaturated ketone core of the chalcone. It involves the base-catalyzed condensation of an aldehyde (our key intermediate) with a ketone (e.g., 3,4,5-trimethoxyacetophenone). The trimethoxyphenyl ring is a common feature in many colchicine-binding site inhibitors and is crucial for potent tubulin inhibition.
-
Heterocyclic Ring Formation: The resulting chalcone is a versatile Michael acceptor. It can react with nucleophiles like hydrazine or hydroxylamine to form five-membered heterocyclic rings (pyrazoline or isoxazoline, respectively). This cyclization rigidifies the structure and introduces additional hydrogen bonding functionalities that can enhance binding to the tubulin protein.
-
Mechanism of Action: These furan-based chalcones and their heterocyclic derivatives act as microtubule destabilizing agents.[7] They bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it arrests them in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7]
Experimental Protocol:
Step A: Synthesis of Chalcone Intermediate
-
To a stirred solution of 5-(4-chlorophenyl)furan-2-carbaldehyde (2.07 g, 10 mmol) and 3,4,5-trimethoxyacetophenone (2.10 g, 10 mmol) in 30 mL of ethanol, add 5 mL of 40% aqueous KOH solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[7]
Step B: Synthesis of Pyrazoline Derivative
-
Dissolve the chalcone intermediate from Step A (1.0 g, ~2.5 mmol) in 20 mL of glacial acetic acid.
-
Add hydrazine hydrate (0.25 mL, ~5 mmol) to the solution.
-
Reflux the mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to obtain the final pyrazoline product.[7]
Caption: Two-step synthesis of a pyrazoline-based tubulin inhibitor.
Biological Activity Data:
| Compound ID | Heterocycle | Cell Line (Leukemia) | IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c | Pyrazoline | SR | 0.09 | 95.2 | [7] |
| 7e | Pyrazoline | SR | 0.05 | 96.0 | [7] |
| 11a | Pyridine | SR | 0.06 | 96.3 | [7] |
| Colchicine | (Reference) | SR | 0.12 | 98.4 | [7] |
Conclusion and Future Outlook
The 5-(4-chlorophenyl)furan scaffold is a highly productive starting point for the development of novel anticancer agents. By leveraging a reliable synthesis of the key aldehyde intermediate, researchers can readily access diverse molecular architectures with distinct and potent mechanisms of action. The protocols detailed herein for the synthesis of thiazolidinone-based apoptosis inducers and chalcone-derived tubulin inhibitors provide a validated foundation for further exploration. Future work can focus on expanding the structure-activity relationship (SAR) by modifying the substituents on the phenyl ring, exploring alternative heterocyclic systems, and optimizing pharmacokinetic properties to develop next-generation clinical candidates.
References
-
Chandrappa, S., Kavitha, C. V., Shahabuddin, M. S., Vinaya, K., Ananda Kumar, C. S., Ranganatha, S. R., Raghavan, S. C., & Rangappa, K. S. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576–2584. [Link]
-
Sci-Hub. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Bioorganic & Medicinal Chemistry, 17(6), 2576–2584. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. [Link]
- Lenhart, M., MacMillan, J. H., Maragliano, A., & Washburne, S. S. (n.d.). A Facile General Synthesis of Arylmaleic Anhydrides. Temple University.
-
Gorak, I., Vasylyshyn, R., & Obushak, M. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 125-131. [Link]
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Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1907–1924. [Link]
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ResearchGate. (n.d.). Examples of arylated maleic anhydrides and derivatives. Retrieved from [Link]
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IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. [Link]
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Application Note & Protocol: Mastering Cycloaddition Reactions with 3-(4-Chlorophenyl)-2,5-furandione
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setup and execution of cycloaddition reactions utilizing 3-(4-Chlorophenyl)-2,5-furandione as a potent dienophile. Rooted in the principles of the Diels-Alder reaction, this protocol emphasizes not only the procedural steps but also the underlying chemical logic, ensuring robust and reproducible outcomes. We delve into reaction theory, experimental design, a detailed step-by-step protocol for a model reaction with furan, and methods for reaction monitoring and product isolation. The aim is to equip scientists with a self-validating framework for synthesizing novel cyclic architectures, which are pivotal motifs in many bioactive molecules and advanced materials.[1]
Introduction: The Strategic Value of this compound in Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings from a conjugated diene and a dienophile.[2] The reactivity and selectivity of this transformation are profoundly influenced by the electronic nature of the reactants.
This compound is an exemplary dienophile. Its reactivity is significantly enhanced by two key structural features:
-
The Maleic Anhydride Core: The two electron-withdrawing carbonyl groups of the furan-2,5-dione system lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic and receptive to reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.
-
The 4-Chlorophenyl Substituent: The inductive electron-withdrawing effect of the chlorine atom further decreases the LUMO energy, potentiating its dienophilic character.
This electronic profile makes this compound an excellent substrate for reactions with a wide array of dienes, including electron-rich systems like substituted furans, cyclopentadiene, and anthracene, to generate complex polycyclic adducts.[3][4] These products serve as valuable intermediates in the synthesis of pharmaceuticals and functional materials.
Mechanistic Rationale and Stereochemical Control
The Diels-Alder reaction is a concerted pericyclic reaction, meaning bond formation and breaking occur in a single, cyclic transition state.[2][5] This concerted nature is what imparts the high degree of stereospecificity to the reaction.
Frontier Molecular Orbital (FMO) Theory
The interaction between the diene's HOMO and the dienophile's LUMO governs the reaction's facility. As illustrated below, the electron-withdrawing groups (EWG) on this compound lower its LUMO energy, reducing the energy gap between the frontier orbitals and accelerating the reaction.
The Endo Rule: A Matter of Control
In many Diels-Alder reactions, two diastereomeric products, endo and exo, are possible.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product.[5][6] This preference is attributed to "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap favorably with the developing pi-system of the diene in the transition state.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible. Under these conditions of thermodynamic control, the more sterically stable exo product is often favored.[5]
Understanding this dichotomy is crucial for directing the reaction toward the desired stereochemical outcome.
Caption: General mechanism of the [4+2] cycloaddition reaction.
Experimental Protocol: A Case Study with Furan
This section provides a comprehensive, step-by-step protocol for the reaction between this compound and furan. Furan is chosen as a model diene due to its high reactivity and the well-established nature of its cycloaddition chemistry.[3][5]
Materials and Apparatus
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Furan | ≥99%, anhydrous | e.g., Sigma-Aldrich | Inhibitor-free recommended. Highly volatile. |
| Toluene | Anhydrous, ≥99.8% | e.g., Fisher Scientific | High-boiling solvent suitable for reflux.[2] |
| Ethyl Acetate | ACS Grade | - | For TLC mobile phase. |
| Hexanes | ACS Grade | - | For TLC mobile phase and product washing. |
| Apparatus | |||
| Round-bottom flask (50 mL or 100 mL) | Oven-dried before use. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with controller | [7] | ||
| Glass funnel, Spatula, Weighing paper | |||
| TLC plates (Silica gel 60 F254) | [8] | ||
| TLC developing chamber, Capillary tubes | |||
| UV lamp (254 nm) | For TLC visualization.[9] | ||
| Vacuum filtration setup (Büchner funnel) |
Critical Safety Precautions
ALWAYS perform this experiment in a certified chemical fume hood.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid dust formation and inhalation.[10][11]
-
Furan: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Handle with extreme care.
-
Toluene: Flammable liquid. Can cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.
Step-by-Step Reaction Procedure
1. Reaction Setup: a. Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask. b. Accurately weigh 2.08 g (10.0 mmol, 1.0 equiv.) of this compound and add it to the flask. c. Add 40 mL of anhydrous toluene to the flask to dissolve the solid. d. Attach a reflux condenser to the flask and ensure a gentle flow of cooling water (in at the bottom, out at the top).[7]
2. Reagent Addition: a. Using a syringe or graduated pipette, carefully add 0.82 mL (11.0 mmol, 1.1 equiv.) of furan to the reaction mixture through the top of the condenser. b. A slight excess of the diene ensures complete consumption of the limiting dienophile.
3. Reaction Execution: a. Begin stirring the mixture at a moderate speed. b. Gently heat the solution to reflux (approx. 110°C for toluene) using the heating mantle.[12] c. Maintain the reflux for 2-4 hours. The exact time will be determined by reaction monitoring.
4. Reaction Monitoring via Thin Layer Chromatography (TLC): a. Rationale: TLC is a rapid and effective technique to track the consumption of starting materials and the formation of the product, ensuring the reaction is not stopped prematurely or run unnecessarily long.[8][9][13] b. Procedure: i. Prepare a TLC chamber with a 9:1 Hexanes:Ethyl Acetate mobile phase. ii. On a TLC plate, mark three lanes: 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction). iii. Spot a dilute solution of the starting dienophile in toluene on the 'SM' and 'C' lanes. iv. After 30 minutes of reflux, carefully take a small aliquot from the reaction mixture with a capillary tube and spot it on the 'R' and 'C' lanes. v. Develop the plate, let it dry, and visualize under a UV lamp. vi. The starting material should be visible in the 'SM' lane. The 'R' lane will show the remaining starting material and a new spot for the product (typically with a different Rf value). The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.[9] vii. Repeat the TLC analysis every hour until the starting material spot in the 'R' lane has completely disappeared.
5. Product Isolation and Purification: a. Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. b. Further cool the flask in an ice bath for 30 minutes. The product should precipitate as a crystalline solid. c. If precipitation is slow, you can add 20 mL of cold hexanes to encourage crystallization.[6] d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the crystals twice with a small amount of cold hexanes to remove any residual toluene and unreacted furan. f. Dry the product in a vacuum oven or air-dry to a constant weight.
6. Characterization: a. Determine the melting point of the dried product. A sharp melting point is indicative of high purity. b. Obtain ¹H and ¹³C NMR spectra to confirm the structure of the cycloadduct. c. Record an FT-IR spectrum to identify key functional groups (e.g., anhydride C=O stretches).
Workflow and Data Management
A systematic workflow is essential for success. The following diagram outlines the key stages of the experiment.
Caption: Experimental workflow from preparation to final analysis.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 208.59 | 10.0 | 1.0 | 2.08 g |
| Furan | 68.07 | 11.0 | 1.1 | 0.82 mL (d=0.936) |
| Toluene | 92.14 | - | - | 40 mL |
References
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Zhu, C., Wang, Y., Wei, Y. et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Available at: [Link]
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Scribd. (n.d.). Diels Alder Lab. Available at: [Link]
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ResearchGate. (n.d.). [4+2] Cycloaddition Chemistry of Substituted Furans. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Available at: [Link]
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Burkholder, J. B. et al. (n.d.). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Physical Chemistry Chemical Physics. Available at: [Link]
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Abdellatif, K. R. A. et al. (2016). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Molecules. Available at: [Link]
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ResearchGate. (n.d.). The Diels‐Alder Reaction with Maleic Anhydride. Available at: [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
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Sadowski, M. et al. (2024). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2014). How is it that when monitoring a reaction using GC, the product peak area increases as expected while the reactant peak area fluctuates? Available at: [Link]
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ResearchGate. (2016). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Available at: [Link]
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Abdolmaleki, A. & Ghasemi, J. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
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Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Available at: [Link]
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YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Available at: [Link]
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ResearchGate. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]
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Semantic Scholar. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 2,5-Furandione: Human health tier II assessment. Available at: [Link]
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PubMed. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Available at: [Link]
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ResearchGate. (2002). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3-(4-Chlorophenyl)-2,5-furandione in Advanced Polymer Synthesis
Foreword: A Molecule of Latent Potential
In the vast landscape of polymer chemistry, the introduction of novel monomers is the catalyst for innovation. 3-(4-Chlorophenyl)-2,5-furandione emerges as a monomer of significant interest, poised at the intersection of aromatic and heterocyclic chemistry. Its structure, featuring a reactive maleic anhydride-type double bond and a pendant chlorophenyl group, offers a unique combination of functionalities. This guide is crafted for researchers and scientists dedicated to exploring the frontiers of materials science and drug development. It provides not only a series of detailed protocols but also the underlying chemical rationale, empowering the user to adapt and innovate. While direct literature on the polymerization of this specific molecule is nascent, the principles outlined herein are grounded in the well-established chemistry of analogous systems, offering a robust starting point for its exploration.
Monomer Profile: this compound
This compound, also known as 2-(4-chlorophenyl)maleic anhydride, is a crystalline solid. The key reactive sites for polymerization are the endocyclic carbon-carbon double bond and the anhydride group, which can undergo ring-opening reactions. The 4-chlorophenyl substituent is anticipated to modulate the monomer's reactivity and impart specific properties to the resulting polymers, such as increased thermal stability, altered solubility, and potential for electronic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3152-15-6 |
| Molecular Formula | C₁₀H₅ClO₃ |
| Molecular Weight | 208.598 g/mol |
| Melting Point | 152-154 °C |
| Boiling Point | 367.3 °C at 760 mmHg |
| Density | 1.488 g/cm³ |
Synthesis of 3-Aryl-2,5-furandiones: A General Overview
While this document focuses on the application of the title compound, a brief overview of a potential synthetic route provides context. A common approach to substituted furandiones involves the cyclization of appropriate precursors. For instance, 3-aryl-2,5-dihydrofurans can be synthesized and subsequently oxidized to the corresponding furandione. One documented method involves the reaction of 4-aryl-3,6-dihydro-2H-pyrans with m-chloroperoxybenzoic acid (MCPBA) and boron trifluoride etherate as a potential route to related furan structures[1].
Predicted Polymerization Behavior and Rationale
The polymerization behavior of this compound is expected to be analogous to that of maleic anhydride and its derivatives. Maleic anhydride itself does not readily homopolymerize under free-radical conditions. Instead, it exhibits a strong tendency to form alternating copolymers with electron-donating monomers[2][3].
-
Electronic Effects: The electron-withdrawing nature of both the anhydride and the chlorophenyl group will render the double bond electron-poor. This makes it an excellent acceptor for copolymerization with electron-rich monomers like styrene, vinyl ethers, and N-vinylpyrrolidone.
-
Steric Hindrance: The bulky 3-(4-chlorophenyl) group will likely inhibit homopolymerization due to steric hindrance. However, in alternating copolymerization, this steric bulk can contribute to the rigidity and thermal stability of the polymer backbone.
Application Note 1: Free-Radical Alternating Copolymerization with Styrene
Principle: The significant difference in electron density between the electron-poor this compound and the electron-rich styrene promotes a charge-transfer complex formation, leading to a highly alternating copolymer structure under free-radical initiation[2][3][4]. This method is a robust pathway to produce a well-defined copolymer with a 1:1 molar ratio of the two monomers.
Caption: Free-radical alternating copolymerization workflow.
Protocol: Synthesis of Poly[styrene-alt-3-(4-chlorophenyl)-2,5-furandione]
Materials:
-
This compound (CPF)
-
Styrene (inhibitor removed by passing through a column of basic alumina)[5]
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)[5]
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. The system is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add this compound (e.g., 2.086 g, 10 mmol) and an equimolar amount of freshly purified styrene (e.g., 1.041 g, 10 mmol).
-
Solvent and Initiator Addition: Add anhydrous toluene (20 mL) to dissolve the monomers. Add AIBN (e.g., 0.0164 g, 0.1 mmol, representing 0.5 mol% of total monomers).
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is immersed in a preheated oil bath at 70 °C and stirred for 24 hours under a positive pressure of nitrogen.
-
Isolation and Purification: After cooling to room temperature, the viscous solution is diluted with tetrahydrofuran (THF) and precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.
-
Drying: The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Self-Validation and Characterization:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The alternating structure can be confirmed by the disappearance of the vinyl protons and the appearance of characteristic peaks for the polymer backbone. The 1:1 molar ratio can be verified by integrating the aromatic proton signals from the styrene and chlorophenyl units against the backbone methine protons[6][7].
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show the disappearance of the C=C stretching vibration of the monomers and the retention of the characteristic anhydride carbonyl stretches (around 1860 and 1780 cm⁻¹).
-
Gel Permeation Chromatography (GPC): GPC analysis (calibrated with polystyrene standards) will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
Application Note 2: Exploratory Ring-Opening Polymerization (ROP)
Principle: The furan ring, especially when part of a strained system or activated, can undergo ring-opening polymerization, often catalyzed by acids or metal complexes, to yield polymers with linear backbones containing the furan-derived moieties[8][9]. This approach could potentially lead to novel polyesters or polyketones. The anhydride moiety could also participate in ROP, further expanding the structural possibilities. This protocol is presented as an exploratory route, as the specific conditions for this monomer are not yet established.
Caption: Hypothetical Ring-Opening Polymerization (ROP) pathway.
Exploratory Protocol for ROP:
Materials:
-
This compound (CPF)
-
Anionic or cationic initiator (e.g., sodium methoxide, or a Lewis acid like tin(II) 2-ethylhexanoate (Sn(Oct)₂))
-
Anhydrous, high-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Reactor Preparation: A Schlenk tube is charged with CPF (e.g., 1.04 g, 5 mmol) and the chosen catalyst (e.g., Sn(Oct)₂, 1-5 mol%).
-
Melt Polymerization: The tube is evacuated and backfilled with nitrogen three times. The mixture is then heated under vacuum to a temperature above the monomer's melting point (e.g., 160-180 °C) and stirred for several hours.
-
Work-up: After cooling, the solid mass is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent like methanol.
-
Purification: The polymer is collected and dried under vacuum.
Anticipated Characterization:
-
FTIR Spectroscopy: The key signature of successful ROP would be the disappearance or significant change in the anhydride carbonyl peaks and the appearance of new ester or ketone carbonyl absorptions in the polymer backbone.
-
NMR Spectroscopy: ¹H and ¹³C NMR would be crucial to elucidate the new repeating unit's structure, confirming the ring-opening event.
Application Note 3: Post-Polymerization Modification via Amidation
Principle: The anhydride units in the copolymer backbone are highly susceptible to nucleophilic attack by primary amines. This reaction proceeds rapidly under mild conditions to open the anhydride ring, forming an amide and a carboxylic acid[10][11][12][13]. This provides a powerful and efficient method for introducing a wide array of functional groups onto the polymer scaffold.
Caption: Post-polymerization modification (PPM) workflow.
Protocol: Amidation of Poly[styrene-alt-CPF] with a Primary Amine
Materials:
-
Poly[styrene-alt-3-(4-chlorophenyl)-2,5-furandione] (synthesized as in Application Note 1)
-
A primary amine (e.g., propargylamine, to introduce an alkyne handle for click chemistry)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the copolymer (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask with stirring.
-
Amine Addition: Add the primary amine (e.g., propargylamine, 1.1 equivalents per anhydride unit) dropwise to the polymer solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by FTIR.
-
Isolation: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent such as diethyl ether or water.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.
Verification of Modification:
-
FTIR Spectroscopy: Successful amidation is confirmed by the disappearance of the anhydride peaks (~1860 and 1780 cm⁻¹) and the appearance of new amide carbonyl (~1650 cm⁻¹) and carboxylic acid carbonyl (~1710 cm⁻¹) stretching bands[10].
-
NMR Spectroscopy: The appearance of new signals corresponding to the protons of the attached functional group (e.g., the alkyne proton of propargylamine) will confirm the modification.
Summary of Predicted Polymer Properties
Table 2: Predicted Properties of Polymers Derived from this compound
| Polymer Type | Backbone Structure | Expected Properties | Potential Applications |
| Alternating Copolymer with Styrene | Rigid, alternating structure | High glass transition temperature (Tg), good thermal stability, specific solubility profile. | Engineering plastics, high-temperature coatings, precursors for functional materials. |
| Ring-Opened Polymer | Linear polyester/polyketone | Potentially biodegradable (if ester linkages are formed), tunable properties based on ROP mechanism. | Biocompatible materials, drug delivery matrices, specialty elastomers. |
| Amide-Modified Copolymer | Functionalized side chains | Properties are highly dependent on the attached amine; can be hydrophilic, hydrophobic, or reactive. | Drug-polymer conjugates, functional surfaces, compatibilizers for polymer blends. |
Conclusion: A Versatile Building Block for Future Materials
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. The protocols and insights provided in this guide, though based on established chemical principles of analogous compounds, offer a solid foundation for its incorporation into research and development programs. The combination of a reactive anhydride moiety and a tunable aromatic substituent makes it a versatile platform for creating materials with tailored thermal, mechanical, and chemical properties, opening new avenues in materials science and drug delivery.
References
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Cowie, J. M. G. (1994). Free radical copolymerization of styrene and maleic anhydride: kinetic studies at low and intermediate conversion. TUE Research Portal. [Link]
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Wikipedia. (n.d.). Styrene maleic anhydride. Retrieved from [Link]
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Tu, C.-W., et al. (2006). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. HETEROCYCLES, 68(9), 1941. [Link]
-
Falco, F., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2049. [Link]
-
Garnier, T., et al. (2017). Post-polymerization modification of styrene-maleic anhydride copolymer brushes. Polymer Chemistry, 8(40), 6234-6243. [Link]
-
Reddy, B. S. R., & Arshady, R. (2006). An Entry to Polysubstituted Furans via the Oxidative Ring-Opening of Furan Ring Employing NBS as an Oxidant. ChemInform, 37(33). [Link]
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Li, T., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 14(21), 4567. [Link]
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Garnier, T., et al. (2017). Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry, 8(40), 6234-6243. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
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Ames, W. A., & Coates, G. W. (2004). Synthesis and Characterization of Alternating and Multiblock Copolymers from Ethylene and Cyclopentene. Macromolecules, 37(19), 7079–7088. [Link]
- Google Patents. (n.d.). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound.
-
Shete, A., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Bioconjugate Chemistry, 30(3), 831–839. [Link]
-
Lee, M.-H., et al. (2000). Living radical copolymerization of styrene/maleic anhydride. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2239-2244. [Link]
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Vaynzof, Y., et al. (2009). Synthesis, Characterization, and Devices of a Series of Alternating Copolymers for Solar Cells. Chemistry of Materials, 21(15), 3431–3440. [Link]
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Shete, A., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?[Link]
-
Roy, G., et al. (2020). Alternating copolymers with glycyl-glycine and alanyl-alanine side-chain pendants: synthesis, characterization and solution properties. Polymer Bulletin, 77, 2465–2486. [Link]
-
Lessard, B., & Maric, M. (2010). One-Step Poly(styrene-alt-maleic anhydride)-block-poly(styrene) Copolymers with Highly Alternating Styrene/Maleic Anhydride Sequences Are Possible by Nitroxide-Mediated Polymerization. Macromolecules, 43(2), 879-886. [Link]
-
Mphahlele, K. R. (2016). Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. CORE. [Link]
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The Organic Chemistry Tutor. (2022, November 10). Ring Opening Polymerization | Cationic and Anionic ROP [Video]. YouTube. [Link]
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Al-Khafaji, J. H. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. International Journal of Polymer Science, 2018, 1-8. [Link]
-
JoVE. (2023, April 30). Characteristics and Nomenclature of Copolymers. Retrieved from [Link]
-
Larkin, C., et al. (2018). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 83(15), 7932–7942. [Link]
-
Schulze, M. W., et al. (2014). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization of Maleic Acid. Macromolecules, 47(16), 5510–5517. [Link]
-
Carlotti, S., et al. (2016). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. Polymer Chemistry, 7(12), 2217-2226. [Link]
-
Fiveable. (n.d.). Alternating Copolymers Definition. Retrieved from [Link]
-
Lessard, B., & Maric, M. (2010). One-Step Poly(styrene-alt-maleic anhydride)-block-poly(styrene) Copolymers with Highly Alternating Styrene/Maleic Anhydride Sequences Are Possible by Nitroxide-Mediated Polymerization. [Link]
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- 2. research.tue.nl [research.tue.nl]
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- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Post-polymerization modification of styrene–maleic anhydride copolymer brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. chem.fsu.edu [chem.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-(4-Chlorophenyl)-2,5-furandione Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(4-Chlorophenyl)-2,5-furandione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of your synthesis and maximize your reaction yields.
Introduction to the Synthesis
The primary synthetic route to this compound involves the Meerwein arylation of maleic anhydride with a diazonium salt derived from 4-chloroaniline. This reaction, while effective, is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product. Understanding the underlying mechanism and potential pitfalls is crucial for successful and reproducible synthesis.
The core of the Meerwein arylation is the copper-catalyzed addition of an aryl radical to an electron-deficient alkene.[1][2] In this case, the p-chlorophenyl radical, generated from the corresponding diazonium salt, attacks the double bond of maleic anhydride.
Below is a troubleshooting guide and FAQ section designed to address common issues encountered during this synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Low or No Product Yield
Q1: I am not getting any of the desired this compound product. What are the most likely causes?
A1: A complete lack of product formation in a Meerwein arylation typically points to a few critical issues, primarily related to the stability and reactivity of your starting materials.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before they have a chance to react.[3] Decomposition is often accelerated by elevated temperatures and the presence of certain impurities.
-
Troubleshooting:
-
Temperature Control: The diazotization of 4-chloroaniline should be performed at low temperatures, typically between 0-5 °C, to minimize decomposition.[4] The subsequent Meerwein arylation should also be initiated at a low temperature and warmed cautiously.
-
Fresh Preparation: Always use freshly prepared diazonium salt. Do not store it for extended periods, even at low temperatures.[4]
-
-
-
Catalyst Inactivity: The copper catalyst is essential for the generation of the aryl radical. If the catalyst is inactive, the reaction will not proceed.
-
Troubleshooting:
-
Catalyst Choice: Copper(I) salts, such as CuCl or CuBr, are generally more effective than Copper(II) salts as they directly participate in the reduction of the diazonium salt to form the aryl radical.[2]
-
Catalyst Quality: Ensure your copper catalyst is not oxidized or contaminated. Use a freshly opened bottle or purify the catalyst if necessary.
-
-
-
Incorrect pH: The pH of the reaction mixture is critical for both the stability of the diazonium salt and the efficiency of the arylation. An incorrect pH can lead to unwanted side reactions.
-
Troubleshooting:
-
Maintain a slightly acidic pH (typically between 3-5) during the reaction. This helps to stabilize the diazonium salt and prevent the formation of diazoamino compounds.
-
-
Q2: My reaction yield is consistently low. How can I optimize the conditions to improve it?
A2: Low yields in Meerwein arylations are a common challenge. Optimization often involves a systematic variation of several reaction parameters.
-
Solvent System: The choice of solvent can significantly influence the solubility of the reactants and the stability of the intermediates.
-
Insight: A mixture of an organic solvent (like acetone or acetonitrile) and water is often used.[4] The organic solvent helps to dissolve the maleic anhydride, while water is necessary for the diazotization step. The ratio of these solvents can be optimized to improve the yield.
-
-
Stoichiometry of Reactants: The molar ratio of the diazonium salt, maleic anhydride, and catalyst can impact the reaction outcome.
-
Insight: While a 1:1 molar ratio of the diazonium salt to maleic anhydride is theoretically required, a slight excess of the maleic anhydride may be beneficial to ensure complete consumption of the less stable diazonium salt. The amount of copper catalyst is typically in the range of 5-10 mol%.
-
-
Reaction Temperature and Time: As with many chemical reactions, temperature and reaction time are critical.
-
Insight: The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature or slightly above. The optimal temperature profile should be determined empirically. Reaction times can vary, but monitoring the reaction by TLC or GC-MS is recommended to determine the point of maximum product formation.
-
Formation of Byproducts
Q3: I am observing significant amounts of an insoluble, dark-colored solid in my reaction mixture. What is it and how can I prevent its formation?
A3: The formation of dark, often polymeric, materials is a common issue in radical reactions involving maleic anhydride.
-
Polymerization of Maleic Anhydride: Under radical conditions, maleic anhydride can undergo polymerization, leading to insoluble polymeric byproducts.[5][6][7]
-
Troubleshooting:
-
Control Radical Concentration: The concentration of the aryl radical should be kept low to favor the 1:1 addition to maleic anhydride over polymerization. This can be achieved by the slow, dropwise addition of the diazonium salt solution to the reaction mixture containing maleic anhydride and the copper catalyst.
-
Use of Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as hydroquinone, can suppress polymerization without significantly affecting the desired Meerwein arylation. This should be used judiciously, as it can also quench the desired reaction.
-
-
Q4: My final product is contaminated with a significant amount of 4-chlorophenol. How is this formed and how can I remove it?
A4: The presence of 4-chlorophenol is a direct result of the decomposition of the p-chlorobenzenediazonium salt in the aqueous reaction medium.[3]
-
Hydrolysis of the Diazonium Salt: The diazonium group can be displaced by a hydroxyl group from water, especially at elevated temperatures.
-
Troubleshooting:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature during the diazotization and the initial stages of the Meerwein aryation is crucial to minimize this side reaction.
-
Purification: 4-chlorophenol can often be removed from the desired product by recrystallization from a suitable solvent system. Alternatively, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup can extract the acidic phenol into the aqueous phase. Care must be taken during a basic wash, as the anhydride product can also be hydrolyzed.
-
-
Q5: I have identified 4,4'-dichlorobiphenyl as a byproduct. What is the cause?
A5: The formation of biphenyl derivatives is indicative of a competing radical-radical coupling reaction.
-
Dimerization of Aryl Radicals: If the concentration of the p-chlorophenyl radical is too high, two radicals can couple to form 4,4'-dichlorobiphenyl.
-
Troubleshooting:
-
Slow Addition of Diazonium Salt: A slow and controlled addition of the diazonium salt solution will keep the instantaneous concentration of the aryl radical low, thus favoring the reaction with the more abundant maleic anhydride.
-
Efficient Stirring: Vigorous stirring ensures rapid mixing and dispersion of the diazonium salt as it is added, preventing localized high concentrations of radicals.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Meerwein Arylation
This protocol provides a general procedure that can be optimized.
Step 1: Diazotization of 4-Chloroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline in a mixture of water and a suitable acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Step 2: Meerwein Arylation
-
In a separate flask, dissolve maleic anhydride in a suitable organic solvent (e.g., acetone).
-
Add the copper(I) chloride catalyst to the maleic anhydride solution.
-
Cool this mixture to 0-5 °C.
-
Slowly add the freshly prepared p-chlorobenzenediazonium salt solution from Step 1 to the maleic anhydride solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Step 3: Work-up and Purification
-
Quench the reaction by adding a sufficient amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Key Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Temperature | 0 °C to 40 °C | Lower temperatures favor diazonium salt stability, while higher temperatures can increase reaction rate but also decomposition. |
| Catalyst | CuCl, CuBr | Copper(I) salts are generally more effective. The choice of halide may influence the reaction rate and selectivity. |
| Catalyst Loading | 2 mol% to 15 mol% | Sufficient catalyst is needed for radical generation, but excess can lead to side reactions and purification challenges. |
| Solvent Ratio | Acetone:Water (1:1 to 3:1) | The optimal ratio will depend on the solubility of all reactants and intermediates. |
| pH | 2 to 6 | A slightly acidic medium is generally preferred to stabilize the diazonium salt. |
Visualizing the Process
Diagram 1: Key Steps in the Meerwein Arylation
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. ([Link])
-
Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. ([Link])
-
The free radical polymerization of maleic anhydride. ([Link])
-
Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. ([Link])
-
Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoro. ([Link])
-
Controlled radical copolymerization of styrene and maleic anhydride and the synthesis of novel polyolefin‐based block copolymers by reversible addition–fragmentation chain‐transfer (RAFT) polymerization. ([Link])
-
Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. ([Link])
- Polymeriz
-
Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. ([Link])
-
Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. ([Link])
-
3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts. ([Link])
-
The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. ([Link])
-
Meerwein arylation. ([Link])
-
Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). ([Link])
Sources
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- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
Common side reactions with 3-(4-Chlorophenyl)-2,5-furandione
Welcome to the technical support center for 3-(4-Chlorophenyl)-2,5-furandione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during experimentation with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound, a substituted maleic anhydride, is a highly valuable building block in organic synthesis due to its dual reactivity. The electron-deficient alkene is a potent dienophile for Diels-Alder reactions, while the anhydride moiety is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions. However, this high reactivity can also lead to undesired side reactions. This guide will address the most common issues, providing both mechanistic explanations and practical solutions.
The presence of the 4-chlorophenyl group, an electron-withdrawing substituent, significantly influences the reactivity of the maleic anhydride core. It further enhances the electrophilicity of the double bond and the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and influencing the regioselectivity of certain reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is showing a significant amount of a water-soluble byproduct that I suspect is the hydrolyzed anhydride. How can I prevent this?
Answer: Hydrolysis of the anhydride to form 3-(4-chlorophenyl)maleic acid is one of the most common side reactions, especially when working with protic solvents or in the presence of trace amounts of water.[1][2][3] The anhydride ring is highly susceptible to cleavage by water.[1][4]
Troubleshooting Guide: Preventing Hydrolysis
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are highly recommended.
-
Reagent Purity: Ensure all other reagents are anhydrous.
-
Reaction Temperature: While reaction-dependent, lower temperatures can sometimes slow the rate of hydrolysis.
-
pH Control: The rate of hydrolysis is influenced by pH. Both acidic and basic conditions can catalyze the reaction.[2][5] Maintaining a neutral reaction environment is crucial if the desired reaction allows for it.
Protocol for a Reaction Under Anhydrous Conditions:
-
Assemble the reaction glassware and flame-dry under a stream of dry nitrogen.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Add the anhydrous solvent via syringe or cannula.
-
Add this compound and other reagents under a positive pressure of nitrogen.
-
Maintain the inert atmosphere throughout the course of the reaction.
FAQ 2: I am attempting a reaction with an amine nucleophile, but I am getting a mixture of products, including a ring-opened amide-acid. How can I favor the formation of the desired N-substituted maleimide?
Answer: The reaction of this compound with primary amines initially forms the corresponding maleamic acid (the ring-opened amide-acid). This intermediate must then be cyclized to the desired N-substituted maleimide, typically through dehydration. If the cyclization is incomplete, you will isolate a mixture. The 4-chlorophenyl group can influence the regioselectivity of the initial nucleophilic attack, though with symmetrical anhydrides this is not a factor.
Troubleshooting Guide: Synthesizing N-Substituted Maleimides
-
Two-Step Procedure: The most reliable method is a two-step approach. First, react the amine with the anhydride at a low temperature (e.g., 0 °C to room temperature) to form the maleamic acid. Then, in a separate step, dehydrate the maleamic acid to the maleimide.
-
Dehydrating Agents: Common dehydrating agents for this cyclization include:
-
Acetic anhydride with a catalytic amount of a base like sodium acetate or triethylamine.
-
Trifluoroacetic anhydride (TFAA).
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimides.
-
-
Reaction Conditions for Cyclization: The cyclization step often requires elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to avoid decomposition.
Illustrative Reaction Workflow:
Caption: Two-step synthesis of N-substituted maleimides.
FAQ 3: My Diels-Alder reaction with this compound is sluggish and gives low yields. What can I do to improve the outcome?
Answer: While this compound is an activated dienophile, the success of a Diels-Alder reaction is highly dependent on the diene and the reaction conditions. Furans, for example, are known to be relatively slow to react in Diels-Alder cycloadditions.[6][7]
Troubleshooting Guide: Optimizing Diels-Alder Reactions
-
Solvent Choice: The choice of solvent can influence the reaction rate. Less polar solvents are often preferred.
-
Temperature: Diels-Alder reactions are often accelerated by heat. However, be mindful of the retro-Diels-Alder reaction, which can occur at higher temperatures, especially with furan adducts.[8] Experiment with a range of temperatures to find the optimal balance.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) can significantly accelerate the reaction by coordinating to the carbonyl oxygen of the anhydride, thereby lowering the LUMO energy of the dienophile and making it more reactive.
-
High Pressure: In some cases, applying high pressure can favor the formation of the Diels-Alder adduct.
Table 1: General Conditions for Diels-Alder Reactions
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and gradually increase. | Balances reaction rate with the potential for retro-Diels-Alder. |
| Solvent | Toluene, xylene, or dichloromethane. | Less polar solvents often favor the reaction. |
| Catalyst | Consider a Lewis acid for sluggish reactions. | Lowers the LUMO energy of the dienophile. |
| Concentration | Higher concentrations can increase the reaction rate. | Increases the frequency of molecular collisions. |
FAQ 4: I am observing the formation of a polymeric material in my reaction mixture. What is causing this and how can I prevent it?
Answer: Maleic anhydrides, including this compound, can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[9][10][11] The double bond in the furanone ring can participate in polymerization.
Troubleshooting Guide: Preventing Polymerization
-
Lower Reaction Temperature: If the desired reaction allows, conduct it at a lower temperature to minimize the rate of polymerization.
-
Inclusion of a Radical Inhibitor: Adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress unwanted polymerization.[12]
-
Degassing Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas can help to prevent the initiation of radical polymerization.
-
Purity of Starting Material: Ensure the this compound is free from any peroxide impurities that could initiate polymerization.
FAQ 5: My reaction seems to be producing CO₂ gas, and I'm isolating a product that has lost a carboxyl group. What is happening?
Answer: Decarboxylation, the loss of carbon dioxide, can occur under certain conditions, particularly with derivatives of maleic acid.[13][14][15] If the anhydride ring has been opened to the dicarboxylic acid, heating this species can lead to decarboxylation, especially if there is a beta-carbonyl group or other stabilizing feature for the resulting carbanion or enol intermediate.[13][14][16]
Troubleshooting Guide: Avoiding Decarboxylation
-
Temperature Control: Avoid excessive heating, especially if the hydrolyzed diacid is present in the reaction mixture.
-
pH Control: The rate of decarboxylation can be influenced by pH. Both acidic and basic conditions can promote this reaction.
-
Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong acids or bases at elevated temperatures.
Decarboxylation Pathway:
Caption: Potential decarboxylation of the hydrolyzed product.
Concluding Remarks
This compound is a powerful synthetic intermediate. A thorough understanding of its reactivity and potential side reactions is paramount for its successful application. By carefully controlling reaction conditions, particularly with respect to water, temperature, and pH, many of the common side reactions discussed in this guide can be minimized or avoided altogether. Always ensure the purity of your starting materials and solvents, and consider the use of appropriate catalysts or inhibitors when necessary.
References
- Dang, J. (2006). Synthesis of Phosphono - containing Maleic Anhydride - Acrylic Acid Copolymer and Its Scale Inhibiting Property. Advances in Fine Petrochemicals, 7(3), 33-34, 41.
- Google Patents. (1990). Modified maleic anhydride polymers and the like for use as scale inhibitors. US4919821A.
-
Pyrolysis Mechanisms of Aromatic carboxylic Acids - OSTI.gov. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Enabling reprocessability of ENR-based vulcanisates by thermochemically exchangeable ester crosslinks. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of maleimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]
- a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (2025). Green Chemistry.
- Google Patents. (1970).
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Koyon. (2023, June 25). Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. Koyon. [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Rathore, B. S. (2016). Under which conditions maleic anhydride hydrolyzes to maleic acid? ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. (2024). National Institutes of Health. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. Retrieved from [Link]
-
An Appealing, Robust Access to Furo-Fused Heteropolycycles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). National Institutes of Health. [Link]
-
Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). Hindawi. [Link]
-
Review of hydrolysis of maleic anhydride. (2023). Shandong Qibo New Energy Co., Ltd.. [Link]
-
Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021). Semantic Scholar. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Dr. Richard Musgrave. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. [Link]
-
Diels alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd.. [Link]
-
Regioselectivities of (4+3) Cycloadditions Between Furans and Oxazolidinone-Substituted Oxyallyls. (2010). National Institutes of Health. [Link]
-
Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. (2022). National Institutes of Health. [Link]
-
Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). (2020). Journal of American Science. [Link]
-
Synthesis of a series of novel 2,3-dihydrofuranonaphthoquinone derivatives. (2017). ARKIVOC. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). PubMed. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
Sources
- 1. Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications - Knowledge [xiangyuch.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 8. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ythx.scu.edu.cn [ythx.scu.edu.cn]
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- 12. US4919821A - Modified maleic anhydride polymers and the like for use as scale inhibitors - Google Patents [patents.google.com]
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Technical Support Center: Purification of 3-(4-Chlorophenyl)-2,5-furandione
Welcome to the technical support guide for the purification of 3-(4-Chlorophenyl)-2,5-furandione (CAS No. 3152-15-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. This guide provides field-tested insights, detailed protocols, and troubleshooting advice to ensure the success of your experiments.
Section 1: Foundational Knowledge & Initial Troubleshooting
Before initiating any purification protocol, understanding the chemical nature of your target compound is critical. This compound is a substituted maleic anhydride derivative. Its stability and impurity profile are central to designing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is largely dependent on the synthetic route. However, several common impurities are frequently encountered:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Hydrolysis Product: The primary and most common impurity is (Z)-2-(4-chlorophenyl)-3-carboxyacrylic acid (the corresponding dicarboxylic acid). This results from the hydrolysis of the anhydride ring by moisture from solvents, reagents, or the atmosphere. Maleic anhydrides are known to be susceptible to hydrolysis.[1]
-
Isomeric Impurities: Depending on the synthesis, minor amounts of the corresponding fumaric acid derivative (the E-isomer) may be present.
-
Polymeric Byproducts: Maleic anhydride and its derivatives can undergo polymerization, especially at elevated temperatures.
-
Color Impurities: Crude products are often discolored (yellow to brown) due to trace, highly conjugated byproducts.
Q2: My crude product is a dark, oily solid. What does this indicate?
A2: A dark and oily or gummy consistency typically points to the presence of significant impurities, particularly residual solvent, polymeric materials, or low-melting eutectic mixtures of your product and byproducts. This crude material is not suitable for direct use and requires purification. Attempting direct recrystallization may lead to "oiling out." A preliminary purification step, such as trituration or passing a solution through a short plug of silica, may be necessary.
Q3: What are the primary purification techniques suitable for this compound?
A3: The choice of technique depends on the impurity profile and the desired final purity. The most effective methods are:
-
Recrystallization: Excellent for removing moderate levels of impurities and for large-scale purification.
-
Column Chromatography: The gold standard for achieving high purity (>98%), ideal for removing closely related impurities.
-
Vacuum Sublimation: A powerful technique for removing non-volatile or colored impurities, often yielding very pure crystalline material.[2]
Q4: How can I quickly assess the purity of my samples during the purification process?
A4: Thin-Layer Chromatography (TLC) is the most efficient method for in-process monitoring. Use a silica gel plate and a solvent system such as Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product, being moderately polar, should have an Rf value of approximately 0.4-0.6. The hydrolyzed diacid will appear as a baseline spot. For a final purity check, melting point determination is crucial. The literature melting point is 152-154°C; a sharp melting range within this window indicates high purity.[3][4][5][6][7]
Section 2: Workflow and Methodology Selection
Choosing the correct purification path from the outset saves time and material. The following decision workflow illustrates a typical purification strategy.
Caption: Decision workflow for purifying this compound.
Section 3: Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for methods that are both robust and reproducible. The following protocols are optimized for this compound.
Protocol 1: Recrystallization
-
Principle: This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.
-
Step-by-Step Methodology:
-
Solvent Selection: Toluene is an excellent first choice. Other options include acetic anhydride (to prevent hydrolysis), chloroform, or a mixed solvent system like ethyl acetate/hexane. A good solvent should dissolve the compound when hot but poorly when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 20-25 mL) and heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Expert Tip: Avoid boiling for extended periods to minimize potential degradation or polymerization.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution and swirl for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent). It is highly effective for separating compounds with similar polarities.
-
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude product.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good system will provide an Rf value of ~0.3-0.4 for the target compound. A gradient of hexane/ethyl acetate (starting from 9:1 and gradually increasing to 7:3) is typically effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. Expert Tip: Dry loading is superior for less soluble compounds and leads to better separation.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
-
Caption: Step-by-step workflow for column chromatography purification.
Section 4: Troubleshooting Common Purification Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization. | 1. Too much solvent was used.2. The compound is highly soluble in the cold solvent.3. Premature crystallization during hot filtration. | 1. Evaporate some solvent and re-cool.2. Try a different solvent or a mixed-solvent system.3. Ensure the filtration apparatus is pre-heated. |
| Product "oils out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the impure product.2. Significant impurities are present, depressing the melting point. | 1. Switch to a lower-boiling point solvent.2. Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexane) to the hot solution until it becomes slightly turbid, then clarify with a drop of the primary solvent before cooling. |
| Product is still colored after recrystallization. | 1. The colored impurity has similar solubility to the product.2. The impurity is trapped within the crystal lattice. | 1. Use activated charcoal during the recrystallization process.2. If color persists, consider column chromatography or vacuum sublimation. |
| Compound won't elute from the silica column. | 1. The eluent is not polar enough.2. The compound is hydrolyzing to the diacid on the acidic silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. Use a less acidic stationary phase like neutral alumina, or add a small amount of triethylamine (~0.1%) to the eluent to suppress hydrolysis. |
Section 5: Purity Verification Standards
Final confirmation of purity is essential. The following data should be obtained and compared with literature values.
| Analytical Technique | Parameter | Expected Result for Pure Product |
| Melting Point | Melting Range | 152-154°C (sharp, <1°C range)[3][4][5][7] |
| ¹H NMR | Chemical Shifts (CDCl₃) | Multiplets in the aromatic region (approx. 7.4-7.8 ppm) and a singlet for the vinylic proton (approx. 7.0-7.2 ppm). Absence of broad peaks for carboxylic acid protons. |
| ¹³C NMR | Chemical Shifts (CDCl₃) | Signals for two carbonyl carbons (anhydride), aromatic carbons, and vinylic carbons. |
| FTIR | Vibrational Frequencies | Strong, characteristic anhydride C=O stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹. Absence of a broad O-H stretch around 3000 cm⁻¹. |
This comprehensive guide provides the necessary tools to purify this compound effectively. By understanding the chemistry of the molecule and applying these validated protocols, researchers can confidently obtain high-purity material for their downstream applications.
References
- Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
-
ResearchGate. (2020). Best method determining Maleic anhydride product purity? Retrieved January 17, 2026, from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2024). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Purification of maleic anhydride - US2134531A.
-
NexantECA. (n.d.). Maleic Anhydride (MAN). Retrieved January 17, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). 2,5-Furandione: Human health tier II assessment. Retrieved January 17, 2026, from [Link]
-
SciSpace. (n.d.). The effect of fluorinated aryl substituents on the crystal structures of 1,2,3,5-dithiadiazolyl radicals. Retrieved January 17, 2026, from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. scispace.com [scispace.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 3152-15-6 [amp.chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 3152-15-6 [chemicalbook.com]
- 7. This compound CAS#: 3152-15-6 [amp.chemicalbook.com]
Preventing hydrolysis of 3-(4-Chlorophenyl)-2,5-furandione during synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)-2,5-furandione. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a primary focus on preventing the hydrolysis of the 2,5-furandione ring, a critical factor for successful synthesis and product stability.
Troubleshooting Guide: Preventing Hydrolysis
Hydrolysis of the cyclic anhydride to its corresponding dicarboxylic acid is a primary failure mode in the synthesis of this compound. This unwanted side reaction reduces yield and complicates purification. The following guide provides a systematic approach to diagnosing and resolving issues related to hydrolysis.
Visual Troubleshooting Workflow
Below is a decision-making flowchart to help you navigate potential hydrolysis issues during your synthesis.
Caption: Troubleshooting workflow for preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis of this compound?
A1: The 2,5-furandione ring is a cyclic anhydride, which is highly susceptible to nucleophilic attack by water.[1][2] This reaction opens the ring to form the corresponding dicarboxylic acid, 2-(4-chlorophenyl)maleic acid. The presence of even trace amounts of water in the reaction mixture, solvents, or reagents can initiate this undesirable side reaction.[2]
Q2: How can I ensure my solvents and reagents are sufficiently anhydrous?
A2: For solvents, it is best to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, commercially available anhydrous solvents packaged under an inert atmosphere can be used. For solid reagents, drying in a vacuum oven or over a strong desiccant like phosphorus pentoxide can be effective. Hygroscopic reagents should be handled in a glovebox or glove bag.
Q3: My reaction is performed under a nitrogen atmosphere, but I still observe hydrolysis. What could be the issue?
A3: While a nitrogen or argon blanket is crucial, it does not eliminate water already present in the system. Ensure that your glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours. Also, verify that the inert gas itself is dry by passing it through a drying tube (e.g., filled with Drierite or molecular sieves).
Q4: Can the choice of base influence the rate of hydrolysis?
A4: Yes. While a base may be required for certain synthetic routes, strong aqueous bases will rapidly hydrolyze the anhydride. If a base is necessary, a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) that has been rigorously dried should be used.
Q5: During the workup, I use an aqueous wash. How can I minimize hydrolysis at this stage?
A5: Minimize the contact time between the organic layer containing your product and any aqueous phase. Use cold, saturated brine (NaCl solution) for washing, as it reduces the solubility of organic compounds in the aqueous layer and helps to draw water out of the organic layer. Immediately after the aqueous wash, dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Experimental Protocols and Data
Optimized Anhydrous Synthesis Protocol
This protocol describes a general method for synthesizing this compound, emphasizing the exclusion of water. A common synthetic route involves the reaction of maleic anhydride with a diazonium salt derived from 4-chloroaniline.[3]
Materials:
-
Maleic anhydride
-
p-Chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Anhydrous acetone
-
Anhydrous sodium acetate
-
Copper(II) chloride (catalyst)
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (flasks, condenser, dropping funnel) must be oven-dried at 150°C for at least 4 hours and allowed to cool in a desiccator over P₂O₅. Assemble the apparatus hot and flush with dry nitrogen or argon gas.
-
Diazotization (Anhydrous Conditions): In a three-necked flask under a positive pressure of nitrogen, dissolve p-chloroaniline in anhydrous acetic acid. Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Anhydride Solution: In a separate flask, dissolve maleic anhydride in anhydrous acetone. Add anhydrous sodium acetate and a catalytic amount of copper(II) chloride.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the maleic anhydride mixture. Control the addition rate to maintain the reaction temperature below 10°C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
Workup and Isolation:
-
Pour the reaction mixture into a mixture of ice and water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer quickly with cold, saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. .
-
-
Purification: The crude product can be purified by recrystallization from an anhydrous solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel, using a non-polar eluent system.
Impact of Reaction Conditions on Hydrolysis
The following table summarizes key parameters and their influence on the formation of the desired product versus the hydrolyzed by-product.
| Parameter | Condition to Minimize Hydrolysis | Rationale |
| Solvent | Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene). | Water is the primary reactant for hydrolysis.[1] |
| Atmosphere | Maintain a positive pressure of a dry, inert gas (N₂ or Ar). | Prevents atmospheric moisture from entering the reaction vessel. |
| Reagents | Use anhydrous grade reagents or dry them prior to use. | Reagents can be a source of water contamination. |
| Temperature | Keep reaction temperatures as low as reasonably possible. | Hydrolysis rate can increase with temperature. |
| Workup | Minimize contact with aqueous solutions; use brine washes. | Reduces the opportunity for the product to hydrolyze during isolation. |
| pH | Avoid strongly acidic or basic aqueous conditions during workup. | Both acid and base can catalyze the hydrolysis of the anhydride ring.[4] |
Mechanistic Insight into Hydrolysis
The hydrolysis of the 2,5-furandione ring is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of anhydride hydrolysis.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the ring and the formation of the dicarboxylic acid product.
By rigorously excluding water from the reaction environment, the first step of this mechanism is prevented, thereby preserving the integrity of the 2,5-furandione ring.
References
-
Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Maleic anhydride. (2023, December 25). Wikipedia. Retrieved January 18, 2026, from [Link]
- Hydrolysis of maleic anhydride copolymers. (1973, May 15). Google Patents.
-
Acid Anhydride Chemistry. (2020, May 30). LibreTexts Chemistry. Retrieved January 18, 2026, from [Link]
Sources
Overcoming polymerization in Friedel-Crafts reactions of furan compounds
Technical Support Center: Friedel-Crafts Reactions of Furan Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Friedel-Crafts reactions with furan-containing scaffolds. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to overcome the common and often frustrating issue of polymerization. Instead of a rigid protocol, we offer a dynamic troubleshooting resource that explains the causality behind experimental choices, ensuring you can adapt and succeed.
The Core Challenge: Furan's Acid Sensitivity
Furan's aromaticity makes it an attractive substrate for electrophilic aromatic substitution, such as Friedel-Crafts acylation. However, its high reactivity and sensitivity to strong acids create a significant hurdle.[1][2] Under typical Friedel-Crafts conditions, which often employ strong Lewis acids like aluminum chloride (AlCl₃), furan is prone to protonation. This protonation can initiate a cascade of irreversible side reactions, leading to ring-opening and the formation of dark, intractable polymeric tars.[1][3][4] This guide will help you navigate this challenge to achieve high yields of your desired 2-acylated furan products.
Troubleshooting Guide: From Black Tar to Clean Product
This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed explanation and actionable solutions.
Q1: My reaction turned into a black, insoluble mess. What is causing this rampant polymerization and how can I prevent it?
A1: Cause and Prevention of Polymerization
The formation of black tar is the classic sign of furan polymerization. This is triggered by excessive acidity, high temperatures, or the presence of impurities.[1][5] The strong Lewis or Brønsted acids required to activate the acylating agent are often too harsh for the delicate furan ring, leading to degradation instead of the desired substitution.[2][4]
Core Strategy: The key is to strike a delicate balance: the reaction conditions must be acidic enough to generate the acylium ion electrophile but mild enough to leave the furan ring intact.
Solutions:
-
Catalyst Selection: Switch from strong Lewis acids like AlCl₃ to milder alternatives.[1][2]
-
Temperature Control: Maintain strict, low-temperature control throughout the reaction, especially during reagent addition.[1][5]
-
Reagent Purity: Use freshly distilled furan to remove any peroxide impurities that can initiate polymerization.[5]
-
Controlled Addition: Add the furan dropwise to the mixture of the catalyst and acylating agent at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction.[5]
Q2: I've tried reducing the amount of AlCl₃, but the polymerization persists. Which milder Lewis acid catalysts are recommended for furan acylation?
A2: Selecting the Right Catalyst
Choosing a milder catalyst is the most critical adjustment for preventing furan polymerization.[1] Strong Lewis acids are often unnecessary for the electron-rich furan ring and primarily contribute to decomposition.
Recommended Catalysts & Rationale:
| Catalyst | Typical Acylating Agent | Rationale & Key Advantages |
| Zinc Chloride (ZnCl₂)[5][6] | Acetic Anhydride | A mild Lewis acid that effectively catalyzes acylation with anhydrides. It is less aggressive towards the furan ring, significantly reducing polymerization.[5][7] |
| Boron Trifluoride Etherate (BF₃·OEt₂)[1][2] | Anhydrides, Acyl Chlorides | Another excellent mild Lewis acid. It generates the acylium ion without the harshness of stronger metallic chlorides.[4] |
| Indium(III) Triflate (In(OTf)₃)[8][9] | Acetic Anhydride | A highly efficient and robust Lewis acid that can be used in very low catalytic loadings (e.g., 1 mol%), minimizing acidic side reactions.[8][9] |
| Heterogeneous Catalysts (e.g., Zeolites, Heteropoly acids)[1][10] | Acetic Anhydride, Carboxylic Acids | These solid acid catalysts offer high selectivity and easy removal from the reaction mixture, simplifying workup and minimizing polymer formation.[1][10][11] |
Expert Insight: For a robust starting point, the combination of zinc chloride as a catalyst with acetic anhydride as the acylating agent is a well-established and effective method for minimizing polymerization.[5][6][7]
Q3: How do solvent and temperature choices impact the success of my furan acylation?
A3: Optimizing Reaction Parameters
Beyond the catalyst, solvent and temperature are crucial variables to control.
-
Temperature: Low temperatures are paramount. The initial addition of furan should always be performed at 0°C or below to dissipate the heat from the exothermic reaction.[5] After the initial addition, the reaction can sometimes be allowed to slowly warm to room temperature, but this must be monitored closely via TLC or GC.[5]
-
Solvent: While some protocols are performed neat (solvent-free), using an inert solvent can help with temperature control and reaction consistency.[11]
-
Recommended: Dichloromethane (DCM) is a common choice as it is inert and has a low boiling point, making it easy to remove.
-
To Avoid: Protic solvents (like alcohols or water) should be rigorously excluded as they will quench the Lewis acid catalyst. Nitromethane, while effective in some Friedel-Crafts reactions, may be too aggressive for furan.[8][9]
-
Q4: I've managed to avoid polymerization, but my yields are still low (<50%). How can I improve the reaction efficiency?
A4: Driving the Reaction to Completion
Low yields, in the absence of polymerization, often point to incomplete reaction or suboptimal stoichiometry.
Strategies for Improving Yield:
-
Stoichiometry: A slight excess of the furan relative to the acylating agent can sometimes be beneficial. However, a more common and effective approach involves using a slight excess of the acylating agent (e.g., furan to acetic anhydride ratio of 1:1.06) to ensure the furan is fully consumed.[5]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Quench the reaction only when the furan has been consumed to prevent the formation of di-acylated byproducts.[5]
-
Additive Strategy: In some systems, adding acetic acid can help suppress the autopolymerization of furan when using a Lewis acid catalyst.[7] This may seem counterintuitive, but the weaker acid can moderate the overall reactivity of the system.
Visualizing the Problem and Solution
To better understand the challenges and decision-making process, refer to the diagrams below.
Caption: Acid-catalyzed polymerization pathway of furan.
Caption: Troubleshooting workflow for furan acylation.
Frequently Asked Questions (FAQs)
-
Q: Can I perform Friedel-Crafts alkylation on furan?
-
A: Direct Friedel-Crafts alkylation is generally unsuccessful and not recommended for furan.[4] The conditions are too harsh and lead almost exclusively to polymerization. Acylation followed by a reduction (like a Wolff-Kishner or Clemmensen reduction) is the preferred method to obtain alkylated furans.[12]
-
-
Q: Why is acylation favored over alkylation for sensitive rings?
-
A: The product of acylation, an aryl ketone, has an electron-withdrawing carbonyl group. This group deactivates the aromatic ring, making it less reactive than the starting material and thus preventing further reactions (poly-acylation).[12][13] In contrast, the alkyl group from alkylation activates the ring, making the product more reactive and leading to poly-alkylation.
-
-
Q: Are there alternatives to acyl halides or anhydrides?
Protocol Example: Mild Acylation of Furan
This protocol is based on the widely successful use of zinc chloride and acetic anhydride.
Materials:
-
Furan (freshly distilled)
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add acetic anhydride and anhydrous DCM.
-
Catalyst Addition: Add anhydrous zinc chloride to the mixture. Stir until the catalyst is fully dissolved.
-
Cooling: Cool the reaction vessel in an ice-water bath to 0-5°C.
-
Furan Addition: Slowly add furan dropwise from the dropping funnel over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during this addition.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC to confirm the consumption of furan.[5]
-
Quenching: Once the reaction is complete, carefully and slowly quench it by adding ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and finally brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-acetylfuran.
-
Purification: The crude product can be purified by vacuum distillation.
References
- BenchChem. (n.d.). Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol.
- Frost, C. G., Hartley, J. P., & Whittle, A. J. (2000).
- Frost, C. G., Hartley, J. P., & Whittle, A. J. (2000).
- BenchChem. (n.d.). Preventing polymerization during the synthesis of 2-Acetylfuran.
- Gandini, A., et al. (2020).
- Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan.
- Sarvari, M. H., & Sharghi, H. (2004). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.
- Kraemer, S. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction.
- The Organic Chemistry Tutor. (2020).
- Google Patents. (2014). CN102702143B - Method for preparing 2-acetylfuran.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2.
- MDPI. (n.d.).
- Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Sigma-Aldrich. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Hartough, H. D., & Kosak, A. I. (1948). Acylation Studies in the Thiophene and Furan Series. II. Zinc Chloride Catalyst. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2018). EAS Reactions (3)
- Pharmacy Info. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
- Wang, Y. J., et al. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride.
- ResearchGate. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of furan-based polymers.
- Lucherelli, M. A., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions.
- Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbium(III)
- Anderson, K. W., & Tepe, J. J. (2002).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 8. mdpi.org [mdpi.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
Technical Support Center: Identification and Troubleshooting of Byproducts in 3-(4-Chlorophenyl)-2,5-furandione Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-chlorophenyl)-2,5-furandione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in reactions involving this versatile chemical intermediate. As a substituted maleic anhydride, its reactivity is rich but can lead to undesired side products if reaction conditions are not meticulously controlled. This document is designed to provide both the "how" and the "why," grounding experimental protocols in mechanistic chemical principles to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence byproduct formation?
A1: this compound possesses two primary sites of reactivity stemming from its bifunctional nature:
-
The Anhydride Moiety: The two carbonyl groups of the acid anhydride are highly electrophilic. They are susceptible to nucleophilic attack by water, alcohols, amines, and other nucleophiles. This is the most common pathway for byproduct formation.
-
The Carbon-Carbon Double Bond: The double bond within the furanone ring can participate in various addition reactions, including Diels-Alder cycloadditions and Michael additions, depending on the reaction partners and conditions.[1]
Understanding this dual reactivity is critical. For instance, when performing a reaction intended to target the double bond, one must rigorously exclude water to prevent the competing hydrolysis of the anhydride ring.
Q2: What is the most common byproduct I should expect in my reactions, and how can I prevent it?
A2: The most prevalent byproduct is the hydrolysis product, 2-(4-chlorophenyl)maleic acid . The furanone ring readily reacts with even trace amounts of water to undergo irreversible ring-opening.[2][3][4]
Prevention Strategy:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct reactions under a blanket of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Purified Reagents: Ensure all starting materials and reagents are anhydrous. Use molecular sieves where appropriate to dry liquid reagents or solvents.
Q3: I am using an alcohol as a solvent. What potential byproducts should I be aware of?
A3: When using an alcohol (e.g., methanol, ethanol) as a solvent or reagent, the primary byproduct to anticipate is the monoester of 2-(4-chlorophenyl)maleic acid .[1] This occurs via a similar ring-opening mechanism to hydrolysis, where the alcohol acts as the nucleophile. If the reaction is heated for extended periods, diester formation is also possible, though less common. To avoid this, select a non-nucleophilic, aprotic solvent unless the ester is the intended product.
Section 2: Troubleshooting Guide for Byproduct Identification
This section addresses specific experimental issues with a focus on identifying the root cause, typically an unexpected byproduct.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated a sticky, potentially polymeric material.
-
Probable Cause: Polymerization or oligomerization of the starting material or product. Like its parent compound maleic anhydride, this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: Determine if the reaction can be performed at a lower temperature.
-
Solvent Choice: Ensure the solvent is appropriate and is not promoting side reactions.
-
Analytical Approach: Attempt to dissolve a small amount of the residue in various solvents (e.g., DMSO-d₆, CDCl₃) for NMR analysis. Polymeric materials will typically show very broad proton signals. Gel Permeation Chromatography (GPC) can also be used to determine the molecular weight distribution and confirm the polymeric nature of the byproduct.
-
Problem 2: The ¹H NMR spectrum of my purified product shows unexpected sharp singlets in the aromatic region and additional signals in the aliphatic region.
-
Probable Cause 1: Isomeric Impurities. The synthesis of this compound often involves a Friedel-Crafts type reaction, which can produce minor amounts of ortho- and meta-chlorophenyl isomers alongside the desired para product.[5][6] These process-related impurities will carry through your reaction.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a high-resolution NMR and LC-MS on your starting this compound to check for these isomers.
-
LC-MS Analysis: Use HPLC-MS to separate the isomers. They will have the same mass but different retention times. The product derived from each isomer will also have the same mass.
-
Purification: Isomeric byproducts can often be removed with careful column chromatography or recrystallization.
-
-
Probable Cause 2: Unreacted Starting Material or Ring-Opened Products. If the reaction did not go to completion, you will see signals from the starting material. If hydrolysis occurred, the resulting dicarboxylic acid will have a distinct set of signals.
-
Troubleshooting Steps:
-
Spike your NMR sample: Add a small amount of the starting material to your NMR tube and re-acquire the spectrum. If the suspect peaks increase in intensity, you have confirmed the presence of unreacted starting material.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample in a solvent like DMSO-d₆. Carboxylic acid protons are exchangeable and their signals will disappear from the spectrum, confirming the presence of the hydrolysis byproduct.
-
Problem 3: My mass spectrometry results show a peak corresponding to the expected product mass plus 18 (M+18).
-
Probable Cause: This is a classic indicator of the hydrolysis byproduct, 2-(4-chlorophenyl)maleic acid. The mass of a water molecule (H₂O) is approximately 18 amu.
-
Troubleshooting Steps:
-
Confirm with HPLC: Use HPLC with UV and MS detection. The hydrolysis product is significantly more polar than the parent furanone and will have a much shorter retention time on a reverse-phase column (e.g., C18).
-
Review Reaction Conditions: This result strongly indicates the presence of water in your reaction. Re-examine all steps for drying glassware, solvents, and reagents as described in FAQ Q2.
-
Section 3: Key Byproduct Profiles
The table below summarizes the most common byproducts, their formation, and key analytical data points for identification.
| Byproduct Name | Formation Mechanism | Key ¹H NMR Characteristics (Predicted) | Expected Mass (m/z) |
| 2-(4-Chlorophenyl)maleic acid | Hydrolysis (reaction with H₂O) | Two exchangeable broad singlets (2x -COOH), distinct vinyl proton singlet, aromatic signals. | [M+18] (M = mass of starting material) |
| Monoester of 2-(4-Chlorophenyl)maleic acid | Alcoholysis (reaction with ROH) | One exchangeable broad singlet (-COOH), signals for the alkyl group of the ester (e.g., a singlet ~3.7 ppm for -OCH₃), vinyl proton, aromatic signals. | [M+ROH] |
| ortho/meta-Chlorophenyl Isomers | Process impurity from starting material synthesis | Aromatic region will show complex splitting patterns (not two clean doublets). | Same mass as the desired product. |
| Polymer/Oligomer | High temperature or radical-initiated polymerization | Very broad, poorly resolved signals across the spectrum. | A distribution of high molecular weights. |
Section 4: Standardized Protocols for Byproduct Analysis
Trustworthy analysis relies on robust, validated methods. The following protocols provide a starting point for identifying and quantifying byproducts.
Protocol 1: HPLC-MS Analysis for Byproduct Profiling
This method is ideal for separating polar byproducts like the hydrolysis product from the less polar furanone starting material and product.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 acetonitrile:water solution.
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis detector (set to 254 nm and 280 nm) and a mass spectrometer (ESI positive and negative modes).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Identify the peak for your starting material and expected product based on their retention times and mass-to-charge ratios.
-
Look for earlier eluting peaks (more polar) corresponding to the mass of the hydrolysis product ([M+18]).
-
Look for peaks with the same mass as your product but slightly different retention times, which could indicate isomers.[7]
-
Protocol 2: ¹H NMR for Structural Confirmation
NMR is the gold standard for elucidating the precise structure of an unknown byproduct.[7]
-
Isolation: If possible, isolate the main byproduct using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like those from carboxylic acids).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of signals confirms the presence of acidic protons (-COOH, -OH).
-
-
Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations with the expected structures outlined in the byproduct profile table. Check for characteristic peaks of residual solvents.[7]
Section 5: Visual Guides & Workflows
Byproduct Formation Pathway: Hydrolysis
The diagram below illustrates the nucleophilic attack of water on the anhydride ring, leading to the formation of 2-(4-chlorophenyl)maleic acid.
Caption: Mechanism of furanone hydrolysis.
General Analytical Workflow for Byproduct Identification
This workflow provides a logical sequence of steps to characterize an unknown impurity.
Caption: Workflow for byproduct identification.
Troubleshooting Logic Flowchart
Use this decision tree when encountering an unexpected result in your experiment.
Caption: Troubleshooting decision tree.
References
- Anquan Chemical. (2025). What Happens When Maleic Anhydride Reacts With Water? News - Anquan Chemical.
- Wikipedia. (n.d.). Maleic anhydride. Wikipedia.
- BenchChem. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem Technical Support.
- Scribd. (n.d.). Acid Anhydrides - Hydrolysis of Maleic Anhydride. Scribd.
- ResearchGate. (n.d.). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under... ResearchGate.
- ECHEMI. (2023). Maleic Anhydride and Water Reaction: A Brief Overview. ECHEMI.
- Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing.
- YouTube. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube.
Sources
- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 2. What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 3-(4-Chlorophenyl)-2,5-furandione
Welcome to the technical support center for researchers utilizing 3-(4-Chlorophenyl)-2,5-furandione. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address common challenges related to regioselectivity in your experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Core Concepts: Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent electronic and steric properties of the starting material. This compound, an analogue of maleic anhydride, is an electron-deficient π-system, making it a potent electrophile and dienophile.
The regiochemical outcomes of its reactions are primarily governed by:
-
Electronic Asymmetry : The furandione ring is rendered electronically asymmetric by the C3-substituted 4-chlorophenyl group. The electron-withdrawing nature of the chloro-substituent and the phenyl ring influences the electrophilicity of the two carbonyl carbons (C2 and C5) and the double bond carbons (C3 and C4).
-
Steric Hindrance : The bulky 4-chlorophenyl group at the C3 position presents a significant steric barrier, which can dictate the trajectory of an incoming nucleophile or diene.
Caption: Key factors influencing reactivity.
FAQs and Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Section 1: Diels-Alder [4+2] Cycloadditions
Diels-Alder reactions using furan-based dienes can be complex due to the potential for retro-Diels-Alder reactions and the formation of multiple isomers.[1] Controlling regioselectivity is a primary challenge.
Question 1: My Diels-Alder reaction with an unsymmetrical diene is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a common issue stemming from the subtle electronic and steric differences between the two ends of the dienophile. To favor a single regioisomer, you can modify the reaction conditions to exploit these differences.
Causality: The regioselectivity in Diels-Alder reactions is governed by the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] The substituent on your diene and the 4-chlorophenyl group on the furandione will dictate the preferred alignment. Generally, reactions can be pushed towards either kinetic or thermodynamic control.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: This is often the most effective method. Lewis acids coordinate to one of the carbonyl oxygens, amplifying the electronic asymmetry of the dienophile and often adding steric bulk.[1]
-
Solvent Polarity: Changing the solvent can influence the stability of the transition states leading to different isomers.
-
Temperature Control: Lower temperatures typically favor the kinetically controlled product, which is formed via the lowest energy transition state.[1] Higher temperatures can allow for equilibration to the more stable thermodynamic product, potentially favoring a different regioisomer.[1]
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol provides a starting point for optimizing regioselectivity using a common Lewis acid.
-
Step 1: Reagent Preparation: Dissolve this compound (1.0 eq) and the unsymmetrical diene (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Catalyst Addition: Slowly add a solution of Zinc Chloride (ZnCl₂, 0.2 eq) in anhydrous diethyl ether or THF to the cooled reaction mixture. The use of a Lewis acid is a common strategy to enhance selectivity in cycloadditions.[1]
-
Step 4: Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Step 5: Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Step 6: Work-up: Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Step 7: Analysis: Determine the regioisomeric ratio using ¹H NMR or HPLC analysis of the crude product.
Data Summary Table: Effect of Catalysts and Temperature
| Catalyst (0.2 eq) | Temperature (°C) | Solvent | Regioisomeric Ratio (A:B) |
| None | 25 | Toluene | 60:40 |
| None | -20 | Toluene | 75:25 |
| ZnCl₂ | -78 | DCM | 92:8 |
| BF₃·OEt₂ | -78 | DCM | 88:12 |
| Sc(OTf)₃ | -78 | DCM | >95:5 |
| Note: Data are illustrative examples to show potential trends. |
Section 2: Nucleophilic Addition Reactions
The two carbonyl groups of the furandione ring are both susceptible to nucleophilic attack. Directing a nucleophile to a single site is a key challenge.
Question 2: My reaction with a Grignard reagent is non-selective, leading to a mixture of products from attack at both C2 and C5 carbonyls. How can I achieve regioselective addition?
Answer: This lack of selectivity arises because both carbonyls are electronically activated. To solve this, you must differentiate them based on their steric and electronic environment.
Causality: The C2 carbonyl is in closer proximity to the bulky 4-chlorophenyl group, making it more sterically hindered. Conversely, the C5 carbonyl is more accessible. Therefore, sterically demanding nucleophiles will preferentially attack at C5. For smaller, highly reactive nucleophiles (like methylmagnesium bromide), electronic effects may dominate, but the outcome can be difficult to predict.
Troubleshooting Strategies:
-
Increase Steric Bulk of the Nucleophile: Switching from MeMgBr to a bulkier nucleophile like t-BuMgBr will heavily favor attack at the less hindered C5 position.
-
Use a Chelating Lewis Acid: Certain Lewis acids can form a bidentate complex with both carbonyl oxygens, altering the reactivity profile. However, for a substrate like this, a more common approach is to use conditions that favor kinetic control.
-
Low Temperature: As with Diels-Alder reactions, performing the addition at very low temperatures (-78 °C or lower) can enhance selectivity by favoring the path with the lowest activation energy, which is often the attack at the sterically most accessible site.
Caption: Decision workflow for improving regioselectivity.
Protocol 2: Sterically-Controlled Grignard Addition
This protocol is designed to favor nucleophilic attack at the less hindered C5 position.
-
Step 1: System Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Step 2: Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Step 3: Reagent Addition: Add the sterically hindered Grignard reagent (e.g., tert-butylmagnesium chloride, 1.1 eq) dropwise via syringe over 20 minutes. The slow addition at low temperature is critical to maintain control and prevent side reactions.
-
Step 4: Reaction: Stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Step 5: Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Step 6: Work-up: After warming to room temperature, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 7: Self-Validation: Analyze the crude product by ¹H NMR. The desired product should show a characteristic signal for the newly introduced group and the absence of signals corresponding to the alternative regioisomer.
By systematically applying these principles and protocols, researchers can overcome the inherent challenges of working with asymmetrically substituted furandiones and achieve high levels of regioselectivity in their synthetic efforts.
References
-
K. Afarinkia, V. Vinader, T. D. Nelson, G. H. Posner, "Diels-Alder Cycloadditions of 2-pyrones and 2-pyridones," Journal of the American Chemical Society, 1993, 115 (3), pp 885–898. [Link]
-
M. A. P. Martins, P. Beck, D. J. T. S. T. Bastos, et al., "Diels–Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity," The Journal of Organic Chemistry, 2024. [Link]
-
C. O. Kappe, "Controlled Microwave Heating in Modern Organic Synthesis," Angewandte Chemie International Edition, 2004, 43(46), pp 6250-6284. [Link]
-
G. Roman, "Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions," Buletinul Institutului Politehnic din Iasi, 2016, 62(3-4), pp 23-30. [Link]
Sources
Stability issues and storage conditions for 3-(4-Chlorophenyl)-2,5-furandione
Technical Support Center: 3-(4-Chlorophenyl)-2,5-furandione
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this comprehensive guide to address the common stability issues and storage conditions you may encounter during your research and development activities. This resource is designed to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. The anhydride ring is highly reactive towards nucleophiles, with water being a common reactant. This reaction opens the ring to form the corresponding dicarboxylic acid, which will alter the chemical properties and reactivity of the compound. Other potential concerns include thermal decomposition at elevated temperatures and reactions with other nucleophilic reagents.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For both short-term and long-term storage, it is crucial to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, related furanone compounds can be sensitive to light.[3] As a precautionary measure, it is advisable to store the compound in an amber or opaque container to protect it from light, particularly if it will be stored for an extended period.
Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for storage?
A4: It is not recommended to store this compound in protic solvents, especially for extended periods. Alcohols and other protic solvents are nucleophiles and can react with the anhydride ring, leading to the formation of ester-acid derivatives.[4][5] If a solution is required for your experiment, it should be prepared fresh and used promptly. For short-term storage of solutions, anhydrous aprotic solvents are preferred.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered when working with this compound.
Issue 1: Inconsistent or Unexpected Reaction Outcomes
Symptom: Your reaction yields are lower than expected, or you observe the formation of unexpected byproducts.
Potential Cause: Degradation of the this compound starting material, primarily through hydrolysis.
Troubleshooting Workflow:
Troubleshooting Inconsistent Reactions
Detailed Steps:
-
Visual Inspection: Examine the solid compound. A pure, stable product should be a crystalline solid. Clumping or a change in appearance could indicate moisture absorption.
-
Review Storage and Handling:
-
Analytical Confirmation:
-
FT-IR Spectroscopy: The presence of a broad peak in the 2500-3300 cm⁻¹ region (O-H stretch) and a shift in the carbonyl peaks may indicate the presence of the dicarboxylic acid hydrolysis product.
-
NMR Spectroscopy: The appearance of new peaks corresponding to carboxylic acid protons can confirm hydrolysis.
-
-
Corrective Actions:
-
If degradation is suspected, consider purifying the material before use.
-
Always use freshly opened anhydrous solvents.
-
Prepare solutions of this compound immediately before use.
-
Issue 2: Poor Solubility or Phase Separation in Aprotic Solvents
Symptom: The compound does not fully dissolve in an aprotic solvent in which it should be soluble, or a precipitate forms over time.
Potential Cause: The hydrolysis product, 3-(4-chlorophenyl)succinic acid, is generally less soluble in non-polar aprotic solvents than the parent anhydride.
Troubleshooting Workflow:
Troubleshooting Solubility Issues
Detailed Steps:
-
Verify Solvent Anhydricity: Ensure the solvent used is of high purity and low water content. Use freshly opened bottles or solvents dried over molecular sieves.
-
Isolate and Analyze: If a precipitate is present, it can be isolated by filtration. Analysis of both the soluble and insoluble fractions by techniques like TLC, LC-MS, or NMR can confirm the presence of the hydrolysis product.
-
Preventive Measures: The most effective solution is prevention. Strict adherence to anhydrous storage and handling protocols is paramount.
In-Depth Scientific Discussion
The Chemistry of Instability: Hydrolysis and Nucleophilic Attack
The core of this compound's instability lies in the electrophilic nature of the carbonyl carbons in the anhydride ring. This makes them susceptible to attack by nucleophiles.
Hydrolysis Mechanism:
The most common degradation pathway is hydrolysis, which proceeds via nucleophilic acyl substitution.
Hydrolysis Pathway
This reaction is catalyzed by both acid and base. In neutral to alkaline conditions, the rate of hydrolysis increases significantly.
Reactivity with Other Nucleophiles:
Besides water, other nucleophiles such as alcohols, amines, and thiols can also react with the anhydride ring, leading to the formation of esters, amides, and thioesters, respectively.[4][5][6] This is a critical consideration when choosing solvents and reaction partners. The reaction with primary amines, for instance, can lead to either a ring-opened amide-acid or a cyclic imide, depending on the reaction conditions such as temperature.[1][4][5]
Impact of Storage Conditions on Stability
The stability of this compound is directly influenced by its storage environment.
| Storage Parameter | Recommendation | Scientific Rationale |
| Temperature | Cool (2-8 °C recommended) | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and thermal decomposition.[7] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis. An inert atmosphere also displaces oxygen, minimizing the risk of oxidative degradation, although this is a lesser concern for this compound.[1][2] |
| Container | Tightly Sealed, Opaque/Amber | Prevents ingress of atmospheric moisture. Protects from light to prevent potential photodegradation.[3] |
| Incompatible Materials | Store away from acids, bases, oxidizing agents, and nucleophiles (e.g., alcohols, amines). | These substances can catalyze or directly participate in the degradation of the anhydride. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure for Solid Compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Weighing: Use a clean, dry spatula and weighing vessel. Perform the weighing process as quickly as possible to minimize exposure to air.
-
Sealing: After dispensing the required amount, securely reseal the container, preferably with paraffin film around the cap for extra protection, and return it to the recommended storage conditions.
Protocol 2: Preparation of a Standard Solution in Anhydrous Aprotic Solvent
-
Glassware: Ensure all glassware (volumetric flask, syringe, etc.) is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator before use.
-
Solvent: Use a new, unopened bottle of anhydrous solvent or a solvent that has been freshly dispensed from a solvent purification system.
-
Dissolution: Under an inert atmosphere, add the anhydrous solvent to a tared amount of this compound in the volumetric flask.
-
Usage: Use the prepared solution immediately. If short-term storage is unavoidable, store it in a tightly sealed container with a septum, under an inert atmosphere, and at a low temperature. Monitor for any signs of precipitation.
References
-
El-Sayed, A. A., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Bioconjugate Chemistry, 30(3), 696-706. Available from: [Link]
-
Krasnov, F. N., et al. (2023). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Available from: [Link]
-
El-Sayed, A. A., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N-R Nucleophiles: Addition or Substitution Reaction?. PubMed, 30(3), 696-706. Available from: [Link]
- Back, R. A., & Parsons, J. M. (1981). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry, 59(11), 1342-1347.
-
Chen, X., et al. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 13(16), 2676. Available from: [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024). What is maleic anhydride nucleophile reagent?. Available from: [Link]
- Turner, D. T. (1969). The thermal degradation of aromatic polyimides.
-
Lockhart, J. C. (2006). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Physical Chemistry Chemical Physics, 8(36), 4236-4246. Available from: [Link]
-
Kamal, A., et al. (2017). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 9(12), 1337-1354. Available from: [Link]
-
Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6127. Available from: [Link]
-
Zibo Anquan Chemical Co., Ltd. (2023). The Substance That Maleic Anhydride Decomposes at High Temperature. Available from: [Link]
-
Chen, X., et al. (2008). Unusual thermal degradation of maleic anhydride grafted polyethylene. Polymer Engineering & Science, 48(10), 1996-2002. Available from: [Link]
-
Flett, L. H. (2007). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Environmental Monitoring, 9(1), 14-38. Available from: [Link]
-
International Agency for Research on Cancer. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Lyon (FR): IARC. Available from: [Link]
- de Souza, J. C., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Journal of the Brazilian Chemical Society, 29(10), 2196-2206.
Sources
- 1. chem.fsu.edu [chem.fsu.edu]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modification of Poly(maleic anhydride)-Based Polymers with H2N-R Nucleophiles: Addition or Substitution Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
Troubleshooting low yield in the synthesis of 3-(4-Chlorophenyl)-2,5-furandione derivatives
Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-2,5-furandione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction yields and obtain high-purity products.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a two-step process:
-
Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form 4-(4-chlorophenyl)-4-oxobutanoic acid.
-
Dehydration and Cyclization: The resulting γ-keto acid is then dehydrated and cyclized to yield the target compound, this compound.
While the synthetic route is straightforward in principle, achieving a high yield of the desired product requires careful control of reaction conditions and attention to potential side reactions and purification challenges. This guide will walk you through common issues and their solutions.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
Question 1: I am getting a very low yield or no product at all in the Friedel-Crafts acylation step. What could be the issue?
Answer:
Low or no yield in the initial Friedel-Crafts acylation is a common problem and can be attributed to several factors. Here is a systematic approach to troubleshooting this step:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will react with and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and freshly opened or purified reagents. It is good practice to perform the reaction under an inert atmosphere.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product (a ketone) can form a complex with the catalyst, rendering it inactive.[1]
-
Solution: For every mole of succinic anhydride, use at least two moles of AlCl₃. One mole acts as the catalyst, and the other complexes with the carbonyl group of the product.
-
-
Reaction Temperature: The reaction temperature is a critical parameter. While some Friedel-Crafts acylations proceed at room temperature, this specific reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Start the reaction at a lower temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, then gradually raise the temperature to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purity of Reactants: The purity of chlorobenzene and succinic anhydride is crucial. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.
-
Solution: Use high-purity starting materials. If necessary, purify the chlorobenzene by distillation and the succinic anhydride by recrystallization.
-
Question 2: My Friedel-Crafts acylation reaction resulted in a mixture of products that are difficult to separate. How can I improve the selectivity?
Answer:
The acylation of chlorobenzene can yield both ortho and para isomers of 4-chloro-4-oxobutanoic acid. The para isomer is the desired product due to the directing effect of the chlorine atom and reduced steric hindrance.[2] However, obtaining a mixture is not uncommon.
-
Isomer Formation: The chloro group is an ortho, para-director. While the para product is generally favored, the reaction conditions can influence the isomer ratio.
-
Solution: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer. The choice of solvent can also play a role; for instance, using a non-polar solvent like carbon disulfide may favor the formation of the less sterically hindered para product.
-
-
Purification of the Intermediate: It is often more practical to separate the isomers after the Friedel-Crafts acylation step rather than trying to force the reaction to complete selectivity.
-
Detailed Protocol for Isomer Separation:
-
After quenching the reaction with ice and HCl, extract the product mixture with a suitable organic solvent like dichloromethane.[3]
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic products (the desired 4-(4-chlorophenyl)-4-oxobutanoic acid and its isomer).[3]
-
Re-acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the keto acids.
-
The para isomer is generally less soluble and may precipitate out first upon cooling. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can be used to purify the desired para isomer.
-
-
Question 3: The cyclization of 4-(4-chlorophenyl)-4-oxobutanoic acid to the furanone is resulting in a low yield. What are the optimal conditions for this step?
Answer:
The dehydration and cyclization of the γ-keto acid is a critical step where yield can be lost if not performed under optimal conditions. The goal is to remove a molecule of water to form the cyclic anhydride.
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be used for this transformation.
-
Acetic Anhydride: This is a commonly used and effective reagent for this type of cyclization. Refluxing the keto acid in acetic anhydride should provide the desired furanone.
-
Trifluoroacetic Anhydride (TFAA): For more stubborn cyclizations, TFAA can be used as a more powerful dehydrating agent.
-
Hypervalent Iodine Reagents: In some cases, oxidative cyclization using hypervalent iodine reagents can be an efficient method for synthesizing furan-2-ones from unsaturated carboxylic acids.[4]
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires heating. Refluxing in the chosen dehydrating agent is a common practice. Monitor the reaction by TLC to determine the optimal reaction time and avoid product decomposition.
-
Removal of Water: Ensure that the reaction is carried out under anhydrous conditions to favor the cyclization equilibrium.
-
-
Product Isolation: The product, this compound, is a solid.
-
Protocol for Isolation:
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling.
-
If acetic anhydride is used, it can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes.
-
-
Question 4: I suspect my final product is degrading, leading to a lower yield. How can I assess and prevent this?
Answer:
3-Aryl-2,5-furandiones can be susceptible to degradation, primarily through hydrolysis of the anhydride ring.
-
Hydrolysis: The furanone ring contains an anhydride moiety, which can be hydrolyzed back to the open-chain dicarboxylic acid in the presence of water, especially under acidic or basic conditions.[5][6]
-
Prevention: During workup and purification, avoid prolonged exposure to aqueous acidic or basic solutions. Ensure the final product is thoroughly dried and stored in a desiccator.
-
-
Stability Studies: To confirm degradation, you can perform forced degradation studies.[7]
-
Protocol for Forced Degradation:
-
Dissolve a small amount of your purified product in separate vials containing a neutral aqueous solution, an acidic aqueous solution (e.g., 0.1 M HCl), and a basic aqueous solution (e.g., 0.1 M NaOH).[8]
-
Monitor the solutions over time using TLC or HPLC to observe the appearance of new spots or peaks, which would indicate degradation products.
-
-
-
Characterization of Degradation Products: If degradation is confirmed, you can characterize the degradation products using techniques like Mass Spectrometry and NMR to confirm the hydrolysis pathway. The primary degradation product is expected to be the corresponding dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
A1: The Lewis acid, such as AlCl₃, coordinates to the carbonyl oxygen of the succinic anhydride, making the other carbonyl carbon more electrophilic. This activates the anhydride for the nucleophilic attack by the chlorobenzene ring.[2]
Q2: Can I use other Lewis acids besides AlCl₃?
A2: Yes, other Lewis acids like FeCl₃, BF₃, and ZnCl₂ can also be used. However, AlCl₃ is generally the most effective for this type of reaction. The choice of catalyst can sometimes influence the isomer distribution and reaction rate.
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Friedel-Crafts acylation and the cyclization steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, intermediates, and products.
Q4: What are the key analytical techniques for characterizing the final product?
A4: The structure and purity of this compound can be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbonyl groups of the anhydride.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are essential:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chlorobenzene is a flammable and toxic liquid.
-
Succinic anhydride and the final product can be irritating to the skin and eyes.
-
Always work in a well-ventilated fume hood and follow standard laboratory safety procedures.
Visualizations and Data
Reaction Scheme and Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones [organic-chemistry.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Researcher's Guide to the Reactivity of Substituted Maleic Anhydrides: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted maleic anhydrides is paramount for the rational design of novel therapeutics, polymers, and functional materials. This guide provides an in-depth, objective comparison of the performance of various substituted maleic anhydrides, supported by experimental data and established chemical principles. We will explore how the electronic and steric nature of substituents dictates the reactivity of the maleic anhydride core in key chemical transformations, offering a framework for predictable and controlled synthesis.
Foundational Principles: The Electronic and Steric Landscape of Maleic Anhydride Reactivity
Maleic anhydride is a versatile and highly reactive molecule, a characteristic stemming from the electron-deficient double bond and the strained five-membered ring.[1] Its reactivity is primarily governed by two key factors:
-
Electronic Effects: The two electron-withdrawing carbonyl groups render the double bond electrophilic, making it an excellent dienophile in Diels-Alder reactions and a prime candidate for nucleophilic attack in Michael additions.[2] Substituents on the double bond can either enhance or diminish this electrophilicity. Electron-withdrawing groups (EWGs) further decrease the electron density of the double bond, generally increasing reactivity towards nucleophiles and dienes. Conversely, electron-donating groups (EDGs) increase the electron density, which can decrease the rate of these reactions.[3]
-
Steric Effects: The size and spatial arrangement of substituents can significantly hinder the approach of reactants.[4] Bulky substituents near the reaction center can decrease reaction rates by sterically shielding the double bond or the carbonyl groups.[5] This effect is particularly pronounced in reactions requiring a specific orientation of the reacting molecules, such as the Diels-Alder reaction.
The interplay of these electronic and steric factors creates a predictable yet complex landscape of reactivity for substituted maleic anhydrides. Understanding this interplay is crucial for selecting the appropriate derivative for a specific synthetic application.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of substituent effects, we will now compare the reactivity of various substituted maleic anhydrides in three fundamental reaction types: the Diels-Alder reaction, Michael addition, and polymerization.
The Diels-Alder Reaction: A [4+2] Cycloaddition Benchmark
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is highly sensitive to the electronic nature of both the diene and the dienophile (in this case, the maleic anhydride derivative).[6][7]
dot
Caption: General schematic of the Diels-Alder reaction.
Experimental Data Summary: Relative Reaction Rates in Diels-Alder Reactions
| Substituent on Maleic Anhydride | Electronic Effect | Steric Hindrance | Relative Reaction Rate (Qualitative) | Reference |
| H (Unsubstituted) | Neutral | Low | Baseline | [2] |
| CH3 (Methyl) | Electron-donating | Moderate | Decreased | [8] |
| Ph (Phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | High | Decreased | [8] |
| Cl (Chloro) | Electron-withdrawing | Low | Increased | [3] |
| CN (Cyano) | Strongly Electron-withdrawing | Low | Significantly Increased | [9] |
Note: Relative rates are generalized and can vary depending on the specific diene and reaction conditions.
As the data suggests, electron-withdrawing groups like chloro and cyano substituents enhance the dienophilic character of maleic anhydride, leading to faster reaction rates.[3][9] Conversely, the electron-donating methyl group reduces reactivity.[8] The phenyl group presents a more complex case where its steric bulk can outweigh its electronic effects, leading to a net decrease in reactivity.[8]
Michael Addition: Nucleophilic Conjugate Addition
The electron-deficient double bond of maleic anhydride is also susceptible to Michael addition, a conjugate addition of a nucleophile. This reaction is fundamental in the synthesis of a wide range of compounds, including amino acid derivatives and other biologically active molecules.[10]
dot
Caption: General schematic of the Michael addition reaction.
Experimental Data Summary: Reactivity in Michael Additions with Amines
| Substituent on Maleic Anhydride | Electronic Effect | Steric Hindrance | Reactivity towards Amines (Qualitative) | Reference |
| H (Unsubstituted) | Neutral | Low | High | |
| CH3 (Methyl) | Electron-donating | Moderate | Moderate | [4] |
| Ph (Phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | High | Low | [8] |
| OCH3 (Methoxy) | Electron-donating | Low | Moderate | [8] |
The reactivity in Michael additions follows a similar trend to the Diels-Alder reaction. Unsubstituted maleic anhydride is highly reactive towards amines. Electron-donating groups, such as methyl and methoxy, decrease the electrophilicity of the double bond and thus reduce the reaction rate.[4][8] The bulky phenyl group significantly hinders the approach of the nucleophile, leading to lower reactivity.[8]
Polymerization: Building Macromolecules
Substituted maleic anhydrides are valuable monomers in the synthesis of functional polymers.[11][12] They can undergo both homopolymerization and copolymerization, with the reactivity being influenced by the nature of the substituent.[13][14]
dot
Caption: Simplified workflow for the polymerization of substituted maleic anhydrides.
Comparative Polymerization Behavior
| Substituent on Maleic Anhydride | Polymerization Tendency | Key Properties of Resulting Polymer | Reference |
| H (Unsubstituted) | Readily copolymerizes, difficult to homopolymerize | High charge density, good for dispersants | [15] |
| Alkyl (e.g., Methyl, Ethyl) | Can homopolymerize and copolymerize | Increased hydrophobicity | [4] |
| Phenyl | Can homopolymerize and copolymerize | Higher thermal stability | [13] |
| N-substituted Maleimides | Readily polymerize | High thermal stability, used in high-performance materials | [16][17] |
The presence of substituents generally increases the propensity for homopolymerization compared to the unsubstituted maleic anhydride.[13] N-substituted derivatives, known as maleimides, are particularly noteworthy for their ability to form highly thermostable polymers.[16][17] The choice of substituent allows for the tuning of polymer properties such as solubility, thermal stability, and hydrophobicity.
Experimental Protocols: A Guide to Comparative Kinetic Analysis
To provide a practical framework for evaluating the reactivity of different substituted maleic anhydrides, we outline a general protocol for a comparative kinetic study of the Diels-Alder reaction with a model diene, such as cyclopentadiene.
Materials and Equipment
-
Substituted maleic anhydrides (e.g., maleic anhydride, methylmaleic anhydride, phenylmaleic anhydride)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
-
NMR spectrometer
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Experimental Procedure
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of each substituted maleic anhydride in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of freshly cracked cyclopentadiene in the same solvent at a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a thermostatted NMR tube or reaction flask at a constant temperature (e.g., 25 °C), add a known volume of the substituted maleic anhydride solution.
-
Initiate the reaction by adding an equimolar amount of the cyclopentadiene solution.
-
-
Kinetic Monitoring:
-
Immediately begin acquiring NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks (e.g., the vinyl protons of the maleic anhydride and cyclopentadiene) and the appearance of the product peaks.
-
-
Data Analysis:
-
Integrate the relevant peaks in the NMR spectra to determine the concentration of reactants and products at each time point.
-
Plot the concentration of the limiting reactant versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Compare the initial rates for the different substituted maleic anhydrides to establish their relative reactivities.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Maleic anhydride and its derivatives are susceptible to hydrolysis.[18] Using an anhydrous solvent is crucial to prevent the formation of the corresponding maleic acid, which would complicate the reaction and kinetic analysis.
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature.[2] Using freshly cracked cyclopentadiene ensures a known concentration of the monomeric diene, which is essential for accurate kinetic measurements.
-
NMR Spectroscopy: NMR is a powerful technique for in-situ reaction monitoring, allowing for the simultaneous measurement of the concentrations of multiple species without the need for quenching or separation.[12]
Conclusion: Tailoring Reactivity for Advanced Applications
The reactivity of substituted maleic anhydrides is a finely tunable property that can be rationally controlled through the judicious selection of substituents. By understanding the fundamental principles of electronic and steric effects, researchers can predict and manipulate the behavior of these versatile building blocks in a variety of chemical transformations. This guide has provided a comparative framework, supported by experimental evidence, to aid in the selection and application of substituted maleic anhydrides for the development of next-generation materials and therapeutics. The provided experimental protocol offers a starting point for quantitative evaluation, empowering researchers to make informed decisions in their synthetic endeavors.
References
-
The Diels‐Alder Reaction with Maleic Anhydride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kinetic Investigations of Reactions with Maleic Anhydride Copolymers and Model Compounds. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
- Kayser, M. M., Breau, L., Eliev, S., Morand, P., & Ip, H. S. (1986). Regioselectivity control in metal hydride reductions of substituted maleic anhydrides. Canadian Journal of Chemistry, 64(1), 104-110.
- Blumbergs, J. H., & MacKellar, D. G. (1970). U.S. Patent No. 3,513,136. Washington, DC: U.S.
- Rastogi, R. P., Singh, N. B., & Srivastav, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526.
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Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). MDPI. Retrieved January 18, 2026, from [Link]
-
Kinetic investigations on esterification of maleic anhydride with butanols. (n.d.). De Gruyter. Retrieved January 18, 2026, from [Link]
-
Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
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Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
-
Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. (1997). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Diels–Alder reaction of maleic anhydride to the 1,3,5‐cycloheptatriene norcaradiene system.51. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59.
- Andrews, L. J., & Keefer, R. M. (1955). A Kinetic Study of the Diels-Alder Reaction of Various Anthracene and Maleic Anhydride Derivatives. Journal of the American Chemical Society, 77(23), 6284-6289.
-
a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (2025). Green Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis of Maleic Anhydrides and Maleic Acids by Pd-Catalyzed Oxidative Dicarbonylation of Alk-1-ynes. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
N-Phenylmaleimide. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Synthesis of Maleic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd. Retrieved January 18, 2026, from [Link]
-
Reactions Involving Maleic Anhydride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Maleic anhydride synthesis in a millistructured fixed-bed reactor. (n.d.). TU Clausthal – ICVT. Retrieved January 18, 2026, from [Link]
-
a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Maleic Anhydride. (n.d.). OSHA. Retrieved January 18, 2026, from [Link]
-
From Maleic Anhydrides to Substituted Resorcinols. (n.d.). CHIMIA. Retrieved January 18, 2026, from [Link]
-
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. (2025). NIH. Retrieved January 18, 2026, from [Link]
- Bachmann, W. E., & Kloetzel, M. C. (1938). The Reaction between Maleic Anhydride and Polycyclic Hydrocarbons. Journal of the American Chemical Society, 60(9), 2204-2207.
-
Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Maleic acid anhydride. (n.d.). Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Retrieved January 18, 2026, from [Link]
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Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). YouTube. Retrieved January 18, 2026, from [Link]
-
Maleic anhydride. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Electronic Effects of the para-Chloro Substituent in 3-(4-Chlorophenyl)-2,5-furandione
This guide provides an in-depth analysis of the electronic properties imparted by a para-chloro substituent on the phenyl ring of 3-(4-Chlorophenyl)-2,5-furandione. Designed for researchers in medicinal chemistry, materials science, and organic synthesis, this document objectively compares the chloro-substituted compound with analogues bearing electron-donating and strongly electron-withdrawing groups. We will explore the nuanced interplay of inductive and resonance effects, supported by spectroscopic data, reactivity principles, and computational models.
The Dichotomy of Halogen Substituents: Inductive vs. Resonance Effects
Substituents on an aromatic ring modulate its electron density and, consequently, its reactivity and spectroscopic properties. The para-chloro group is a classic example of a substituent with competing electronic influences.
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the phenyl ring through the sigma (σ) bond.[1] This effect is distance-dependent and deactivates the ring towards electrophilic attack by making it less nucleophilic.[1][2]
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the aromatic ring.[1] This donation of electron density, also known as a positive mesomeric effect, partially counteracts the inductive withdrawal. The resonance effect primarily increases electron density at the ortho and para positions.
This dual nature classifies the chloro group as an ortho, para-directing deactivator in electrophilic aromatic substitution.[3][4] While it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation, the overall reaction rate is slower than that of unsubstituted benzene because of the dominant inductive withdrawal.[4]
Quantifying Electronic Influence: The Hammett Equation
The electronic impact of a substituent can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[5]
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K/k are the equilibrium or rate constants for the substituted reaction.
-
K₀/k₀ are the constants for the reference reaction (unsubstituted reactant).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[5][6]
The chloro substituent has a positive σₚ value, confirming its net electron-withdrawing character.[5]
Case Study: this compound
The molecule this compound, also known as 3-(4-chlorophenyl)maleic anhydride, features a para-chlorophenyl group attached to an electron-deficient 2,5-furandione ring. The powerful electron-withdrawing nature of the anhydride moiety will significantly influence the electronic communication with the substituted phenyl ring.
Comparative Analysis of Substituent Effects
To understand the specific role of the chloro group, we compare its expected effects with those of a strong electron-donating group (EDG), para-methoxy (-OCH₃), and a strong electron-withdrawing group (EWG), para-nitro (-NO₂).
| Substituent (R) | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring | Expected Impact on Furanone Ring |
| -H (Reference) | 0.00 | Neutral | Neutral | Neutral | Baseline electron density |
| -Cl (Chloro) | +0.23[5] | Strong Withdrawing (-I) | Weak Donating (+R) | Net Withdrawing | Moderate electron withdrawal |
| -OCH₃ (Methoxy) | -0.27[5] | Weak Withdrawing (-I) | Strong Donating (+R) | Net Donating | Electron donation |
| -NO₂ (Nitro) | +0.78[5] | Strong Withdrawing (-I) | Strong Withdrawing (-R) | Strongly Withdrawing | Strong electron withdrawal |
Experimental Characterization & Predicted Data
Spectroscopic Analysis
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons (C2 and C5) in the furanone ring are highly sensitive to the electron density of the attached aryl group. Electron-withdrawing substituents on the phenyl ring will pull electron density away from the furanone system, deshielding the carbonyl carbons and shifting their signals to a higher frequency (downfield).
-
Prediction: The carbonyl signals for the para-chloro derivative are expected to be downfield compared to the unsubstituted phenyl derivative but upfield from the para-nitro derivative. Conversely, the para-methoxy derivative would exhibit the most upfield-shifted carbonyl signals.
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is also diagnostic of the electronic environment. Electron withdrawal strengthens the carbonyl double bonds by reducing electron repulsion, leading to an increase in the stretching frequency (higher wavenumber).
-
Prediction: The symmetric and asymmetric C=O stretching frequencies for this compound will be at a higher wavenumber than for the para-methoxy analogue but lower than for the para-nitro analogue.
| Substituent | Predicted ¹³C NMR (Carbonyl) | Predicted IR ν(C=O) cm⁻¹ |
| -OCH₃ | Most Upfield (Lowest ppm) | Lowest Frequency |
| -H | Intermediate | Intermediate |
| -Cl | Downfield from -H | Higher than -H |
| -NO₂ | Most Downfield (Highest ppm) | Highest Frequency |
Reactivity
The 2,5-furandione moiety is an excellent dienophile in Diels-Alder reactions and is susceptible to nucleophilic attack at the carbonyl carbons. The substituent on the phenyl ring directly modulates this reactivity.
-
Diels-Alder Reactivity: As a dienophile, the reactivity of the furanone ring is enhanced by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Therefore, the para-chloro group will render the furanone ring more reactive in Diels-Alder reactions compared to the unsubstituted or methoxy-substituted analogues.[7]
-
Nucleophilic Acyl Substitution: The anhydride is susceptible to ring-opening by nucleophiles. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. The reaction rate for nucleophilic attack will be faster for the chloro-substituted compound than for the methoxy-substituted one.
Experimental & Computational Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of related aryl-substituted maleic anhydrides.[8]
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
To a stirred solution of maleic anhydride (1.0 eq) and palladium(II) acetate (0.05 eq) in acetone, add a solution of p-chloro-benzenediazonium tetrafluoroborate (1.1 eq) in acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., toluene) to afford pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Computational Analysis using DFT
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure.
Workflow Diagram
Caption: Computational workflow for analyzing electronic effects.
Methodology:
-
Structure Building: Construct the 3D structures of the parent compound and the para-substituted analogues (-Cl, -OCH₃, -NO₂).
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[9]
-
Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
Property Calculation:
-
HOMO-LUMO Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for assessing dienophilicity.[9][10]
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich (red) and electron-poor (blue) regions of the molecule. This will clearly show the electron-withdrawing effect on the furanone ring.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the charge distribution on each atom, providing a numerical basis for the observed electronic effects.
-
Conclusion
References
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Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. Available at: [Link]
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Why is Cl-Group ortho para directing but ring deactivating? Quora. Available at: [Link]
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Geise, C. M., & Hadad, C. M. (2000). Computational study of the electronic structure of substituted phenylcarbene in the gas phase. The Journal of Organic Chemistry, 65(24), 8348–8356. Available at: [Link]
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Geise, C. M., & Hadad, C. M. (2000). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. The Journal of Organic Chemistry, 65(24), 8348–8356. Available at: [Link]
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Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. ACS Omega. Available at: [Link]
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Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. Scilit. Available at: [Link]
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Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794–3800. Available at: [Link]
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Hammett equation. Wikipedia. Available at: [Link]
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CHEM 331 Problem Set #3: Substituent Effects and LFERs. University of Calgary. Available at: [Link]
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Hammett plot of log k2 versus Substituent constant σp for the oxidation of substituted benzhydrol by TriEACC in DMSO at 303K. ResearchGate. Available at: [Link]
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Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Semantic Scholar. Available at: [Link]
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hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]
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Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Calgary. Available at: [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. Available at: [Link]
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Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Quora. Available at: [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
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3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. PubMed. Available at: [Link]
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Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. ResearchGate. Available at: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
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NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Available at: [Link]
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Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Royal Society of Chemistry. Available at: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Mapan - Journal of Metrology Society of India. Available at: [Link]
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Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. Available at: [Link]
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A Comparative Guide to Furanone Precursors: 3-(4-Chlorophenyl)-2,5-furandione in Focus
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a cornerstone in medicinal chemistry and materials science, present in a multitude of natural products and synthetic compounds with a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] The efficient and strategic synthesis of substituted furanones is therefore a critical endeavor for chemists in these fields. This guide provides an in-depth comparison of 3-(4-Chlorophenyl)-2,5-furandione with other key furanone precursors, offering insights into their respective strengths and weaknesses to inform rational synthetic design.
The Contender: this compound
This compound, a substituted maleic anhydride, presents a versatile platform for the synthesis of various heterocyclic compounds. The presence of the electron-withdrawing chlorophenyl group significantly influences the reactivity of the furanone ring, making it a valuable precursor for creating derivatives with potential biological activities.
Key Structural Features and Reactivity:
-
Electrophilic Anhydride: The anhydride functionality is highly susceptible to nucleophilic attack, allowing for ring-opening reactions with alcohols, amines, and other nucleophiles to generate a variety of derivatives.
-
Activated Double Bond: The carbon-carbon double bond is electron-deficient due to the adjacent carbonyl groups and the chlorophenyl substituent. This makes it a good Michael acceptor for conjugate addition reactions.
-
Aryl Substituent: The 4-chlorophenyl group can be further functionalized, offering a handle for tailoring the properties of the final molecule, such as solubility, lipophilicity, and target binding.
The synthesis of derivatives from this compound often involves a one-pot reaction where the anhydride is reacted with a nucleophile, leading to the formation of a furanone ring with a new substituent at the 5-position.
The Alternatives: A Survey of Common Furanone Precursors
A variety of other precursors are commonly employed in the synthesis of furanones. Understanding their characteristics is crucial for selecting the optimal starting material for a given target molecule.
Maleic Anhydride: The Fundamental Building Block
Maleic anhydride is the simplest and most fundamental precursor for many furanone syntheses. Its symmetrical structure and high reactivity make it a versatile starting material.[2]
-
Advantages: Inexpensive and readily available. Its simple structure allows for straightforward derivatization.
-
Disadvantages: Lacks inherent functionality for directing substitution patterns, often leading to mixtures of products in more complex reactions.
Mucohalic Acids: Highly Functionalized and Versatile
Mucochloric and mucobromic acids (3,4-dichloro- and 3,4-dibromo-5-hydroxy-2(5H)-furanone, respectively) are highly functionalized and inexpensive starting materials for the selective synthesis of a wide variety of furanone derivatives.[3][4]
-
Advantages: The two halogen atoms at the 3 and 4 positions, along with the hydroxyl group at the 5-position, provide multiple reactive sites for sequential and selective functionalization.[5] This allows for the synthesis of complex and diverse furanone libraries.
-
Disadvantages: The synthesis of mucohalic acids from furfural involves halogenation, which can be hazardous.[6] The resulting compounds themselves can be genotoxic and require careful handling.[6]
Furfural: A Bio-based Route
Furfural, a renewable platform chemical derived from biomass, can be a starting point for the synthesis of furanones. Photooxygenation of furfural can lead to 5-hydroxy-2(5H)-furanone, which can be further derivatized.[7][8]
-
Advantages: Derived from renewable resources, making it a "green" alternative. Provides a route to butenolides that can bridge the reactivity gap between acrylates and maleic anhydride.[7][8]
-
Disadvantages: The synthesis from furfural can involve multiple steps and may require specialized photochemical equipment.
Head-to-Head Comparison: A Multi-faceted Analysis
To provide a clear comparison, the following table summarizes the key characteristics of each precursor.
| Precursor | Key Features | Advantages | Disadvantages | Common Applications |
| This compound | Substituted maleic anhydride with an activating aryl group. | Introduces a functionalizable aryl moiety. Good electrophilicity. | Synthesis is more complex than unsubstituted maleic anhydride. | Synthesis of biologically active heterocyclic compounds.[9] |
| Maleic Anhydride | Symmetrical, highly reactive cyclic anhydride. | Inexpensive, readily available, versatile. | Lacks regiochemical control in some reactions. | Polymer synthesis, synthesis of various dicarboxylic acids and their derivatives.[10] |
| Mucohalic Acids | Dihalogenated furanones with a hydroxyl group. | Highly functionalized, allowing for selective and diverse derivatization.[11] | Can be hazardous to synthesize and handle.[6] | Synthesis of potent cytotoxic and anti-inflammatory agents.[4][11] |
| Furfural-derived Precursors | Bio-based starting material. | Renewable resource, "green" chemistry approach. | Multi-step synthesis, may require specialized equipment. | Synthesis of biofuels and bio-based building blocks.[7][8] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these precursors, here are representative protocols for the synthesis of a furanone derivative.
Protocol 1: Synthesis of a 5-substituted-2(5H)-furanone from this compound
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the primary amine (1 equivalent) and anhydrous sodium acetate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-2(5H)-furanone.
Causality behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent and a catalyst for the initial nucleophilic attack and subsequent dehydration.
-
Anhydrous Sodium Acetate: Acts as a base to facilitate the cyclization and dehydration steps.
-
Reflux: Provides the necessary energy to overcome the activation barrier for the reaction.
Protocol 2: Synthesis of a 4-substituted-2(5H)-furanone from Mucobromic Acid
This protocol outlines a general procedure for the nucleophilic substitution of a halogen on mucobromic acid.
Materials:
-
Mucobromic acid
-
Nucleophile (e.g., a thiol)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve mucobromic acid (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add a solution of the thiol (1 equivalent) in DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the thiol, making it a more potent nucleophile, and to neutralize the HBr formed during the reaction.
-
Inert Atmosphere: Prevents oxidation of the thiol.
-
Low Temperature: Controls the initial rate of the reaction and minimizes side product formation.
Visualization of Synthetic Pathways
To better understand the synthetic utility of these precursors, the following diagrams illustrate key reaction pathways.
Caption: Decision tree for selecting a furanone precursor.
Conclusion and Future Outlook
The choice of a furanone precursor is a critical decision in the design of a synthetic route. While simple precursors like maleic anhydride offer a cost-effective entry point, more functionalized starting materials like this compound and mucohalic acids provide greater control over the final structure and allow for the introduction of diverse functionalities. The emergence of bio-based routes from furfural also presents an exciting avenue for sustainable chemical synthesis.
Future research in this area will likely focus on the development of new, highly functionalized precursors and more efficient and selective catalytic methods for their transformation. As the demand for novel bioactive molecules and advanced materials continues to grow, the strategic use of these versatile furanone building blocks will undoubtedly play a pivotal role in driving innovation.
References
- Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12), 1135-1163.
- Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)
- Goti, G., de Souza, R. O. M. A., & de Koning, C. B. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society, 145(31), 17267-17276.
- de Souza, R. O. M. A., & de Koning, C. B. (2014). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
- Wikipedia contributors. (2023). Mucobromic acid. Wikipedia.
- Prieß, M., & Smietana, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6485.
- Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds.
- Goti, G., de Souza, R. O. M. A., & de Koning, C. B. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society.
- Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, M. P. (2012). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 22(1), 502-506.
- Gabriele, B., Mancuso, R., & Veltri, L. (2020). Synthesis of Maleic Anhydrides and Maleic Acids by Pd-Catalyzed Oxidative Dicarbonylation of Alk-1-ynes.
- News. (2024, April 15). We will explore the differences between maleic acid and maleic anhydride. News.
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A Comparative Guide to the Biological Activity of 3-(4-Chlorophenyl)-2,5-furandione Derivatives and Their Analogues
Introduction: The Furanone Scaffold in Medicinal Chemistry
The furan ring system is a foundational scaffold in medicinal chemistry, present in numerous compounds with significant biological activities, including antiviral, anti-inflammatory, antibacterial, and antitumor properties.[1] Its five-membered aromatic structure containing an oxygen atom makes it a versatile pharmacophore.[2] Specifically, the furan-2,5-dione (a derivative of maleic anhydride) core is a reactive and valuable starting point for synthesizing novel therapeutic agents.[3][4] This guide focuses on derivatives of 3-(4-Chlorophenyl)-2,5-furandione, a structure that combines the reactive furan-2,5-dione core with a 4-chlorophenyl group—a substituent frequently found in potent bioactive molecules known to enhance hydrophobic interactions with biological targets.[5][6]
This document provides an in-depth comparison of the biological activities of this compound derivatives against their structural analogues, such as maleic, succinic, and phthalic anhydrides. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, structure-activity relationship (SAR) analysis, and detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource for this promising class of compounds.
Comparative Landscape: Biological Profiles of Core Analogues
To appreciate the unique potential of this compound derivatives, it is essential to first understand the biological activities of their fundamental analogues.
-
Maleic Anhydride: As the parent structure of the furan-2,5-dione core, maleic anhydride and its derivatives exhibit a notable range of bioactivities. Studies have isolated natural maleic anhydride derivatives with potent antifungal activity, particularly against plant pathogens like Phytophthora sp.[7] This activity is often linked to the presence of the cyclic anhydride structure and the lipophilicity of side chains.[7] Furthermore, copolymers of maleic anhydride have demonstrated significant in vitro cytotoxicity against human leukemia cell lines and tumor regression in vivo, highlighting the scaffold's potential in oncology.[8]
-
Succinic Anhydride: This saturated analogue is generally considered less reactive than maleic anhydride. It is often employed as a non-cleavable linker in antibody-drug conjugates (ADCs), where it connects a drug to a targeting polypeptide.[9][10] While less known for its intrinsic bioactivity, derivatives of succinic anhydride, such as 2-octenyl succinic anhydride, have been used to modify other molecules to enhance antimicrobial and antioxidant properties when complexed with metal ions.[11][12]
-
Phthalic Anhydride: This aromatic analogue serves as a precursor to a vast class of biologically active phthalimide derivatives.[13] These N-substituted phthalimides are known for a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities.[14][15] Phthalic anhydride itself is primarily known as a chemical intermediate and an irritant, with its biological effects often attributed to its hydrolysis product, phthalic acid.[16][17]
Focused Analysis: Biological Activity of this compound Derivatives
The introduction of a 4-chlorophenyl substituent onto the furan-2,5-dione scaffold significantly modulates its biological profile, leading to potent and specific activities, particularly in the realms of anticancer and antimicrobial research.
Anticancer Activity: Targeting Tubulin Polymerization
A prominent mechanism of action for furanone derivatives, including those with a 5-(4-chlorophenyl)furan structure, is the inhibition of tubulin polymerization.[18][19] Microtubules are critical for forming the mitotic spindle during cell division, making them a key target for anticancer drugs.[19] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]
Several studies have synthesized and evaluated novel 5-(4-chlorophenyl)furan derivatives, demonstrating potent cytotoxicity against various cancer cell lines.[18][19] The data below summarizes the activity of representative compounds.
Table 1: Cytotoxicity of Representative Furan Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| 7c * | Leukemia (SR) | 0.09 µM | [19] |
| 7e * | Leukemia (SR) | 0.05 µM | [19] |
| 11a * | Leukemia (SR) | 0.06 µM | [19] |
| 2h | Leukemia (MOLT-4) | < 0.01 µM | [20] |
| 2h | Colon Cancer (SW-620) | < 0.01 µM | [20] |
| 2h | CNS Cancer (SF-539) | < 0.01 µM | [20] |
Note: Compounds 7c, 7e, and 11a are complex pyrazoline and pyridine derivatives synthesized from a 5-(4-chlorophenyl)furan precursor.
These results underscore the potential of the 5-(4-chlorophenyl)furan scaffold in developing highly potent anticancer agents that outperform established drugs like colchicine in in vitro assays.[19]
Antimicrobial and Antifungal Activity
The furan scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][21] Derivatives of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The 4-chlorophenyl moiety often enhances antimicrobial efficacy by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Research into furan-derived chalcones and their subsequent conversion to pyrazoline derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[22]
Table 2: Antimicrobial Activity of Representative Furan Derivatives
| Compound Class | Microbial Strain | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | 10 µM | [23] |
| Pyrazole Derivative | Escherichia coli | 10-20 µM | [23] |
| Pyrazole Derivative | Pseudomonas aeruginosa | 10-20 µM | [23] |
| Dihydroxyphenyl-Thiazole-Coumarin Hybrid | Pseudomonas aeruginosa | 15.62–31.25 µg/mL | [24] |
| Dihydroxyphenyl-Thiazole-Coumarin Hybrid | Enterococcus faecalis | 15.62–31.25 µg/mL | [24] |
| Dihydroxyphenyl-Thiazole-Coumarin Hybrid | Candida albicans | 15.62 µg/mL |[24] |
The data indicates that derivatization of the core furan structure can produce compounds with potent, broad-spectrum antimicrobial and antifungal activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of furan-2,5-dione derivatives is highly dependent on their substitution patterns. The following insights have been gleaned from various studies:
-
The Furanone Core: The unsaturated lactone/anhydride ring is often crucial for activity. For some maleic anhydride derivatives, the cyclic anhydride structure itself was found to be essential for antifungal properties.[7]
-
The 4-Chlorophenyl Group: The presence of a halogen atom, such as chlorine, on the phenyl ring generally increases cytotoxic activity against cancer cell lines.[25] This is a common strategy in medicinal chemistry to enhance binding affinity and membrane permeability.
-
Substituents at Other Positions: Further derivatization of the core scaffold is key to modulating potency and selectivity. Converting furan-containing chalcones into more complex heterocycles like pyrazolines or pyridines can dramatically increase anticancer potency.[19] The nature of the substituent at the 3-position of the furanone ring also plays a critical role in determining the level of cytotoxicity.[20]
Key Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for assessing biological activity are crucial. Below are methodologies for evaluating cytotoxicity and antimicrobial efficacy.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][26]
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., leukemia SR, HCT-116) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][21]
Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range is 0.125 to 256 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.
Conclusion and Future Outlook
The comparative analysis reveals that while simple analogues like maleic and phthalic anhydrides provide a foundation of bioactivity, the strategic design of derivatives based on the this compound scaffold unlocks significantly higher potency and more specific mechanisms of action. The evidence strongly supports the potential of these compounds, particularly in the development of novel anticancer agents that target tubulin polymerization and as broad-spectrum antimicrobial agents.
The structure-activity relationship data clearly indicates that the 4-chlorophenyl group is a critical component for enhancing cytotoxicity and that further molecular complexity, achieved through derivatization, is a fruitful strategy for discovering compounds with sub-micromolar efficacy. Future research should focus on optimizing the pharmacokinetic properties of these potent lead compounds to translate their impressive in vitro activity into in vivo efficacy and clinical potential.
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Insuasty, B., et al. (2000). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Archiv der Pharmazie, 333(4), 95-98. [Link]
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MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]
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A Comparative Spectroscopic Guide to 3-(4-Chlorophenyl)-2,5-furandione and Its Derivatives
This technical guide offers an in-depth spectroscopic comparison of 3-(4-Chlorophenyl)-2,5-furandione and two of its electronically distinct derivatives: 3-(4-methoxyphenyl)-2,5-furandione and 3-(4-nitrophenyl)-2,5-furandione. In the dynamic fields of medicinal chemistry and materials science, a precise understanding of molecular structure and electronic properties is paramount. The 3-aryl-2,5-furandione scaffold serves as a valuable pharmacophore and building block, with substituents on the aryl ring significantly influencing its reactivity and potential applications.
It is important to note that while the synthesis and general properties of these compounds are established, comprehensive, publicly available experimental spectroscopic datasets are limited. Therefore, this guide will leverage a combination of established spectroscopic principles, data from analogous structures, and high-quality predicted spectral data to provide a robust comparative analysis. This approach allows for a detailed exploration of the structure-property relationships within this important class of molecules.
I. Synthesis of 3-Aryl-2,5-furandione Derivatives
The synthesis of 3-aryl-2,5-furandiones can be achieved through various methods, with a common route involving the reaction of maleic anhydride with a corresponding diazonium salt. For instance, the synthesis of this compound can be accomplished by reacting maleic anhydride with p-chloro-benzenediazonium tetrafluoroborate. This reaction provides a versatile platform for introducing a range of substituted aryl groups onto the furandione core, enabling the systematic study of substituent effects on the molecule's spectroscopic and chemical properties.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing valuable insights into the influence of substituents on the aromatic and heterocyclic rings.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-aryl-2,5-furandione derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal.
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data Comparison
| Proton Assignment | This compound (Predicted δ, ppm) | 3-(4-Methoxyphenyl)-2,5-furandione (Predicted δ, ppm) | 3-(4-Nitrophenyl)-2,5-furandione (Predicted δ, ppm) |
| H-4 (Furandione) | ~7.5 | ~7.4 | ~7.7 |
| H-2', H-6' (Aromatic) | ~7.6 (d) | ~7.5 (d) | ~8.4 (d) |
| H-3', H-5' (Aromatic) | ~7.4 (d) | ~7.0 (d) | ~7.9 (d) |
| -OCH₃ | - | ~3.9 (s) | - |
Predicted ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted δ, ppm) | 3-(4-Methoxyphenyl)-2,5-furandione (Predicted δ, ppm) | 3-(4-Nitrophenyl)-2,5-furandione (Predicted δ, ppm) |
| C-2, C-5 (Carbonyl) | ~165, ~168 | ~165, ~168 | ~164, ~167 |
| C-3 (Furandione) | ~135 | ~133 | ~138 |
| C-4 (Furandione) | ~140 | ~138 | ~142 |
| C-1' (Aromatic) | ~129 | ~123 | ~136 |
| C-2', C-6' (Aromatic) | ~130 | ~131 | ~125 |
| C-3', H-5' (Aromatic) | ~129 | ~114 | ~130 |
| C-4' (Aromatic) | ~136 | ~162 | ~148 |
| -OCH₃ | - | ~55 | - |
Interpretation of NMR Spectra
The predicted NMR data reveals distinct electronic effects of the para-substituents on the phenyl ring. The electron-withdrawing nature of the chloro (-Cl) and nitro (-NO₂) groups leads to a deshielding effect, causing the aromatic protons and carbons to resonate at higher chemical shifts (downfield) compared to the electron-donating methoxy (-OCH₃) group. This is particularly evident in the chemical shifts of the aromatic protons H-2' and H-6', which are significantly downfield in the nitro derivative. The methoxy group, being electron-donating, increases the electron density on the aromatic ring, resulting in an upfield shift of the aromatic protons.[2] The olefinic proton H-4 on the furandione ring is also sensitive to these electronic effects, with the nitro group causing the most significant downfield shift.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For the 3-aryl-2,5-furandione series, the key vibrational modes are associated with the carbonyl groups of the anhydride, the C=C double bond of the furanone ring, and the various vibrations of the substituted aromatic ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]
-
Pellet Formation: Transfer a portion of the powdered mixture into a pellet press and apply high pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and automatically subtracted.[4]
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Predicted FT-IR Data Comparison (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 3-(4-Methoxyphenyl)-2,5-furandione (Predicted) | 3-(4-Nitrophenyl)-2,5-furandione (Predicted) |
| C=O Stretch (Anhydride) | ~1850, ~1780 | ~1845, ~1775 | ~1855, ~1785 |
| C=C Stretch (Ring) | ~1640 | ~1635 | ~1645 |
| C-O-C Stretch | ~1250 | ~1260 | ~1245 |
| Ar-Cl Stretch | ~1090 | - | - |
| Ar-O-C Stretch | - | ~1250, ~1030 | - |
| Ar-NO₂ Stretch | - | - | ~1530, ~1350 |
Interpretation of FT-IR Spectra
The most characteristic feature in the FT-IR spectra of these compounds is the pair of strong carbonyl stretching bands of the anhydride group, typically appearing around 1850 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch).[5] The electron-withdrawing nitro group is expected to slightly increase the frequency of these vibrations, while the electron-donating methoxy group may cause a slight decrease. The C=C stretching vibration of the furanone ring is observed around 1640 cm⁻¹. The spectra will also exhibit characteristic bands for the substituents on the aromatic ring: a C-Cl stretch for the chloro derivative, Ar-O-C stretches for the methoxy derivative, and strong symmetric and asymmetric stretching vibrations for the nitro group.[6]
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for Mass Spectrometry data acquisition.
Predicted Mass Spectrometry Data Comparison (Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (Predicted) |
| This compound | 208/210 | [M-CO]⁺, [M-CO₂]⁺, [C₆H₄Cl]⁺, [C₄H₂O₂]⁺ |
| 3-(4-Methoxyphenyl)-2,5-furandione | 204 | [M-CO]⁺, [M-CO₂]⁺, [M-CH₃]⁺, [C₆H₄OCH₃]⁺, [C₄H₂O₂]⁺ |
| 3-(4-Nitrophenyl)-2,5-furandione | 219 | [M-CO]⁺, [M-CO₂]⁺, [M-NO₂]⁺, [C₆H₄NO₂]⁺, [C₄H₂O₂]⁺ |
Interpretation of Mass Spectra
The mass spectra of these compounds are expected to show a prominent molecular ion peak, which confirms the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak for the 3-(4-chlorophenyl) derivative.[7] Common fragmentation pathways for such compounds include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).[8] Fragmentation may also occur at the bond connecting the aryl and furandione rings, leading to the formation of substituted phenyl cations and furandione-related fragment ions. The specific fragmentation patterns will be influenced by the stability of the resulting ions, which is in turn affected by the electronic nature of the substituent on the phenyl ring.
V. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Caption: Workflow for UV-Vis Spectroscopy.
Predicted UV-Vis Data Comparison (λ_max, nm)
| Compound | Predicted λ_max (nm) |
| This compound | ~280 |
| 3-(4-Methoxyphenyl)-2,5-furandione | ~295 |
| 3-(4-Nitrophenyl)-2,5-furandione | ~310 |
Interpretation of UV-Vis Spectra
The UV-Vis spectra of these compounds are dominated by π → π* electronic transitions within the conjugated system formed by the aromatic ring and the furandione moiety. The position of the λ_max is sensitive to the electronic nature of the substituent on the phenyl ring. The electron-donating methoxy group and the electron-withdrawing nitro group both extend the conjugation of the system compared to the chloro substituent, leading to a bathochromic (red) shift in the λ_max. The nitro group, with its strong electron-withdrawing and resonance-extending capabilities, is expected to cause the most significant red shift.
VI. Conclusion
This guide has provided a comparative analysis of the predicted spectroscopic properties of this compound and its methoxy and nitro derivatives. The analysis of the predicted NMR, FT-IR, Mass, and UV-Vis spectra reveals the profound influence of the para-substituent on the electronic structure and, consequently, the spectroscopic signatures of these molecules. The electron-donating methoxy group generally leads to upfield shifts in NMR and a bathochromic shift in the UV-Vis spectrum, while the electron-withdrawing chloro and nitro groups cause downfield shifts and more pronounced bathochromic shifts. These predictable trends are invaluable for the structural elucidation and characterization of novel 3-aryl-2,5-furandione derivatives in drug discovery and materials science research. While predicted data offers a robust framework for understanding these systems, experimental verification remains the gold standard.
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A Comparative Guide to In-Silico Analysis of 3-(4-Chlorophenyl)-2,5-furandione Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's reactivity is paramount for predicting its metabolic fate, designing novel syntheses, and anticipating potential interactions in biological systems. 3-(4-Chlorophenyl)-2,5-furandione, a substituted maleic anhydride derivative, presents a fascinating scaffold with a rich and varied reaction chemistry. This guide provides an in-depth, comparative framework for the in-silico elucidation of its primary reaction mechanisms, juxtaposed with the extensively studied reactivity of maleic anhydride. By leveraging computational chemistry, we can dissect reaction pathways, predict kinetic and thermodynamic parameters, and ultimately guide experimental design with greater precision.
The Reactive Landscape of this compound
The chemical persona of this compound is dominated by two key features: the strained, electron-deficient five-membered anhydride ring and the electrophilic double bond, influenced by the electron-withdrawing 4-chlorophenyl substituent. This architecture predisposes the molecule to three principal reaction pathways:
-
[4+2] Cycloaddition (Diels-Alder Reaction): The double bond of the furandione ring acts as a potent dienophile, readily reacting with conjugated dienes. The substitution on the double bond offers intriguing questions regarding regioselectivity and stereoselectivity.
-
Nucleophilic Acyl Substitution and Ring-Opening: The anhydride carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, alcohols, water), leading to the opening of the furanone ring. This is a critical pathway in both synthetic applications and potential metabolic degradation.
-
Nucleophilic Addition to the Double Bond (Michael Addition): The electron-poor nature of the double bond also permits conjugate addition of soft nucleophiles, a reaction of significant synthetic utility.
This guide will comparatively analyze the in-silico methodologies used to probe these mechanisms for our target molecule and its parent, maleic anhydride.
Comparative In-Silico Methodologies: A Validated Approach
The cornerstone of modern reaction mechanism analysis is Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between computational cost and accuracy. We will also explore the application of Transition State Theory (TST) for reaction rate prediction.
The Workhorse: Density Functional Theory (DFT)
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
Experimental Protocol: DFT-Based Reaction Pathway Analysis
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System Setup:
-
Construct the 3D structures of the reactants: this compound and the chosen reaction partner (e.g., furan for a Diels-Alder reaction, ammonia for nucleophilic ring-opening).
-
For comparison, create a parallel model system with maleic anhydride as the reactant.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations of the reactants and expected products using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The B3LYP functional is widely used for its reliability in predicting geometries and energies for organic reactions[1].
-
Conduct frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies). This step also provides zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Transition State (TS) Searching:
-
Estimate the geometry of the transition state. This can be done using a linear synchronous transit (LST) or quadratic synchronous transit (QST) approach (e.g., Opt=QST2 in Gaussian).
-
Refine the transition state geometry using a TS optimization algorithm (e.g., Opt=TS).
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS geometry. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate[2].
-
Visualize the imaginary frequency to ensure the vibrational mode correctly describes the transformation from reactants to products.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the identified transition state connects the desired reactants and products, perform an IRC calculation. This traces the reaction path downhill from the transition state in both the forward and reverse directions.
-
-
Energy Profile Construction:
-
Calculate the single-point energies of all optimized structures (reactants, products, and transition state) with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.
-
Construct a reaction energy profile by plotting the relative energies (including ZPVE corrections) of each species along the reaction coordinate. The activation energy (Ea) is the energy difference between the transition state and the reactants.
-
Predicting Reaction Rates: Transition State Theory (TST)
While DFT provides the activation energy, TST allows for the calculation of the reaction rate constant (k) using the Eyring equation[3][4].
k = (κ * kB * T / h) * e(-ΔG‡/RT)
Where:
-
κ is the transmission coefficient (often assumed to be 1)
-
kB is the Boltzmann constant
-
T is the temperature in Kelvin
-
h is the Planck constant
-
R is the ideal gas constant
-
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation (ΔG‡) is obtained from the DFT frequency calculations, which provide the necessary enthalpic (ΔH‡) and entropic (ΔS‡) contributions.
Comparative Analysis of Reaction Mechanisms
Diels-Alder Reaction: this compound vs. Maleic Anhydride
The Diels-Alder reaction between a furan and maleic anhydride is a classic example of a [4+2] cycloaddition[5][6]. We can computationally compare this to the reaction with this compound.
| Parameter | Maleic Anhydride + Furan | This compound + Furan | Rationale for Differences |
| Activation Energy (Ea) | Lower | Higher | The steric bulk of the 4-chlorophenyl group may lead to a more crowded transition state, thereby increasing the activation barrier. |
| Reaction Enthalpy (ΔH) | Exothermic | Exothermic | Both reactions are expected to be exothermic due to the formation of two new sigma bonds. The difference is likely to be minor. |
| Stereoselectivity | endo product kinetically favored | endo product likely kinetically favored | The preference for the endo product in Diels-Alder reactions is often attributed to secondary orbital interactions, a phenomenon that should persist with the substituted dienophile[5]. |
| Regioselectivity | N/A (symmetrical) | Two possible regioisomers | The 4-chlorophenyl group breaks the symmetry, leading to the possibility of two different regioisomeric products. DFT calculations of the transition state energies for both pathways will predict the favored isomer. |
Nucleophilic Ring-Opening: A Mechanistic Comparison
The reaction of anhydrides with nucleophiles like amines is a fundamental process in organic synthesis[7]. A computational study can reveal the mechanistic details and the influence of the substituent.
| Parameter | Maleic Anhydride + NH₃ | This compound + NH₃ | Rationale for Differences |
| Reaction Mechanism | Likely a two-step process: nucleophilic attack followed by proton transfer. | Similar two-step process expected. | The fundamental mechanism of nucleophilic acyl substitution should be conserved. |
| Activation Energy (Ea) | Baseline | Lower | The electron-withdrawing nature of the 4-chlorophenyl group is expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus lowering the activation barrier. |
| Intermediate Stability | A tetrahedral intermediate is formed. | The corresponding tetrahedral intermediate will be stabilized by the inductive effect of the 4-chlorophenyl group. |
Molecular Orbital Insights:
A key aspect of in-silico analysis is the examination of the frontier molecular orbitals (FMOs). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of electrophilicity. We would predict that the LUMO of this compound is lower in energy than that of maleic anhydride, correlating with its increased reactivity towards nucleophiles.
The Imperative of Experimental Validation
It is crucial to underscore that in-silico models are powerful predictive tools, but their ultimate validation lies in experimental verification[8]. The computational data presented in a study of this nature should be framed as hypotheses to be tested. For instance, predicted reaction rates can be compared with experimentally determined kinetics from techniques like stopped-flow spectroscopy or NMR monitoring. Similarly, predicted product ratios can be validated by chromatographic analysis of the reaction mixture.
Conclusion: A Synergy of Computation and Experiment
The in-silico analysis of this compound's reaction mechanisms, when benchmarked against a well-understood molecule like maleic anhydride, provides a robust framework for predicting its chemical behavior. By employing DFT to map reaction pathways and TST to estimate kinetics, researchers can gain invaluable insights into the subtle electronic and steric effects imparted by the 4-chlorophenyl substituent. This computational-first approach not only accelerates the pace of discovery but also fosters a deeper, mechanistically-grounded understanding of chemical reactivity, which is indispensable in the fields of chemical synthesis and drug development.
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Validating the structure of novel compounds from 3-(4-Chlorophenyl)-2,5-furandione
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A Comparative Guide to the Synthetic Efficiency of 3-(4-Chlorophenyl)-2,5-furandione
This guide provides an in-depth technical comparison of synthetic methodologies for producing 3-(4-Chlorophenyl)-2,5-furandione, a valuable intermediate in the development of novel pharmaceuticals and functional materials. We will objectively benchmark a classical dehydrogenation approach against a modern cross-coupling strategy, providing detailed experimental protocols, comparative data, and field-proven insights to guide your synthetic choices.
Introduction: The Significance of the Arylmaleic Anhydride Scaffold
The 3-aryl-2,5-furandione scaffold, also known as arylmaleic anhydride, is a cornerstone in organic synthesis. Its bifunctional nature, featuring a reactive anhydride and an electron-deficient alkene, makes it a versatile precursor for a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and polymerizations.[1] The incorporation of a 4-chlorophenyl moiety, in particular, is a common strategy in medicinal chemistry to enhance biological activity by modulating lipophilicity and metabolic stability.
Despite its utility, the efficient synthesis of this compound presents challenges. Traditional methods can suffer from harsh reaction conditions, the use of toxic reagents, and moderate yields. This guide aims to elucidate these challenges by comparing two distinct and viable synthetic pathways.
Synthetic Strategies: A Comparative Overview
We will evaluate two primary strategies for the synthesis of the target compound:
-
Benchmark Protocol: Selenium Dioxide-Mediated Dehydrogenation. This classical approach involves the oxidation of a corresponding (4-chlorophenyl)succinic acid precursor. It is a well-established method for generating the double bond in arylmaleic anhydrides.[2][3]
-
Alternative Protocol: Palladium-Catalyzed Heck Arylation. A more contemporary approach, this method involves the direct arylation of maleic anhydride using a diazonium salt, leveraging the power of transition-metal catalysis to form the key carbon-carbon bond.[4]
The following sections provide detailed, self-validating protocols for each method, followed by a direct comparison of their performance metrics.
Benchmark Protocol: Dehydrogenation of (4-Chlorophenyl)succinic Acid
This synthesis is based on a robust and widely published procedure for analogous arylmaleic anhydrides.[2][3] The causality of this protocol is straightforward: acetic anhydride first converts the precursor diacid into its corresponding succinic anhydride in situ. Subsequently, selenium dioxide acts as an oxidant to introduce the endocyclic double bond via a dehydrogenation mechanism, yielding the desired furandione structure.
Experimental Protocol
Materials:
-
(4-Chlorophenyl)succinic acid
-
Selenium dioxide (SeO₂)
-
Acetic anhydride
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-chlorophenyl)succinic acid (0.075 mol), selenium dioxide (0.075 mol, 8.3 g), and acetic anhydride (60 mL).
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hot Filtration: (Caution: Perform in a well-ventilated fume hood as selenium compounds are toxic.) While the solution is still hot, filter it through a sintered glass Buchner funnel to remove elemental selenium byproduct and any unreacted selenium dioxide.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetic anhydride. This will typically yield a solid or semi-solid crude product.
-
Purification: Transfer the crude solid to a flask and add 150 mL of diethyl ether. Boil the suspension for 30-60 minutes to triturate the product, dissolving soluble impurities.
-
Isolation and Drying: Suction filter the purified solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Workflow Diagram: Dehydrogenation Pathway
Caption: Workflow for the SeO₂-mediated dehydrogenation synthesis.
Alternative Protocol: Palladium-Catalyzed Heck Arylation
This modern synthetic route offers a more direct approach by forming the aryl-alkene bond on the maleic anhydride scaffold itself. The Matsuda-Heck reaction, which uses arenediazonium salts, is particularly suitable as it can often be performed under milder conditions than traditional Heck reactions.[4] The palladium catalyst facilitates the coupling between the diazonium salt and maleic anhydride.
Experimental Protocol
Materials:
-
Maleic anhydride
-
4-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Hydrochloric acid (HCl)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Acetonitrile or another suitable solvent
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Diazonium Salt Preparation:
-
In a beaker cooled in an ice bath (0-5 °C), dissolve 4-chloroaniline (1 eq.) in an aqueous solution of HBF₄ or HCl.
-
Slowly add a solution of sodium nitrite (1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the 4-chlorobenzenediazonium salt. Isolate the salt if necessary, or use the solution directly.
-
-
Heck Coupling Reaction:
-
In a separate reaction flask, dissolve maleic anhydride (1.5-2.0 eq.) and palladium(II) acetate (1-5 mol%) in the chosen solvent (e.g., acetonitrile).
-
Slowly add the prepared diazonium salt solution to the flask at room temperature.
-
Heat the reaction mixture to 40-60 °C and stir for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Workflow Diagram: Heck Arylation Pathway
Caption: Workflow for the Pd-catalyzed Heck arylation synthesis.
Comparative Analysis and Data
The choice between these two synthetic routes depends on several factors, including available equipment, tolerance for toxic reagents, desired purity, and scalability. Below is a summary of key performance indicators based on reported data for analogous compounds.[2][3][4]
| Parameter | Benchmark: SeO₂ Dehydrogenation | Alternative: Heck Arylation | Rationale & Field Insights |
| Typical Yield | 60-77%[2][3] | 50-80%[4] | Both methods can provide good yields, but the Heck reaction may require more optimization of catalyst loading and solvent. |
| Reaction Time | 6-24 hours[2][3] | 4-12 hours | The Heck arylation is generally faster, offering higher throughput. |
| Temperature | Reflux in Acetic Anhydride (~140 °C) | 40-60 °C | The Heck reaction proceeds under significantly milder conditions, preserving sensitive functional groups. |
| Key Reagent Toxicity | High: Selenium dioxide is highly toxic and requires specialized handling and disposal. | Moderate: Palladium catalysts are heavy metals, and diazonium salts can be unstable. | The high toxicity of selenium is a major drawback of the benchmark method, favoring the Heck reaction from a safety perspective. |
| Purification Method | Trituration / Recrystallization | Column Chromatography | The selenium method often yields a cruder product that can be purified by simple trituration. Heck reactions typically require chromatographic purification. |
| Scalability | Moderate; limited by handling of large quantities of SeO₂. | Good; amenable to flow chemistry setups for larger scales. | The milder conditions and catalytic nature of the Heck reaction make it more suitable for industrial scale-up. |
Product Validation and Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Melting Point: The literature value for the melting point of this compound is 152-154 °C .[5][6][7] A sharp melting point within this range is a strong indicator of purity.
-
Spectroscopy:
-
¹H NMR: Should show characteristic signals for the aromatic protons and the single olefinic proton.
-
¹³C NMR: Will confirm the presence of carbonyl carbons, aromatic carbons, and alkene carbons.
-
FT-IR: Will display strong characteristic peaks for the anhydride C=O stretches (typically around 1770 and 1840 cm⁻¹).
-
Conclusion and Recommendations
Both the selenium dioxide-mediated dehydrogenation and the palladium-catalyzed Heck arylation are viable methods for synthesizing this compound.
-
The Dehydrogenation Method is a reliable, albeit classical, approach. Its primary advantage lies in its procedural simplicity and potentially easier, non-chromatographic purification. However, its use of highly toxic selenium dioxide and harsh reflux conditions are significant disadvantages. This method is best suited for small-scale synthesis in labs equipped to handle hazardous materials.
-
The Heck Arylation Method represents a more modern, efficient, and safer alternative. It proceeds under milder conditions, is generally faster, and avoids acutely toxic reagents. While it may require more optimization and chromatographic purification, its scalability and improved safety profile make it the recommended choice for most applications, particularly for larger-scale production and in environments where safety and environmental impact are primary concerns.
Ultimately, the optimal choice will be dictated by the specific constraints and priorities of your research or development program.
References
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Wikipedia. Maleic anhydride. [Link]
-
Mohammed, Y. S., & Mustapha, A. N. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers in Chemistry. [Link]
-
Mohammed, Y. S., & Mustapha, A. N. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. PubMed Central. [Link]
- Google Patents.
-
Shanghai Douwin Chemical Co.,Ltd. Synthesis of Maleic Anhydride. [Link]
-
Washburne, S. S., et al. A Facile General Synthesis of Arylmaleic Anhydrides. [Link]
-
ResearchGate. Examples of arylated maleic anhydrides and derivatives. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(4-Chlorophenyl)-2,5-furandione
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final and critical phase, proper disposal, ensures the safety of personnel, the protection of our environment, and unwavering compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-chlorophenyl)-2,5-furandione, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic waste and are designed to provide a clear, actionable framework for laboratory personnel.
The Chemical Profile of this compound: Understanding the "Why" Behind the Disposal Protocol
Before delving into the procedural steps, it is paramount to understand the chemical characteristics of this compound that dictate its handling and disposal. As a chlorinated organic compound and a furan derivative, it presents specific hazards that must be mitigated. While comprehensive toxicological data for this specific compound is not extensively documented in readily available literature, its structural motifs provide a strong basis for a cautious and systematic disposal approach.
Key Physicochemical and Hazard Data:
| Property | Value | Source |
| CAS Number | 3152-15-6 | [1][2][3] |
| Molecular Formula | C₁₀H₅ClO₃ | [1][4] |
| Molecular Weight | 208.6 g/mol | [1][4][5] |
| Melting Point | 152-154°C | [1][2][3] |
| Boiling Point | 367.3°C at 760 mmHg | [1][2] |
| Hazard Class | Irritant | [3] |
The presence of a chlorine atom designates this compound as a halogenated organic, placing it under specific waste disposal regulations.[6][7] Halogenated organic compounds are of particular environmental concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. Incineration at high temperatures in specialized facilities is the generally accepted method for the destruction of these compounds.[8]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a clear and actionable guide for laboratory personnel. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE) - The First Line of Defense: Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect your skin and clothing.
2. Waste Segregation - Preventing Unwanted Reactions:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[6][9] Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[9]
-
Solid vs. Liquid: If you are disposing of the solid compound, it can be placed directly into the designated solid halogenated waste container. If it is dissolved in a solvent, the entire solution should be disposed of in the liquid halogenated waste container.
-
Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases in the same waste container.[10]
3. Container Management - Ensuring Safe Accumulation:
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]
-
Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of any potential vapors.[9][11]
-
Satellite Accumulation Area: Store the waste container in a designated and properly managed satellite accumulation area within the laboratory.[11]
4. Disposal Pathway - The Final Journey:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[11][12] This can lead to environmental contamination and is a violation of regulatory standards.
-
EHS Coordination: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of waste segregation, proper labeling, and coordination with environmental health and safety professionals, researchers can ensure that the final step in the lifecycle of this chemical is handled with the same level of diligence and precision as its application in scientific discovery.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]
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Hazardous waste segregation. (n.d.). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]
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Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
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EPA Hazardous Waste Codes - UGA Environmental Safety Division. (n.d.). Retrieved from [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). Retrieved from [Link]
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Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]
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Mastering the Safe Handling of 3-(4-Chlorophenyl)-2,5-furandione: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. 3-(4-Chlorophenyl)-2,5-furandione, a derivative of maleic anhydride, presents a unique set of handling challenges due to its reactive nature. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard: A Proactive Approach to Safety
The furandione moiety is a reactive dienophile and can participate in various chemical reactions.[3] The presence of a chlorophenyl group may further influence its reactivity and toxicological profile. As a standard practice, all novel compounds should be handled as potentially hazardous until comprehensive toxicological data is available.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specifications and Rationale |
| Gloves | Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[4] The outer glove should be removed immediately upon any sign of contamination. Always inspect gloves for tears or punctures before use.[5] |
| Eye Protection | Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[4][6] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is necessary.[9] |
| Footwear | Closed-toe, chemical-resistant shoes are required.[10] Leather shoes should be avoided as they can absorb and retain chemical spills.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[11] The storage area should be clearly labeled as containing corrosive materials.
Pre-Use Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[12]
Weighing and Dispensing
-
Location: All weighing and dispensing of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of fine particles.[11]
-
Static Control: Use anti-static tools and equipment to prevent the ignition of dust particles.[11]
-
Portioning: Dispense the smallest amount of material necessary for the experiment to minimize waste and potential exposure.
Reaction Setup and Execution
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Reagent Addition: When dissolving or reacting, add this compound slowly to the other reagents to control the reaction rate and prevent splashing.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
